molecular formula C20H30BrNO3 B1672106 Ipratropium bromide CAS No. 22254-24-6

Ipratropium bromide

Número de catálogo: B1672106
Número CAS: 22254-24-6
Peso molecular: 412.4 g/mol
Clave InChI: LHLMOSXCXGLMMN-CJFOZSTMSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ipratropium Bromide is the bromide salt form of ipratropium, a synthetic derivative of the alkaloid atropine with anticholinergic properties. Ipratropium antagonizes the actions of acetylcholine at parasympathetic, postganglionic, effector-cell junctions. When inhaled, ipratropium binds competitively to cholinergic receptors in the bronchial smooth muscle thereby blocking the bronchoconstrictor actions of the acetylcholine mediated vagal impulses. Inhibition of the vagal tone leads to dilation of the large central airways resulting in bronchodilation.

Propiedades

Número CAS

22254-24-6

Fórmula molecular

C20H30BrNO3

Peso molecular

412.4 g/mol

Nombre IUPAC

[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate bromide

InChI

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19-,21?;/m0./s1

Clave InChI

LHLMOSXCXGLMMN-CJFOZSTMSA-M

SMILES isomérico

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]

SMILES canónico

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]

Apariencia

Solid powder

melting_point

231.0 °C

Otros números CAS

24358-20-1
58073-59-9
60251-88-9
22254-24-6

Pictogramas

Irritant; Health Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Números CAS relacionados

60205-81-4 (Parent)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

(endo,syn)-(+-)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane
Atrovent
Ipratropium
Ipratropium Bromide
Ipratropium Bromide Anhydrous
Ipratropium Bromide Monohydrate
Ipratropium Bromide, (endo,anti)-Isomer
Ipratropium Bromide, (exo,syn)-Isomer
Ipratropium Bromide, endo-Isomer
Itrop
N Isopropylatropine
N-Isopropylatropine
Sch 1000
Sch 1178
Sch-1000
Sch-1178
Sch1000
Sch1178

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ipratropium Bromide in Airway Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipratropium bromide is a cornerstone therapy for obstructive airway diseases, primarily exerting its effects through competitive antagonism of muscarinic acetylcholine receptors in the airway smooth muscle. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the action of this compound. It delves into the specific receptor interactions, the intracellular signaling cascades that are modulated, and the ultimate physiological response of the airway smooth muscle. Detailed experimental protocols for key assays used to elucidate this mechanism are provided, alongside a quantitative summary of this compound's binding affinities. This document is intended to serve as a detailed resource for researchers and professionals involved in respiratory pharmacology and drug development, offering a granular understanding of this widely used bronchodilator.

Introduction

Bronchoconstriction, a hallmark of diseases like chronic obstructive pulmonary disease (COPD) and asthma, is significantly mediated by the parasympathetic nervous system through the release of acetylcholine (ACh).[1] ACh acts on muscarinic receptors on airway smooth muscle cells, triggering a cascade of intracellular events that lead to muscle contraction and narrowing of the airways.[2][3] this compound, a synthetic quaternary ammonium derivative of atropine, functions as a non-selective muscarinic receptor antagonist.[1][4] Its localized action in the lungs, with minimal systemic absorption, makes it an effective and well-tolerated bronchodilator.[4] This guide will dissect the intricate mechanism of action of this compound at the molecular and cellular levels.

Molecular Mechanism of Action

Competitive Antagonism of Muscarinic Receptors

This compound exerts its therapeutic effect by competitively inhibiting the binding of acetylcholine to muscarinic receptors on the surface of airway smooth muscle cells.[5] While it is a non-selective antagonist, its primary therapeutic action is mediated through the blockade of the M3 muscarinic receptor subtype, which is predominantly responsible for smooth muscle contraction.[4][6] Ipratropium also exhibits affinity for M1 and M2 receptors, though its clinical efficacy is primarily attributed to M3 antagonism.[4][7]

The Gq Protein Signaling Pathway

The M3 muscarinic receptor is a G protein-coupled receptor (GPCR) that signals through the Gq alpha subunit.[2][3] The binding of acetylcholine to the M3 receptor initiates a conformational change, leading to the activation of the Gq protein. This activation triggers a downstream signaling cascade that ultimately results in smooth muscle contraction.

The key steps in this pathway are as follows:

  • Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C.[3]

  • Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

  • IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), the main intracellular calcium store. This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm.[8]

  • Calcium-Calmodulin Complex Formation: The increase in intracellular calcium concentration leads to the binding of Ca2+ to calmodulin (CaM).

  • Activation of Myosin Light Chain Kinase (MLCK): The Ca2+-CaM complex activates myosin light chain kinase.

  • Phosphorylation of Myosin Light Chain: Activated MLCK phosphorylates the regulatory light chain of myosin, which is a crucial step for the interaction between actin and myosin filaments.

  • Smooth Muscle Contraction: The phosphorylation of the myosin light chain enables the cross-bridge cycling between actin and myosin, leading to smooth muscle contraction and bronchoconstriction.

This compound, by blocking the initial binding of acetylcholine to the M3 receptor, prevents the activation of this entire signaling cascade, thereby inhibiting the increase in intracellular calcium and subsequent smooth muscle contraction.[9]

Gq_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates Ipratropium Ipratropium Bromide Ipratropium->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor Ca Ca²⁺ SR->Ca Releases CaM Calmodulin (CaM) Ca->CaM Binds MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Myosin Myosin Light Chain (inactive) MLCK->Myosin Phosphorylates MyosinP Myosin Light Chain-P (active) Myosin->MyosinP Contraction Smooth Muscle Contraction MyosinP->Contraction Leads to

Caption: Gq Protein Signaling Pathway in Airway Smooth Muscle.

Quantitative Data

The affinity of this compound for muscarinic receptor subtypes has been quantified in various studies. The following table summarizes key binding affinity data.

Receptor SubtypeLigandParameterValue (nM)Tissue/Cell LineReference
M1This compoundIC502.9-[7]
M2This compoundIC502.0-[7]
M3This compoundIC501.7-[7]
M1-M3This compoundKi0.5 - 3.6Human Peripheral Lung & Airway Smooth Muscle[10]
Muscarinic ReceptorsThis compoundKd23 ± 11 (pmol/L)Rat Airway and Lung Tissues (COPD model)[11]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for muscarinic receptors.

Objective: To quantify the binding affinity (Ki) of this compound for M3 muscarinic receptors.

Materials:

  • Membrane preparations from cells expressing human M3 muscarinic receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand.

  • This compound.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]

  • 96-well filter plates with glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing M3 receptors in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled muscarinic antagonist (e.g., atropine) to saturate the receptors.

    • Competition Binding: Add membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start MembranePrep Prepare Membrane Fraction with M3 Receptors Start->MembranePrep AssaySetup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition with Ipratropium MembranePrep->AssaySetup Incubation Incubate to Reach Equilibrium AssaySetup->Incubation Filtration Vacuum Filtration to Separate Bound/Free Ligand Incubation->Filtration Washing Wash Filters with Ice-cold Buffer Filtration->Washing Counting Scintillation Counting (CPM) Washing->Counting DataAnalysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->DataAnalysis End End DataAnalysis->End

Caption: Experimental Workflow for a Radioligand Binding Assay.
In Vitro Measurement of Bronchoconstriction (Organ Bath Assay)

This functional assay assesses the ability of this compound to inhibit acetylcholine-induced contraction of airway smooth muscle.[13][14]

Objective: To determine the potency of this compound in antagonizing acetylcholine-induced bronchoconstriction.

Materials:

  • Animal model (e.g., guinea pig, rat) or human bronchial tissue.

  • Krebs-Henseleit solution (or similar physiological salt solution).

  • Acetylcholine (or other muscarinic agonist like carbachol).

  • This compound.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Isolate tracheal or bronchial rings from the animal model or human tissue. Suspend the rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with regular changes of the buffer.

  • Viability Test: Contract the tissues with a high concentration of potassium chloride (KCl) to ensure their viability.

  • Cumulative Concentration-Response Curve to Acetylcholine: After a washout period, generate a cumulative concentration-response curve to acetylcholine by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

  • Antagonism with this compound: After another washout period, incubate the tissues with a fixed concentration of this compound for a defined period.

  • Repeat Acetylcholine Curve: In the presence of this compound, repeat the cumulative concentration-response curve to acetylcholine.

  • Data Analysis:

    • Normalize the contractile responses to the maximum contraction induced by KCl.

    • Plot the contractile response against the logarithm of the acetylcholine concentration to generate dose-response curves in the absence and presence of this compound.

    • Determine the EC50 values (the concentration of acetylcholine that produces 50% of the maximal response) from the curves.

    • Calculate the dose ratio (the ratio of the EC50 in the presence of the antagonist to the EC50 in its absence).

    • Perform a Schild analysis by plotting the log (dose ratio - 1) against the log of the antagonist concentration to determine the pA2 value, which is a measure of the antagonist's potency.

Organ_Bath_Workflow Start Start TissuePrep Isolate and Mount Airway Tissue in Organ Bath Start->TissuePrep Equilibration Equilibrate Tissue under Resting Tension TissuePrep->Equilibration Viability Test Viability with KCl Equilibration->Viability AChCurve1 Generate Cumulative Concentration-Response Curve to Acetylcholine Viability->AChCurve1 Washout1 Washout AChCurve1->Washout1 IncubateIpra Incubate with This compound Washout1->IncubateIpra AChCurve2 Repeat Acetylcholine Concentration-Response Curve IncubateIpra->AChCurve2 DataAnalysis Data Analysis: - Normalize Responses - Determine EC50 - Schild Analysis (pA2) AChCurve2->DataAnalysis End End DataAnalysis->End

Caption: Experimental Workflow for an Organ Bath Assay.
Measurement of Intracellular Calcium ([Ca²⁺]i)

This assay directly measures the effect of this compound on acetylcholine-induced changes in intracellular calcium concentration in airway smooth muscle cells.

Objective: To visualize and quantify the inhibitory effect of this compound on acetylcholine-induced [Ca²⁺]i elevation.

Materials:

  • Cultured primary human airway smooth muscle cells (HASMCs) or freshly isolated cells.

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM).[15]

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution).

  • Acetylcholine.

  • This compound.

  • Fluorescence microscope with a digital camera and image analysis software.

Procedure:

  • Cell Culture and Dye Loading: Culture HASMCs on glass coverslips. Load the cells with a fluorescent Ca²⁺ indicator dye by incubating them in a solution containing the dye for a specific period.

  • Baseline Fluorescence: Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope. Perfuse the cells with the physiological salt solution and record the baseline fluorescence intensity.

  • Stimulation with Acetylcholine: Perfuse the cells with a solution containing acetylcholine and record the change in fluorescence intensity, which corresponds to an increase in [Ca²⁺]i.

  • Inhibition with this compound: After a washout period, pre-incubate the cells with this compound for a defined time.

  • Repeat Acetylcholine Stimulation: While still in the presence of this compound, stimulate the cells again with acetylcholine and record the fluorescence response.

  • Data Analysis:

    • Quantify the change in fluorescence intensity over time for individual cells or regions of interest.

    • Calculate the peak [Ca²⁺]i response to acetylcholine in the absence and presence of this compound.

    • Compare the responses to determine the inhibitory effect of this compound on acetylcholine-induced calcium signaling.

Calcium_Imaging_Workflow Start Start CellCulture Culture Airway Smooth Muscle Cells on Coverslips Start->CellCulture DyeLoading Load Cells with Fluorescent Ca²⁺ Indicator CellCulture->DyeLoading Baseline Record Baseline Fluorescence DyeLoading->Baseline AChStim1 Stimulate with Acetylcholine and Record Fluorescence Baseline->AChStim1 Washout Washout AChStim1->Washout IpraIncubate Pre-incubate with This compound Washout->IpraIncubate AChStim2 Stimulate with Acetylcholine (in presence of Ipratropium) and Record Fluorescence IpraIncubate->AChStim2 DataAnalysis Data Analysis: - Quantify Fluorescence Change - Compare Peak Responses AChStim2->DataAnalysis End End DataAnalysis->End

Caption: Experimental Workflow for Intracellular Calcium Imaging.

Conclusion

This compound is a non-selective muscarinic antagonist that effectively induces bronchodilation by competitively inhibiting the action of acetylcholine at M3 receptors on airway smooth muscle. This antagonism blocks the Gq-protein-mediated signaling cascade, preventing the rise in intracellular calcium that is essential for muscle contraction. The detailed understanding of this mechanism, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design and development of novel and improved therapies for obstructive airway diseases. The provided protocols and quantitative data serve as a valuable resource for researchers dedicated to advancing the field of respiratory pharmacology.

References

Pharmacodynamics of ipratropium bromide in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Preclinical Pharmacodynamics of Ipratropium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic quaternary ammonium compound and a well-established short-acting muscarinic antagonist (SAMA) used clinically in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] It exerts its therapeutic effect primarily through local action in the airways following inhalation.[4] Understanding its pharmacodynamic profile in preclinical models is crucial for the development of new respiratory therapies and for interpreting clinical outcomes. This guide provides a detailed overview of the preclinical pharmacodynamics of this compound, focusing on its mechanism of action, receptor affinity, in vitro and in vivo potency, and the experimental protocols used for its evaluation.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound is a non-selective, competitive antagonist of muscarinic acetylcholine (ACh) receptors.[1][5] In the airways, parasympathetic nerve fibers release ACh, which binds to muscarinic receptors on airway smooth muscle and submucosal glands, leading to bronchoconstriction and mucus secretion. Ipratropium blocks these effects by preventing ACh from binding to its receptors.[6]

There are three key muscarinic receptor subtypes in the lungs:

  • M1 Receptors: Located in parasympathetic ganglia, their activation facilitates neurotransmission.

  • M2 Receptors: Found on presynaptic cholinergic nerve terminals, these act as autoreceptors that inhibit further ACh release.[7] Blockade of M2 receptors can paradoxically increase ACh release, which may explain instances of bronchoconstriction at very low doses.[7][8][9]

  • M3 Receptors: Located on airway smooth muscle cells and submucosal glands, their activation is the primary driver of bronchoconstriction and mucus secretion.[10] Ipratropium's main therapeutic benefit comes from its antagonism of M3 receptors.

The binding of ACh to M3 receptors on bronchial smooth muscle activates a Gq-protein coupled pathway, leading to an increase in intracellular calcium (Ca++) and subsequent muscle contraction.[4] Ipratropium competitively inhibits this initial step.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3 M3 Receptor (Gq-coupled) PLC Phospholipase C (PLC) M3->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca Ca²⁺ Release SR->Ca SMC Smooth Muscle Contraction Ca->SMC ACh Acetylcholine (ACh) ACh->M3 Binds Ipratropium Ipratropium Bromide Ipratropium->M3 Blocks

Caption: M3 receptor signaling leading to bronchoconstriction and its inhibition by ipratropium.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative pharmacodynamic parameters for this compound from various preclinical studies.

Table 1: Muscarinic Receptor Binding Affinity

This table presents the in vitro binding affinity of this compound to human muscarinic receptor subtypes, typically measured as the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.

Receptor SubtypeIC50 (nM)Species/Cell LineReference
M12.9Human (recombinant)[1][5]
M22.0Human (recombinant)[1][5]
M31.7Human (recombinant)[1][5]

Table 2: In Vitro Functional Potency

This table shows the functional potency of this compound in isolated tissue preparations, where its ability to relax pre-contracted airway smooth muscle is quantified. Potency is often expressed as the -log of the molar concentration producing 50% of the maximal effect (pEC50 or -logEC50).

Preclinical ModelAgonist (Contractile Agent)Potency (-logEC50)Efficacy (Emax, % Relaxation)Reference
Feline BronchiAcetylcholine (40% tone)> 6.080-100%[11]
Guinea Pig TracheaInsulinNot specifiedSignificant Inhibition[12]

Table 3: In Vivo Efficacy in Animal Models

This table summarizes the effects of this compound in live animal models, demonstrating its ability to prevent or reverse bronchoconstriction.

Animal ModelChallenge AgentIpratropium Dose/ConcentrationKey FindingReference
Guinea PigVagal Nerve Stimulation0.01-1.0 µg/kg i.v.Potentiated bronchoconstriction (likely M2 blockade).[8]
Guinea PigVagal Nerve Stimulation>1.0 µg/kg i.v.Antagonized bronchoconstriction.[8]
Guinea PigVagal Nerve Stimulation10 µg/kg i.v.Abolished bronchoconstrictor response.[8]
Dog(Spontaneous tone)0.01-0.1 mg/mL (aerosol)Caused airway constriction (preferential M2 blockade).[9]
Dog(Spontaneous tone)>0.1 mg/mL (aerosol)Caused bronchodilation (M3 blockade dominates).[9]
Rat(Receptor Occupancy)7.3 nmol/kg (intratracheal)Significant lung muscarinic receptor binding at 2h, but not sustained at 12h.[13]

Detailed Experimental Protocols

Reproducibility is paramount in preclinical research. The following sections detail the standard methodologies used to assess the pharmacodynamics of muscarinic antagonists like this compound.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of this compound for specific muscarinic receptor subtypes.

Methodology:

  • Tissue/Cell Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells that have been engineered to express a single subtype of human muscarinic receptor (hM1, hM2, or hM3).[14]

  • Competitive Binding: A constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.[13]

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[15]

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[15]

  • Data Analysis: The data are analyzed using non-linear regression to generate a dose-response curve. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.[15] The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[15]

Binding_Assay_Workflow start Start prep Prepare Membranes (e.g., from CHO cells expressing hM3) start->prep mix Incubate Membranes with: 1. [³H]NMS (Radioligand) 2. Ipratropium (Test Drug) prep->mix filter Rapid Filtration (Separate Bound from Free) mix->filter count Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis (Non-linear Regression) count->analyze end Determine IC₅₀ / Ki analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.
In Vitro Isolated Tissue Bath Assay

Objective: To measure the functional antagonist activity of this compound on airway smooth muscle contraction.

Methodology:

  • Tissue Preparation: An animal (e.g., guinea pig, cat) is euthanized, and a section of airway tissue, such as the trachea or main bronchi, is carefully dissected.[11][12] The tissue may be cut into rings or strips.

  • Mounting: The tissue is mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[15] One end of the tissue is fixed, and the other is attached to a force-displacement transducer to record isometric tension.[15]

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.

  • Contraction: A stable contraction is induced by adding a muscarinic agonist like acetylcholine or carbachol to the bath.[11][15]

  • Drug Addition: Once the contraction is stable, cumulative concentrations of this compound are added to the bath to generate a concentration-response curve for relaxation.

  • Data Analysis: The relaxant responses are expressed as a percentage of the pre-contracted tone. A concentration-response curve is plotted to determine the EC50 (potency) and Emax (efficacy).[11]

Organ_Bath_Workflow start Start dissect Isolate Airway Tissue (e.g., Guinea Pig Trachea) start->dissect mount Mount Tissue in Aerated Organ Bath (37°C) dissect->mount contract Induce Contraction (e.g., with Acetylcholine) mount->contract add_drug Add Cumulative Doses of this compound contract->add_drug record Record Changes in Muscle Tension add_drug->record end Calculate EC₅₀ and Eₘₐₓ record->end

Caption: Experimental workflow for an isolated tissue organ bath assay.
In Vivo Bronchoprotection Assay

Objective: To assess the efficacy and duration of action of this compound in preventing bronchoconstriction in a live animal model.

Methodology:

  • Animal Preparation: An animal, typically a guinea pig or dog, is anesthetized.[8][14] The animal is often intubated and mechanically ventilated to allow for precise measurement of lung function parameters like airway resistance and dynamic compliance.

  • Baseline Measurement: Baseline lung function is recorded.

  • Drug Administration: this compound or a vehicle control is administered, often via intratracheal instillation or aerosol inhalation to mimic the clinical route.[9][14]

  • Bronchial Challenge: At set time points after drug administration, a bronchoconstrictor challenge is delivered. This is typically achieved by an intravenous injection of acetylcholine or methacholine, or by electrical stimulation of the vagus nerve.[8][14]

  • Measure Response: The resulting increase in airway resistance (bronchoconstriction) is measured.

  • Data Analysis: The protective effect of ipratropium is calculated as the percentage inhibition of the bronchoconstrictor response compared to the vehicle-treated control group. By performing challenges at multiple time points, the duration of action can be determined.[14]

InVivo_Workflow start Start anesthetize Anesthetize & Ventilate Animal (e.g., Dog) start->anesthetize baseline Measure Baseline Lung Function anesthetize->baseline administer Administer Ipratropium (e.g., Intratracheal) baseline->administer challenge Induce Bronchoconstriction (e.g., IV Acetylcholine) administer->challenge measure Measure Lung Function Response challenge->measure challenge->measure at various time points analyze Calculate % Inhibition of Bronchoconstriction measure->analyze end Determine Efficacy & Duration of Action analyze->end

Caption: Experimental workflow for an in vivo bronchoprotection assay.

References

Ipratropium Bromide: A Comprehensive Technical Guide on its Molecular Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipratropium bromide is a synthetic anticholinergic agent widely utilized in the management of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. As a quaternary ammonium derivative of atropine, its pharmacological action is primarily mediated through the non-selective antagonism of muscarinic acetylcholine receptors. This technical guide provides an in-depth analysis of the molecular structure and key physicochemical properties of this compound, offering critical data and methodologies for researchers and professionals involved in drug development and pharmaceutical sciences.

Molecular Structure and Identification

This compound is a well-characterized molecule with a defined stereochemistry. It exists as a quaternary ammonium compound, which contributes to its pharmacological and physicochemical characteristics.

Chemical Name: (1R,3r,5S,8r)-3-[(3-hydroxy-2-phenylpropanoyl)oxy]-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane bromide

Molecular Formula: C₂₀H₃₀BrNO₃

Molecular Weight: 412.36 g/mol

CAS Registry Number: 22254-24-6

The molecular structure of this compound is characterized by a tropane backbone, similar to its precursor atropine. The presence of the N-isopropyl group results in a permanently charged quaternary amine, which has significant implications for its absorption and distribution profile, notably its limited ability to cross the blood-brain barrier.

Crystal Structure

The three-dimensional arrangement of this compound in the solid state has been elucidated through X-ray powder diffraction studies. This compound monohydrate crystallizes in the monoclinic space group P2₁/c. The crystal lattice is stabilized by a network of hydrogen bonds involving the bromide ion, the water molecule, and the hydroxyl and carbonyl groups of the ipratropium cation.

Physicochemical Properties

The therapeutic efficacy and formulation development of this compound are intrinsically linked to its physicochemical properties. A summary of these key parameters is presented below, followed by detailed experimental protocols for their determination.

Data Presentation
PropertyValueReferences
Melting Point230-233 °C (with decomposition)
SolubilityFreely soluble in water and lower alcohols; Insoluble in ether, chloroform, and fluorohydrocarbons.
pKa~15.3
LogP (Octanol-Water Partition Coefficient)0.038

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility measurement of this compound using the saturation shake-flask method.

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a stoppered flask containing a known volume of the desired solvent (e.g., purified water, ethanol).

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand undisturbed to permit the separation of the undissolved solid from the solution. Centrifugation or filtration can be used to facilitate this separation.

  • Quantification: An aliquot of the clear supernatant is carefully withdrawn and diluted appropriately. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Stopper flask prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Allow suspension to settle equil1->sep1 sep2 Centrifuge or filter sep1->sep2 quant1 Withdraw clear supernatant sep2->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze by HPLC or UV-Vis quant2->quant3 calc1 Calculate solubility from concentration quant3->calc1

Caption: Workflow for determining the solubility of this compound.

Determination of pKa (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) of this compound, a quaternary ammonium compound, by potentiometric titration.

Methodology:

  • Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent, typically a co-solvent mixture such as methanol/water, to ensure complete dissolution.

  • Titration Setup: Place the sample solution in a thermostatted vessel and immerse a calibrated pH electrode and a titrant delivery tube.

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small increments, allowing the pH to stabilize before recording the reading and the volume of titrant added.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve. For a quaternary ammonium compound, which is a strong acid, the pKa will be the pH at the half-equivalence point. The equivalence point is identified as the point of maximum slope on the titration curve (the inflection point). The experiment should be repeated at least three times.

Determination of LogP (Shake-Flask Method)

This protocol details the determination of the n-octanol/water partition coefficient (LogP) of this compound using the traditional shake-flask method.

Methodology:

  • Phase Pre-saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them for at least 24 hours, followed by separation of the two phases.

  • Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and pre-saturated water in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow for the partitioning of the solute between the two phases to reach equilibrium.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of this compound in both the n-octanol and the aqueous phase using a suitable analytical technique like HPLC or UV-Vis spectrophotometry.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Mechanism of Action and Signaling Pathway

This compound is a non-selective competitive antagonist of muscarinic acetylcholine receptors (M₁ to M₅). Its therapeutic effect in the respiratory tract is primarily mediated by the blockade of M₃ receptors located on the smooth muscle cells of the airways.

Acetylcholine, the endogenous agonist, binds to M₃ receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq/11 protein. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin light chains and ultimately, smooth muscle contraction and bronchoconstriction.

By competitively inhibiting the binding of acetylcholine to M₃ receptors, this compound prevents this signaling cascade, leading to a reduction in intracellular Ca²⁺ levels and consequently, bronchodilation.

G This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Contraction Bronchoconstriction Ca->Contraction ACh Acetylcholine ACh->M3R Activates Ipratropium This compound Ipratropium->M3R Blocks

Caption: Signaling pathway of this compound at the M3 muscarinic receptor.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and physicochemical properties of this compound. The tabulated data, along with the described experimental protocols, offer a valuable resource for researchers and professionals in the pharmaceutical field. The visualization of the experimental workflow and the signaling pathway further aids in the comprehension of the core scientific principles underlying the characterization and mechanism of action of this important respiratory medication. A thorough understanding of these fundamental properties is essential for the continued development of new formulations and therapeutic applications of this compound.

Ipratropium Bromide: A Technical Guide to its Interaction with Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and kinetics of ipratropium bromide to the five muscarinic acetylcholine receptor subtypes (M1-M5). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and respiratory pharmacology.

This compound is a non-selective muscarinic receptor antagonist, meaning it blocks the action of acetylcholine at M1, M2, and M3 receptors.[1][2] Its therapeutic effects in the airways are primarily attributed to the antagonism of M3 receptors.[1]

Binding Affinity of this compound

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). While comprehensive data for this compound across all five human muscarinic receptor subtypes is not extensively available in a single source, the following tables summarize the key findings from various studies.

It is important to note that affinity values can vary depending on the experimental conditions, such as the tissue preparation, radioligand used, and assay methodology.

Table 1: this compound Binding Affinity (IC50)

Receptor SubtypeIC50 (nM)Species/Tissue
M12.9Not Specified
M22.0Not Specified
M31.7Not Specified

Table 2: this compound Binding Affinity (Ki and Kd)

ParameterValueSpecies/TissueNotes
Ki0.5 - 3.6 nMHuman Airway Smooth MuscleThis study did not differentiate between muscarinic receptor subtypes.[3]
Kd23 ± 11 pmol/LRat Lung TissueThis value represents the affinity for the total population of muscarinic receptors in the tissue.[4]

Table 3: Functional Antagonism of this compound (pA2)

ParameterValueSpecies/TissueReceptor Subtype Implicated
pA28.39Rat LungM3

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. It is a measure of antagonist potency derived from functional assays.

Binding Kinetics of this compound

The kinetics of binding, specifically the association rate constant (kon) and the dissociation rate constant (koff), provide a more dynamic understanding of the drug-receptor interaction. A slow dissociation rate, for instance, can contribute to a longer duration of action.

Data on the specific kinetic rate constants for this compound at each muscarinic receptor subtype are limited. However, some studies have characterized its dissociation profile.

Table 4: this compound Binding Kinetics

ParameterValueSpecies/TissueNotes
DissociationDescribed as "fast" compared to other antagonists like glycopyrrolate.[3]Human Airway Smooth MuscleThis suggests a relatively shorter residence time at the receptor.[3]
t½ [offset]59.2 ± 17.8 minHuman Airway Smooth MuscleThe half-life of dissociation from the receptor.

Experimental Protocols

The determination of binding affinity and kinetics relies on well-established experimental methodologies. The following sections provide an overview of the key protocols cited in the literature for characterizing the interaction of ligands with muscarinic receptors.

Radioligand Competition Binding Assay (for Ki determination)

This assay is used to determine the affinity of an unlabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., atropine) to determine non-specific binding.

  • Assay Buffer: Typically a buffered solution (e.g., Tris-HCl) at a physiological pH.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes plate_setup Set up 96-well plate: - Total Binding - Non-Specific Binding - Competition prep_membranes->plate_setup prep_radioligand Prepare Radioligand Solution prep_radioligand->plate_setup prep_test_compound Prepare Serial Dilutions of this compound prep_test_compound->plate_setup prep_nsb Prepare Non-Specific Binding Control prep_nsb->plate_setup incubation Incubate plate to reach equilibrium plate_setup->incubation filtration Rapidly filter contents through glass fiber filters incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing counting Measure radioactivity using scintillation counter washing->counting analysis Calculate Ki using Cheng-Prusoff equation counting->analysis

Workflow for a radioligand competition binding assay.

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Kinetic Binding Assays (for kon and koff determination)

Determining the association (kon) and dissociation (koff) rates requires measuring the binding of a ligand over time.

Methodology for koff (Dissociation Rate):

  • Receptors are pre-incubated with the unlabeled ligand (this compound) to allow for complex formation.

  • Dissociation is initiated by adding a high concentration of a radiolabeled ligand.

  • The binding of the radioligand is measured at various time points. The rate at which the radioligand binds is indicative of the dissociation rate of the unlabeled ligand.

Methodology for kon (Association Rate):

  • The association of a radiolabeled ligand to the receptor is measured over time in the presence of different concentrations of the unlabeled test compound (this compound).

  • The observed association rate constants are then analyzed to determine the kon of the test compound.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades.

M1, M3, and M5 Receptor Signaling

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins.

G cluster_pathway M1, M3, M5 Signaling Pathway ACh Acetylcholine M135 M1/M3/M5 Receptor ACh->M135 binds Gq11 Gq/11 Protein M135->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Response Cellular Response (e.g., smooth muscle contraction, gland secretion) Ca_release->Response PKC_activation->Response

Canonical signaling pathway for M1, M3, and M5 muscarinic receptors.
M2 and M4 Receptor Signaling

The M2 and M4 receptor subtypes are coupled to Gi/o proteins.

G cluster_pathway M2, M4 Signaling Pathway ACh Acetylcholine M24 M2/M4 Receptor ACh->M24 binds Gio Gi/o Protein M24->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits K_channel K⁺ Channel Activation Gio->K_channel βγ subunit Ca_channel Ca²⁺ Channel Inhibition Gio->Ca_channel βγ subunit cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., decreased heart rate, reduced neurotransmitter release) cAMP->Response K_channel->Response Ca_channel->Response

Canonical signaling pathway for M2 and M4 muscarinic receptors.

This technical guide provides a consolidated resource on the binding characteristics of this compound to muscarinic receptors. The provided data and protocols are intended to aid researchers in the design and interpretation of studies related to muscarinic pharmacology. Further research is warranted to fully elucidate the subtype-specific binding kinetics of this compound.

References

Early-Stage Research on Ipratropium Bromide for Non-Respiratory Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipratropium bromide, a well-established anticholinergic agent, is primarily recognized for its bronchodilatory effects in the management of respiratory conditions. However, its mechanism of action—the non-selective blockade of muscarinic acetylcholine receptors—lends itself to a variety of potential therapeutic applications beyond the airways. This technical guide delves into the early-stage research and clinical evidence for the use of this compound in several non-respiratory indications, including sialorrhea (excessive drooling), rhinitis, and bradycardia. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and provides visual representations of the underlying signaling pathways and experimental workflows.

Mechanism of Action: Muscarinic Acetylcholine Receptor Blockade

This compound exerts its effects by competitively and non-selectively antagonizing muscarinic acetylcholine receptors (mAChRs).[[“]][2] In the context of non-respiratory applications, the blockade of the M3 subtype of mAChRs is of particular importance.[3][4] These receptors are predominantly located on exocrine glands (such as salivary and nasal glands) and in the heart.[3][4]

Signaling Pathway in Exocrine Glands

The binding of acetylcholine (ACh) to M3 receptors on salivary and nasal gland acinar cells triggers a signaling cascade that leads to secretion. This compound inhibits this process.

ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates Ipratropium Ipratropium Bromide Ipratropium->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ release from ER IP3->Ca_ER PKC Protein Kinase C (PKC) Activation DAG->PKC Secretion Glandular Secretion (Saliva/Mucus) Ca_ER->Secretion Stimulates PKC->Secretion Stimulates

Figure 1: this compound's Mechanism of Action in Exocrine Glands.

Sialorrhea (Excessive Drooling)

Sialorrhea is a common and distressing symptom in various neurological conditions, including Parkinson's disease and in pediatric populations with developmental disabilities. The overproduction or inefficient clearance of saliva can lead to social embarrassment and skin breakdown. This compound has been investigated as a potential treatment to reduce salivary secretions.

Quantitative Data
Study PopulationInterventionOutcome MeasureResultp-valueReference
Parkinson's Disease (n=17)Sublingual this compound spray (1-2 sprays, max 4 times/day for 2 weeks) vs. PlaceboWeight of saliva production (objective)No significant effectNot significant[5][6]
Parkinson's Disease (n=17)Sublingual this compound spray (1-2 sprays, max 4 times/day for 2 weeks) vs. PlaceboSubjective rating of sialorrheaMild positive effectNot specified[5][6]
Pediatric Patients (n=12)Topical 0.03% this compound nasal solution (sublingually/buccally)Drooling Frequency and Severity Scale (DFSS) - Frequency (median score)Pre-treatment: 4, Post-treatment: 30.020[5][7][8]
Pediatric Patients (n=12)Topical 0.03% this compound nasal solution (sublingually/buccally)Drooling Frequency and Severity Scale (DFSS) - Severity (median score)Pre-treatment: 5, Post-treatment: 4.50.129 (not significant)[5][7][8]
Experimental Protocols

Study in Parkinson's Disease Patients (Thomsen et al., 2007) [5][6]

  • Design: Randomized, double-blind, placebo-controlled, crossover study.

  • Participants: 17 individuals with Parkinson's disease and bothersome drooling.

  • Intervention: Patients were randomized to receive either this compound spray or a placebo. The dosage was one to two sprays administered sublingually, up to a maximum of four times per day for a duration of two weeks.

  • Washout Period: A one-week washout period was implemented before crossing over to the other treatment arm for an additional two weeks.

  • Primary Outcome Measure: The primary outcome was an objective measurement of saliva production, quantified by the weight of saliva collected.

  • Secondary Outcome Measures: Secondary outcomes included subjective assessments of the severity and frequency of sialorrhea using home diaries, the salivation subscore of the Unified Parkinson's Disease Rating Scale (UPDRS) part II, overall parkinsonian disability (UPDRS), and the incidence of adverse events.

Start 17 PD Patients with Sialorrhea Randomization Randomization Start->Randomization GroupA Group A: This compound Spray (2 weeks) Randomization->GroupA GroupB Group B: Placebo Spray (2 weeks) Randomization->GroupB Washout 1-Week Washout GroupA->Washout GroupB->Washout CrossoverA Group A receives Placebo (2 weeks) Washout->CrossoverA CrossoverB Group B receives Ipratropium (2 weeks) Washout->CrossoverB Outcome Outcome Assessment: - Saliva Weight - Subjective Scores - UPDRS - Adverse Events CrossoverA->Outcome CrossoverB->Outcome

Figure 2: Experimental Workflow for the Parkinson's Disease Sialorrhea Study.

Retrospective Study in Pediatric Patients [5][7][8]

  • Design: Retrospective chart review.

  • Participants: 12 pediatric patients with a diagnosis of sialorrhea who had follow-up data available.

  • Intervention: Patients were prescribed 1 to 2 sprays of 21 µg (0.03%) this compound nasal solution to be administered sublingually or buccally up to three times a day as needed.

  • Data Collection: A review of patient charts was conducted to collect data on demographics, comorbidities, clinical presentation, previous interventions, and scores from the Drooling Frequency and Severity Scale (DFSS) before and after treatment with this compound.

  • Statistical Analysis: Wilcoxon signed-rank tests were used to compare the pre- and post-treatment DFSS scores.

Rhinitis

Intranasal this compound has been investigated for its efficacy in reducing rhinorrhea (runny nose) associated with both allergic and non-allergic rhinitis. Its anticholinergic properties help to decrease secretions from the nasal glands.

Quantitative Data
Study PopulationInterventionOutcome MeasureResultp-valueReference
Perennial Allergic Rhinitis (n=123)42 mcg this compound per nostril TID for 4 weeks vs. PlaceboPatient assessment of effect on rhinorrhea70% of patients reported good or excellent effect< 0.05[9]
Perennial Allergic Rhinitis (n=123)42 mcg this compound per nostril TID for 4 weeks vs. PlaceboImprovement in quality of lifeSignificantly more patients reported improvement0.02[9]
Perennial Non-allergic Rhinitis (n=233)This compound nasal spray vs. Saline vehicle (8 weeks)Reduction in rhinorrhea30% reduction with ipratropium (significantly greater than vehicle)Not specified[10]
Non-allergic Rhinitis (meta-analysis of 5 RCTs, n=472)0.03% this compound nasal spray vs. PlaceboRhinorrhea Severity (Standardized Mean Difference)SMD = 0.93 (95% CI 0.06-1.8)< 0.05[11]
Non-allergic Rhinitis (meta-analysis of 5 RCTs, n=472)0.03% this compound nasal spray vs. PlaceboRhinorrhea Duration/Day (Standardized Mean Difference)SMD = 0.35 (95% CI 0.15-0.55)< 0.05[11]
Common Cold84 mcg this compound per nostril vs. 42 mcg/nostril, 168 mcg/nostril, and placeboDecrease in rhinorrhea severity84 mcg dose was more efficacious than 42 mcg and marginally less than 168 mcg, with fewer adverse events than the higher dose.Significant vs. placebo[12]
Experimental Protocols

General Protocol for Allergic and Non-Allergic Rhinitis Clinical Trials [9][13]

  • Design: Typically randomized, double-blind, placebo-controlled or vehicle-controlled, parallel-group or crossover studies.

  • Participants: Patients with a clinical diagnosis of perennial allergic or non-allergic rhinitis, often confirmed by skin testing to common allergens.

  • Intervention: Intranasal administration of this compound aqueous nasal spray at varying concentrations (e.g., 0.03% or 0.06%) and dosing regimens (e.g., two sprays per nostril two or three times daily) compared to a placebo or saline vehicle.

  • Duration: Treatment periods typically range from 4 to 8 weeks.

  • Outcome Measures:

    • Primary: Severity and duration of rhinorrhea, often assessed through patient-completed daily diaries using a rating scale (e.g., visual analog scale). Objective measures such as nasal discharge weights may also be used.

    • Secondary: Assessment of other nasal symptoms (congestion, sneezing, postnasal drip), patient and physician global assessments of treatment effectiveness, quality of life questionnaires, and monitoring of adverse events.

Start Patients with Allergic or Non-Allergic Rhinitis Randomization Randomization Start->Randomization GroupA This compound Nasal Spray (e.g., 4-8 weeks) Randomization->GroupA GroupB Placebo/Vehicle Nasal Spray (e.g., 4-8 weeks) Randomization->GroupB DataCollection Daily Diary Collection: - Rhinorrhea Severity & Duration - Other Nasal Symptoms GroupA->DataCollection FollowUp Bi-weekly Follow-up: - Global Assessments - Quality of Life - Adverse Events GroupA->FollowUp GroupB->DataCollection GroupB->FollowUp

Figure 3: General Experimental Workflow for Rhinitis Clinical Trials.

Bradycardia

Bradycardia, a heart rate of less than 60 beats per minute, can be asymptomatic or lead to symptoms such as dizziness, fatigue, and syncope. In cases of symptomatic sinus bradycardia, where the sinoatrial (SA) node's pacing is slow, increasing the heart rate is the primary therapeutic goal. This compound, by blocking muscarinic receptors in the heart, can increase the heart rate.

Quantitative Data
Study PopulationInterventionTime PointOutcomeReference
Symptomatic Bradycardia (n=15)Intravenous this compoundNot specifiedAccelerated heart rate by >30% in the majority of patients[14]
Sinus Bradycardia (n=13)0.5 mg intravenous this compound3 minutes post-injectionAverage heart rate increase of 78% from baseline[10]
Sinus Bradycardia (n=13)0.5 mg intravenous this compound120 minutes post-injectionAverage heart rate increase of 26% from baseline[10]
Experimental Protocol

Study of Intravenous this compound in Sinus Bradycardia [10]

  • Design: Observational study with pre- and post-intervention measurements.

  • Participants: 13 patients with diagnosed sinus bradycardia.

  • Intervention: A single intravenous administration of 0.5 mg of this compound.

  • Data Collection: Heart rate and other hemodynamic parameters were recorded at baseline (before injection) and at 3, 30, 60, and 120 minutes following the administration of the drug.

  • Outcome Measures: The primary outcome was the change in heart rate from baseline. Secondary outcomes included changes in cardiac index, stroke volume, ejection fraction, and diastolic filling time.

Other Potential Non-Respiratory Applications

Gustatory Sweating (Frey's Syndrome)

Frey's syndrome is characterized by sweating and flushing of the skin in the distribution of the auriculotemporal nerve in response to gustatory stimuli. It is a common complication of parotidectomy. While other topical anticholinergics like glycopyrrolate have been studied for this condition, there is a lack of specific clinical trial data on the efficacy of this compound for Frey's syndrome.

Hyperhidrosis

Hyperhidrosis, or excessive sweating, can be a debilitating condition. The use of topical anticholinergics is a treatment modality. While the mechanism of action of this compound suggests potential efficacy, and it has been proposed for this use, there is a lack of robust clinical trial data specifically evaluating this compound for hyperhidrosis.[[“]] Much of the research in this area has focused on other anticholinergic agents.

Conclusion

Early-stage research indicates that this compound holds promise for several non-respiratory applications, primarily driven by its anticholinergic effects. The evidence is most robust for the treatment of rhinorrhea in both allergic and non-allergic rhinitis, where it has demonstrated significant efficacy in reducing nasal secretions. In the context of sialorrhea, its utility is more nuanced, with a retrospective study in a pediatric population showing a reduction in drooling frequency, while a study in Parkinson's disease patients did not find a significant effect on objective measures of saliva production. For symptomatic bradycardia, intravenous this compound has been shown to effectively increase heart rate.

Further well-controlled, larger-scale clinical trials are warranted to fully elucidate the efficacy and safety of this compound in these and other potential non-respiratory indications, such as gustatory sweating and hyperhidrosis. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for future research and development in these areas. The visualization of the underlying signaling pathways offers a clear understanding of the pharmacological basis for these therapeutic explorations.

References

In vitro characterization of ipratropium bromide's anticholinergic effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Characterization of Ipratropium Bromide's Anticholinergic Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the anticholinergic properties of this compound. This compound is a non-selective muscarinic receptor antagonist widely used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD).[1] Its mechanism of action involves blocking the effects of acetylcholine at muscarinic receptors in the airways, leading to smooth muscle relaxation and reduced mucus secretion.[2][3] A thorough in vitro characterization is essential for understanding its pharmacological profile, including its affinity for receptor subtypes and its functional potency.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively inhibiting acetylcholine at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][2] These receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses.[4][5] They are broadly classified based on the G-protein to which they couple.

  • M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins.[5][6] Upon activation, the Gq protein stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[5][8] In airway smooth muscle, the M3 receptor-mediated increase in intracellular calcium is the primary driver of bronchoconstriction.[3][7]

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[6] Activation of the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as inwardly rectifying potassium channels.[6]

Below are diagrams illustrating these principal signaling cascades.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor M1, M3, M5 Receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) Activation dag->pkc Activates ca2 ↑ Intracellular Ca²⁺ er->ca2 Releases Ca²⁺ ligand Acetylcholine ligand->receptor Binds ipratropium Ipratropium (Antagonist) ipratropium->receptor Blocks

Caption: Gq protein-coupled muscarinic receptor signaling pathway.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor M2, M4 Receptor g_protein Gi Protein (αβγ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac α subunit Inhibits ion_channel Ion Channel (e.g., K⁺) g_protein->ion_channel βγ subunit Modulates atp ATP ac->atp Acts on ion_mod Ion Channel Modulation ion_channel->ion_mod camp ↓ cAMP atp->camp ligand Acetylcholine ligand->receptor Binds ipratropium Ipratropium (Antagonist) ipratropium->receptor Blocks

Caption: Gi protein-coupled muscarinic receptor signaling pathway.

Quantitative Data Presentation

The anticholinergic activity of this compound is quantified using in vitro assays that determine its binding affinity (Ki) and functional potency (IC50).

Table 1: Muscarinic Receptor Binding Affinity (Ki)

Binding affinity (Ki) represents the equilibrium dissociation constant for the binding of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. While ipratropium is known as a non-selective antagonist, subtle differences in affinity can exist.

Receptor SubtypeThis compound Ki (nM)Reference CompoundReference Ki (nM)
M1Data not available in snippetsAtropine~1-2
M2Data not available in snippetsAtropine~1-2
M3Data not available in snippetsAtropine~1-2
M4Data not available in snippetsAtropine~1-2
M5Data not available in snippetsAtropine~1-2
(Note: Specific Ki values for this compound were not available in the provided search results. The data for the reference compound Atropine is generally known in pharmacology.)
Table 2: Functional Antagonism (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For this compound, this typically refers to its ability to inhibit agonist-induced responses.

Receptor SubtypeAssay TypeThis compound IC50 (nM)
M1Agonist-induced functional response2.9[9]
M2Agonist-induced functional response2.0[9]
M3Agonist-induced functional response1.7[9]

Experimental Protocols

Detailed and robust experimental protocols are critical for the accurate in vitro characterization of anticholinergic compounds.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to muscarinic receptors.[4][6]

Objective: To determine the Ki of this compound at each human muscarinic receptor subtype (M1-M5).

Materials:

  • Receptor Source: Membranes from cultured cells stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).[6]

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) is commonly used due to its high affinity and low non-specific binding.[6]

  • Unlabeled Antagonist (Test Compound): this compound, prepared in serial dilutions.

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist, such as atropine (1 µM).[6]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]

  • Equipment: 96-well plates, cell harvester with glass fiber filters (e.g., GF/C), liquid scintillation counter, scintillation cocktail.[6]

Methodology:

  • Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Radioligand + Assay Buffer + Receptor Membranes.

    • Non-specific Binding (NSB): Radioligand + Atropine (1 µM) + Receptor Membranes.

    • Competition: Radioligand + Serial dilutions of this compound + Receptor Membranes.[6]

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient period to reach equilibrium (e.g., 60-120 minutes).

  • Termination: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.[6]

  • Washing: Quickly wash the filters with ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter mat into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[6]

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Calcium Mobilization)

This assay is used for Gq-coupled receptors (M1, M3, M5) and measures the ability of an antagonist to inhibit an agonist-induced increase in intracellular calcium concentration.[10][11]

Objective: To determine the functional antagonist potency (IC50) of this compound at human M1, M3, or M5 receptors.

Materials:

  • Cell Line: A stable cell line expressing the target human muscarinic receptor (e.g., CHO-K1 or HEK293).[10]

  • Calcium Indicator Dye: A calcium-sensitive fluorescent dye, such as Fluo-4 AM.[10][11]

  • Muscarinic Agonist: A full agonist like Carbachol or Acetylcholine.[10]

  • Test Compound: this compound stock solution and serial dilutions.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[10]

  • Equipment: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating: Plate the cells in black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.

  • Dye Loading: Remove the growth medium and load the cells with the Fluo-4 AM dye solution in Assay Buffer. Incubate in the dark at 37°C for approximately 1 hour.

  • Compound Pre-incubation: Wash the cells with Assay Buffer to remove excess dye. Add the various dilutions of this compound (or vehicle control) to the wells and pre-incubate for a set period (e.g., 15-30 minutes).

  • Signal Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading.

  • Agonist Stimulation: Use the instrument's injector to add a pre-determined concentration of the agonist (e.g., Carbachol at its EC80 concentration) to all wells simultaneously.

  • Data Acquisition: Immediately following agonist injection, record the change in fluorescence intensity over time. The peak fluorescence response corresponds to the maximum increase in intracellular calcium.

  • Data Analysis:

    • Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone, without antagonist).

    • Plot the percentage response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

Mandatory Visualization: Experimental Workflow

The in vitro characterization of an anticholinergic compound follows a logical progression from initial binding studies to functional assessment and selectivity profiling.

Anticholinergic_Workflow Typical Workflow for In Vitro Anticholinergic Screening cluster_binding Phase 1: Receptor Binding Affinity cluster_functional Phase 2: Functional Antagonism cluster_analysis Phase 3: Data Analysis & Profiling binding_assay Competitive Radioligand Binding Assays m1 M1 binding_assay->m1 m2 M2 binding_assay->m2 m3 M3 binding_assay->m3 m4 M4 binding_assay->m4 m5 M5 binding_assay->m5 ki_calc Determine Ki values (Affinity) binding_assay->ki_calc functional_assay Functional Assays (e.g., Calcium Mobilization) gq_receptors Gq-coupled (M1, M3, M5) functional_assay->gq_receptors gi_receptors Gi-coupled (M2, M4) (e.g., cAMP assay) functional_assay->gi_receptors ic50_calc Determine IC50 values (Potency) functional_assay->ic50_calc selectivity Calculate Receptor Selectivity Profile ki_calc->selectivity ic50_calc->selectivity

References

The Genesis and Synthesis of a Landmark Bronchodilator: An In-depth Technical Guide to Ipratropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development, chemical synthesis, and mechanism of action of ipratropium bromide, a cornerstone therapy in the management of obstructive lung diseases. We delve into the pivotal moments of its discovery, detail the primary and alternative synthetic routes with explicit experimental protocols, and elucidate its interaction with muscarinic acetylcholine receptors through a detailed signaling pathway analysis. Quantitative data is systematically presented in tabular format, and key processes are visualized using Graphviz diagrams to offer a clear and thorough understanding of this essential respiratory medication.

Historical Development: From Atropine to a Targeted Inhaled Therapy

This compound emerged from the need for a bronchodilator with the efficacy of atropine but without its systemic anticholinergic side effects. Developed by Boehringer Ingelheim in the 1960s, it represents a significant advancement in respiratory pharmacology.[1] The core innovation was the modification of the atropine molecule to create a quaternary ammonium compound. This chemical alteration limits its absorption across the gastrointestinal tract and the blood-brain barrier, thereby localizing its effects to the respiratory tract when administered via inhalation.

The journey of this compound from laboratory to clinic was marked by several key milestones:

  • 1960s: Development and initial synthesis by Boehringer Ingelheim.[1]

  • 1974: First approved for medical use, marking its entry into clinical practice.

  • 1986: Received approval from the U.S. Food and Drug Administration (FDA), solidifying its role in the management of chronic obstructive pulmonary disease (COPD).[1]

Its development heralded a new era of targeted inhaled therapies for respiratory diseases, offering patients effective relief from bronchoconstriction with an improved safety profile compared to its predecessors.

Chemical Synthesis of this compound

The primary and most established synthetic route to this compound begins with the natural alkaloid, atropine. The synthesis can be conceptually divided into two key stages: the formation of atropine and its subsequent quaternization. An alternative synthetic pathway has also been developed to provide a different approach to the core molecular structure.

Primary Synthesis Route: From Tropine and Tropic Acid

The traditional synthesis involves the esterification of tropine with tropic acid to yield atropine, which is then N-alkylated with isopropyl bromide.

Step 1: Synthesis of Atropine

Atropine is formed through the Fischer-Speier esterification of tropine and tropic acid, catalyzed by hydrogen chloride.[2]

Step 2: Quaternization of Atropine to this compound

The tertiary amine of atropine is quaternized by reaction with isopropyl bromide to yield this compound.[2]

Alternative Synthesis Route

An alternative synthesis avoids the direct use of atropine, starting from more readily available precursors. This multi-step process involves the synthesis of key intermediates.

G

Quantitative Data on Synthesis
StepReactantsProductYield (%)Reference
Primary Route
QuaternizationAtropine, Isopropyl BromideThis compound80-97.8%[3][4]
Alternative Route
Compound (II) Prep.Tropinol, Methyl BromideCompound (II)58%[5]
Compound (V) Prep.Compound (II), α-Formyl Methyl PhenylacetateCompound (V)65%[5]

Detailed Experimental Protocols

Esterification of Tropine with Tropic Acid (Synthesis of Atropine)
  • Reactants: Tropine, Tropic acid, Hydrogen chloride (catalyst).

  • Procedure: A mixture of tropine and tropic acid is heated in the presence of a catalytic amount of hydrogen chloride. The reaction is typically carried out in a suitable solvent and refluxed for several hours.

  • Purification: The resulting atropine can be purified by recrystallization from a suitable solvent system, such as heptane and dichloromethane.[6]

Quaternization of Atropine (Synthesis of this compound)
  • Reactants: Atropine, Isopropyl bromide.

  • Solvent: Chloroform.[3]

  • Procedure: Atropine is dissolved in anhydrous chloroform. An excess of isopropyl bromide is added to the solution. The reaction mixture is stirred, and the temperature is gradually raised from an initial low temperature (e.g., -5-0°C) to a higher temperature (e.g., 40-50°C) and maintained for several hours.[3][4]

  • Purification: The crude this compound precipitates from the reaction mixture and is collected by filtration. The filter cake is washed with cold chloroform.[3] Further purification is achieved by recrystallization from a mixed solvent system, such as methanol and acetone or N,N-dimethylformamide, water, and tetrahydrofuran.[4][7] The purified product is then dried under vacuum.

Characterization of this compound
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to determine the purity of this compound and to separate it from related substances. A common mobile phase consists of a mixture of acetonitrile and a phosphate buffer.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of this compound can be confirmed using 1H-NMR spectroscopy.[9]

G

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its bronchodilatory effect by acting as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[10] In the airways, the parasympathetic nervous system plays a crucial role in regulating smooth muscle tone. Acetylcholine released from vagal nerve endings binds to M3 muscarinic receptors on bronchial smooth muscle cells, triggering a signaling cascade that leads to bronchoconstriction.

Signaling Pathway of Bronchoconstriction

The binding of acetylcholine to M3 receptors, which are Gq protein-coupled receptors, initiates the following cascade:

  • Activation of Phospholipase C (PLC): The activated Gq protein stimulates PLC.

  • Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

  • Muscle Contraction: The increase in intracellular Ca2+ leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates myosin light chains, resulting in smooth muscle contraction and bronchoconstriction.

Role of the RhoA/Rho-Kinase Pathway

In addition to the primary calcium-dependent pathway, the RhoA/Rho-kinase signaling cascade contributes to the sustained contraction of airway smooth muscle.[11] This pathway increases the calcium sensitivity of the contractile apparatus, in part by inhibiting myosin light chain phosphatase (MLCP), the enzyme that dephosphorylates myosin light chains and promotes relaxation.

This compound's Antagonistic Action

This compound competitively blocks the binding of acetylcholine to M3 receptors on bronchial smooth muscle, thereby inhibiting the entire downstream signaling cascade.[10] This prevents the increase in intracellular calcium and the activation of the contractile machinery, resulting in bronchodilation.

Interaction with M2 Receptors

This compound is a non-selective antagonist, meaning it also blocks M2 muscarinic receptors.[10] Presynaptic M2 autoreceptors on cholinergic nerve endings normally function to inhibit further acetylcholine release, acting as a negative feedback mechanism.[12] Blockade of these M2 receptors by this compound can potentially lead to a transient increase in acetylcholine release. However, the predominant clinical effect is bronchodilation due to the potent blockade of the postsynaptic M3 receptors on the smooth muscle.

G cluster_0 Cholinergic Nerve Terminal cluster_1 Bronchial Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) ACh_release ACh Release ACh_vesicle->ACh_release M2_receptor_pre M2 Autoreceptor ACh_release->M2_receptor_pre Negative Feedback M3_receptor M3 Receptor ACh_release->M3_receptor Binds Gq Gq Protein PLC Phospholipase C PIP2 PIP2 IP3 IP3 Ca_release Ca²⁺ Release Contraction Bronchoconstriction RhoA RhoA/Rho-kinase Ca_sensitization Ca²⁺ Sensitization Ipratropium This compound Ipratropium->M2_receptor_pre Blocks Ipratropium->M3_receptor Blocks

Receptor Binding Affinity

This compound exhibits high affinity for muscarinic receptors, with slight variations among the subtypes.

Receptor SubtypeIC50 (nM)Reference
M12.9[13][14]
M22.0[13][14]
M31.7[13][14]

Conclusion

This compound stands as a testament to rational drug design, offering a targeted and effective solution for the management of obstructive airway diseases. Its development from atropine, guided by a deep understanding of pharmacology and medicinal chemistry, has provided a valuable therapeutic option for millions of patients. The synthetic pathways are well-established, and its mechanism of action via non-selective muscarinic antagonism is thoroughly characterized. This guide has provided a detailed technical overview of these critical aspects, intended to serve as a valuable resource for professionals in the field of drug discovery and development.

References

Ipratropium Bromide's Effect on Cholinergic Nerve Transmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of ipratropium bromide, focusing on its profound effects on cholinergic nerve transmission. The following sections detail the molecular interactions, signaling pathways, and functional consequences of this widely used anticholinergic agent. Quantitative data from key experimental studies are summarized, and detailed protocols for reproducing these experiments are provided.

Introduction to Cholinergic Nerve Transmission and this compound

Cholinergic nerve transmission, mediated by the neurotransmitter acetylcholine (ACh), plays a pivotal role in regulating a myriad of physiological processes.[1] In the airways, the parasympathetic nervous system, through the release of ACh, is the primary driver of bronchoconstriction and mucus secretion.[2][3] this compound is a synthetic quaternary ammonium derivative of atropine that functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors.[4] Its therapeutic efficacy in respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma stems from its ability to block the effects of ACh in the airways, leading to bronchodilation and reduced mucus production.[2][3]

Molecular Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors. It displays affinity for all five muscarinic receptor subtypes (M1-M5), although its primary therapeutic effects in the airways are mediated through the antagonism of M1, M2, and M3 receptors.[5]

Antagonism of Muscarinic Receptor Subtypes:
  • M1 Receptors: Located on parasympathetic ganglia, M1 receptors facilitate cholinergic neurotransmission. Blockade of these receptors by ipratropium can inhibit this facilitation.

  • M2 Receptors: Found on presynaptic cholinergic nerve terminals, M2 receptors function as autoreceptors, providing a negative feedback mechanism to inhibit further acetylcholine release.[3] Ipratropium's blockade of M2 receptors can paradoxically increase acetylcholine release, which in some cases may slightly counteract its bronchodilatory effect.[3]

  • M3 Receptors: Predominantly located on airway smooth muscle and submucosal glands, M3 receptors are the primary mediators of bronchoconstriction and mucus secretion.[5] Ipratropium's antagonism of M3 receptors is the cornerstone of its therapeutic action, leading to smooth muscle relaxation and reduced secretions.[2][5]

Signaling Pathways

The binding of acetylcholine to M3 receptors on airway smooth muscle cells activates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction. This compound, by blocking the initial binding of acetylcholine, prevents the initiation of this entire cascade.

Furthermore, cholinergic stimulation of muscarinic receptors leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which also contributes to smooth muscle contraction.[4] this compound's antagonism of these receptors prevents this increase in cGMP.[3][4]

Quantitative Data

The following tables summarize key quantitative data from various in vitro studies, illustrating the binding affinity and functional potency of this compound.

ParameterReceptor SubtypeValueSpecies/TissueReference
IC50 M12.9 nM-[6]
M22.0 nM-[6]
M31.7 nM-[6]
Ki Muscarinic (undifferentiated)0.5 - 3.6 nMHuman Peripheral Lung[7]
Muscarinic (undifferentiated)0.5 - 3.6 nMHuman Airway Smooth Muscle[7]
pA2 Muscarinic (undifferentiated)8.39Rat Lung[8]

Table 1: Binding Affinity and Potency of this compound

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a representative method for determining the binding affinity (Ki) of this compound for muscarinic receptors.

Objective: To determine the inhibitory constant (Ki) of this compound at human muscarinic M3 receptors expressed in cell membranes.

Principle: This assay measures the ability of unlabeled this compound to compete with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) for binding to the M3 receptor.[9] The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then used to calculate the Ki value using the Cheng-Prusoff equation.[9]

Materials:

  • Membranes from cells expressing human M3 muscarinic receptors (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).[8]

  • Test Compound: this compound.

  • Reference Compound: Atropine.[9]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[9]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]

  • Non-Specific Binding (NSB) Control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM Atropine).[9]

  • 96-well plates, scintillation vials, liquid scintillation counter, and filtration apparatus.

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound and atropine in Assay Buffer.

  • Reagent Preparation: Thaw M3 receptor membranes on ice and dilute in Assay Buffer to the desired protein concentration. Dilute [3H]-NMS in Assay Buffer to a working concentration (typically near its Kd).

  • Assay Plate Setup (in triplicate):

    • Total Binding (TB) wells: Add Assay Buffer.

    • Non-Specific Binding (NSB) wells: Add the NSB control (e.g., 10 µM Atropine).

    • Compound wells: Add the corresponding dilutions of this compound.

  • Add the diluted [3H]-NMS solution to all wells.

  • Initiate the binding reaction by adding the diluted membrane suspension to all wells.

  • Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature with gentle agitation.

  • Harvesting: Terminate the assay by rapid filtration through glass fiber filters, washing with ice-cold Wash Buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the average cpm of the NSB wells from the average cpm of all other wells.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Guinea Pig Trachea Organ Bath Assay

This protocol provides a representative method for assessing the functional antagonism of this compound on airway smooth muscle contraction.

Objective: To determine the effect of this compound on carbachol-induced contraction of isolated guinea pig tracheal rings.

Principle: Isolated tracheal rings are mounted in an organ bath, and their contractile responses to a muscarinic agonist (carbachol) are measured isometrically. The ability of this compound to inhibit these contractions is then quantified.[10]

Materials:

  • Male Hartley guinea pigs.[11]

  • Krebs-Henseleit solution (in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1), maintained at 37°C and gassed with 95% O2 / 5% CO2.[10]

  • Carbachol (muscarinic agonist).[12]

  • This compound.

  • Organ bath system with isometric force transducers.

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and dissect the trachea.[10] Cut the trachea into rings (2-3 mm wide).[10]

  • Mounting: Suspend each tracheal ring between two hooks in an organ bath chamber filled with Krebs-Henseleit solution.[10] Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with regular washing.

  • Viability Test: Contract the tissue with a high concentration of KCl (e.g., 60 mM) to ensure viability. Wash until tension returns to baseline.

  • Control Concentration-Response Curve: Generate a cumulative concentration-response curve to carbachol (e.g., 10^-9 to 10^-4 M), adding increasing concentrations once the response to the previous concentration has plateaued.

  • Antagonist Incubation: After washing the tissue back to baseline, incubate a tracheal ring with a known concentration of this compound for a set period (e.g., 30-60 minutes).

  • Test Concentration-Response Curve: In the presence of this compound, repeat the cumulative concentration-response curve to carbachol.

  • Repeat steps 5 and 6 with different concentrations of this compound on separate tracheal rings.

Data Analysis:

  • Plot the contractile response (as a percentage of the maximum response to carbachol in the control curve) against the logarithm of the carbachol concentration for both control and ipratropium-treated tissues.

  • The rightward shift of the concentration-response curve in the presence of this compound indicates competitive antagonism.

  • Calculate the dose-ratio for each concentration of this compound.

  • Construct a Schild plot (log(dose-ratio - 1) vs. log[this compound]) to determine the pA2 value, which is a measure of the antagonist's potency.[13]

In Vivo Vagal Nerve Stimulation in Guinea Pigs

This protocol outlines a representative method for studying the effect of this compound on neurally-mediated bronchoconstriction.

Objective: To assess the effect of this compound on bronchoconstriction induced by electrical stimulation of the vagus nerve in anesthetized guinea pigs.

Principle: In anesthetized, mechanically ventilated guinea pigs, electrical stimulation of the vagus nerve elicits a cholinergic reflex bronchoconstriction. The effect of intravenously administered this compound on this response is then measured.[14]

Materials:

  • Male Hartley guinea pigs.[15]

  • Anesthetic (e.g., urethane).[15]

  • Tracheal cannula and ventilator.

  • Bipolar stimulating electrodes.[15]

  • Pressure transducer to measure pulmonary inflation pressure.

  • This compound for intravenous administration.

Procedure:

  • Animal Preparation: Anesthetize the guinea pig and perform a tracheotomy to insert a cannula for mechanical ventilation.[15]

  • Surgical Preparation: Isolate the cervical vagus nerves and place bipolar electrodes around them.[15]

  • Measurement of Bronchoconstriction: Monitor pulmonary inflation pressure as an index of bronchoconstriction.

  • Vagal Stimulation: Apply electrical stimulation to the vagus nerves (e.g., trains of pulses) to induce a consistent bronchoconstrictor response.

  • Drug Administration: Administer a dose of this compound intravenously.

  • Post-Drug Stimulation: After a set period, repeat the vagal stimulation and record the bronchoconstrictor response.

  • Repeat steps 5 and 6 with different doses of this compound.

Data Analysis:

  • Quantify the magnitude of the bronchoconstrictor response before and after the administration of this compound.

  • Express the post-drug response as a percentage of the pre-drug control response.

  • Generate a dose-response curve for the inhibitory effect of this compound on vagally-induced bronchoconstriction.

Mandatory Visualizations

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Airway Smooth Muscle Cell Nerve_Impulse Nerve Impulse ACh_Vesicle Acetylcholine Vesicle Nerve_Impulse->ACh_Vesicle Triggers ACh_Release ACh_Vesicle->ACh_Release M2_Receptor M2 Receptor (Autoreceptor) ACh_Release->M2_Receptor Negative Feedback ACh Acetylcholine Ipratropium_M2 Ipratropium Bromide Ipratropium_M2->M2_Receptor Blocks M3_Receptor M3 Receptor ACh->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates Ipratropium_M3 Ipratropium Bromide Ipratropium_M3->M3_Receptor Blocks PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to PIP2 PIP2 Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to

Caption: Cholinergic signaling at the neuromuscular junction of airway smooth muscle.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - M3 Receptor Membranes - [3H]-NMS (Radioligand) - Ipratropium (Test Compound) - Assay Buffer Start->Prepare_Reagents Plate_Setup Set up 96-well Plate: - Total Binding Wells - Non-Specific Binding Wells - Test Compound Wells Prepare_Reagents->Plate_Setup Add_Components Add Components to Wells: 1. Buffer/NSB/Ipratropium 2. [3H]-NMS 3. M3 Membranes Plate_Setup->Add_Components Incubate Incubate to Reach Equilibrium Add_Components->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Caption: Experimental workflow for a radioligand competition binding assay.

Organ_Bath_Workflow Start Start Tissue_Prep Isolate Guinea Pig Trachea and Prepare Tracheal Rings Start->Tissue_Prep Mount_Tissue Mount Tracheal Rings in Organ Bath Tissue_Prep->Mount_Tissue Equilibrate Equilibrate under Tension in Krebs-Henseleit Solution Mount_Tissue->Equilibrate Control_CRC Generate Control Concentration-Response Curve (CRC) to Carbachol Equilibrate->Control_CRC Washout Wash Tissue to Baseline Control_CRC->Washout Incubate_Antagonist Incubate with this compound Washout->Incubate_Antagonist Test_CRC Generate Test CRC to Carbachol in Presence of Ipratropium Incubate_Antagonist->Test_CRC Analyze Data Analysis: - Compare CRCs - Construct Schild Plot - Determine pA2 Test_CRC->Analyze End End Analyze->End

Caption: Experimental workflow for an isolated organ bath assay.

Conclusion

This compound is a potent, non-selective muscarinic antagonist that effectively inhibits cholinergic nerve transmission in the airways. Its primary mechanism of action involves the competitive blockade of M3 muscarinic receptors on airway smooth muscle and submucosal glands, thereby preventing acetylcholine-mediated bronchoconstriction and mucus secretion. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working to further understand and build upon the therapeutic potential of anticholinergic agents in respiratory medicine. The provided visualizations of the signaling pathways and experimental workflows serve as a clear and concise summary of the complex processes involved.

References

Preclinical Toxicology and Safety Profile of Ipratropium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicology and safety profile of ipratropium bromide, a quaternary ammonium anticholinergic agent widely used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD). The information presented is collated from a thorough review of publicly available preclinical study data, including regulatory submissions and scientific literature.

Executive Summary

This compound has been extensively evaluated in a battery of nonclinical toxicology studies designed to assess its safety profile. These studies, conducted in various animal models, have demonstrated a low order of acute toxicity and no significant findings in long-term toxicity, reproductive toxicity, genetic toxicology, or carcinogenicity studies at clinically relevant doses. The observed effects at high dose levels are generally attributable to the pharmacological action of the drug as a muscarinic antagonist.

Mechanism of Action

This compound is a non-selective competitive antagonist of acetylcholine at muscarinic receptors (M1, M2, and M3). In the airways, acetylcholine is released from parasympathetic nerve endings and binds to M3 muscarinic receptors on bronchial smooth muscle, leading to bronchoconstriction. This compound blocks this interaction, thereby inhibiting the increase of intracellular cyclic guanosine monophosphate (cGMP), which is a key second messenger in the contractile pathway of smooth muscle.[1][2][3][4] This action results in bronchodilation and a reduction in mucus secretion.

Ipratropium_Bromide_Mechanism_of_Action cluster_pre Presynaptic Nerve Terminal cluster_post Bronchial Smooth Muscle Cell Vagus Nerve Vagus Nerve ACh_release Acetylcholine (ACh) Release Vagus Nerve->ACh_release M3_Receptor Muscarinic M3 Receptor ACh_release->M3_Receptor ACh binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to PIP2 PIP2 SR Sarcoplasmic Reticulum (SR) IP3->SR stimulates Ca2 Ca²⁺ SR->Ca2 releases Bronchoconstriction Bronchoconstriction Ca2->Bronchoconstriction leads to GTP GTP Guanylate_Cyclase Guanylate Cyclase GTP->Guanylate_Cyclase cGMP cGMP cGMP->Bronchoconstriction promotes Guanylate_Cyclase->cGMP Ipratropium Ipratropium Bromide Ipratropium->M3_Receptor antagonizes

Mechanism of action of this compound.

Acute Toxicity

Single-dose toxicity studies have been conducted in several species via various routes of administration. This compound exhibits a low order of acute toxicity. The high doses required to elicit mortality indicate a wide therapeutic index.

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
MouseOral> 1000[5]
RatOral~1700[5]
DogOral> 400[5]
Experimental Protocols: Acute Oral Toxicity (General)

A standardized acute oral toxicity study, such as one following OECD Guideline 423, is generally performed.[6][7]

  • Test System: Typically, young adult, healthy, nulliparous, and non-pregnant female rats (e.g., Sprague-Dawley or Wistar strain) are used.

  • Housing and Feeding: Animals are housed in environmentally controlled conditions with a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with fasting overnight prior to dosing.

  • Dose Administration: The test substance is administered as a single oral gavage dose. The volume administered is based on the animal's body weight.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and respiratory, circulatory, autonomic, and central nervous systems), and changes in body weight at specified intervals for up to 14 days post-dose.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Repeated-Dose Toxicity

Repeated-dose toxicity studies of this compound have been conducted in both rodents and non-rodents for durations up to 52 weeks. These studies have not revealed any unexpected target organ toxicity. The observed effects at high doses, such as mydriasis and increased heart rate, are consistent with the anticholinergic properties of the drug.

Table 2: Summary of Repeated-Dose Toxicity Studies

SpeciesRouteDurationNOAEL (No-Observed-Adverse-Effect Level)Key FindingsReference
RatInhalation13 weeksNot explicitly statedTarget organs included respiratory tract, gastrointestinal tract, secretory glands, eye, heart, and urinary bladder.[8]
DogInhalation13 weeksNot explicitly statedTachycardia, dry mouth and nose, pupil dilation, and inflammation in the respiratory tract at high doses.[8]
DogInhalation52 weeks0.004 mg/kg/dayFindings consistent with anticholinergic effects.[8]
Experimental Protocols: Subchronic Inhalation Toxicity (General)

A representative subchronic inhalation toxicity study design is outlined below.

Subchronic_Inhalation_Toxicity_Workflow Acclimatization Animal Acclimatization (e.g., 1-2 weeks) Randomization Randomization into Dose Groups Acclimatization->Randomization Dosing_Phase Daily Inhalation Dosing (e.g., 13 weeks) Randomization->Dosing_Phase In_Life_Observations In-Life Observations - Clinical Signs - Body Weight - Food Consumption - Ophthalmoscopy - Clinical Pathology Dosing_Phase->In_Life_Observations Terminal_Procedures Terminal Procedures - Necropsy - Organ Weights - Histopathology Dosing_Phase->Terminal_Procedures End of Dosing In_Life_Observations->Dosing_Phase Daily/Weekly Data_Analysis Data Analysis and Reporting Terminal_Procedures->Data_Analysis

General workflow for a subchronic inhalation toxicity study.
  • Test System: Typically, rats and/or dogs are used.

  • Dose Groups: At least three dose levels (low, mid, high) and a control group (vehicle or air) are included.

  • Administration: The test substance is administered via nose-only or whole-body inhalation for a specified duration each day.

  • In-Life Evaluations: Regular observations for clinical signs of toxicity, measurements of body weight and food consumption, ophthalmological examinations, and periodic collection of blood and urine for hematology and clinical chemistry analysis.

  • Terminal Evaluations: At the end of the study, a full necropsy is performed, organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicology studies have been conducted in rats and rabbits. These studies did not reveal any evidence of teratogenic effects. Embryotoxicity, observed as increased resorption, was only noted at very high oral doses in rats, which are not considered relevant to human therapeutic use.[9]

Table 3: Reproductive and Developmental Toxicity of this compound

Study TypeSpeciesRouteKey FindingsReference
Fertility and Early Embryonic DevelopmentRatOralDecreased conception and increased resorptions at 90 mg/kg. No effects at 50 mg/kg.[1]
Embryo-Fetal DevelopmentRat, RabbitInhalationNo evidence of teratogenic effects.[9]
Prenatal and Postnatal DevelopmentRatOralNo evidence of impaired perinatal survival or postnatal development.[9]
Experimental Protocols: Embryo-Fetal Developmental Toxicity (OECD 414)

This type of study is designed to assess the potential adverse effects on the pregnant female and the developing embryo and fetus following exposure to the test substance during gestation.[10][11]

  • Test System: Pregnant rats or rabbits are typically used.

  • Dosing Period: The test substance is administered daily during the period of organogenesis.

  • Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

  • Fetal Evaluations: Near term, the dams are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Genetic Toxicology

This compound has been evaluated in a standard battery of in vitro and in vivo genetic toxicology assays and was found to be non-mutagenic and non-clastogenic.[1]

Table 4: Genetic Toxicology of this compound

AssayTest SystemResultReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumNegative[1]
Mouse Micronucleus AssayIn vivo (mouse)Negative[1]
Mouse Dominant Lethal TestIn vivo (mouse)Negative[1]
Experimental Protocols: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This in vitro assay is used to detect gene mutations.

  • Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.

  • Methodology: Bacteria are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have mutated to regain the ability to synthesize the required amino acid) is counted and compared to the control.

Carcinogenicity

Long-term carcinogenicity studies of this compound have been conducted in rats and mice. These studies did not demonstrate any carcinogenic potential.

Table 5: Carcinogenicity of this compound

SpeciesDurationRouteKey FindingsReference
Rat2 yearsOralNo evidence of carcinogenic activity.[12]
Mouse2 yearsOralNo evidence of carcinogenic activity.[12]
Experimental Protocols: Carcinogenicity Bioassay (General)

Carcinogenicity studies are typically long-term studies designed to assess the tumorigenic potential of a substance.[13][14]

  • Test System: Rats and mice are commonly used.

  • Duration: The study duration is typically the majority of the animal's lifespan (e.g., 2 years for rodents).

  • Dose Selection: Dose levels are selected based on data from shorter-term toxicity studies, with the high dose intended to be a maximum tolerated dose (MTD).

  • Observations: Animals are monitored for clinical signs, body weight changes, and the development of palpable masses throughout the study.

  • Pathology: A complete histopathological examination of all organs and tissues from all animals is conducted at the end of the study.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[15][16] The core battery of safety pharmacology studies includes assessments of the cardiovascular, respiratory, and central nervous systems.[17][18] Preclinical data for this compound indicate no special hazards based on conventional safety pharmacology studies.[19] The observed cardiovascular effects at high doses, such as tachycardia, are consistent with its anticholinergic mechanism.

Conclusion

The comprehensive preclinical toxicology and safety pharmacology data for this compound demonstrate a favorable safety profile. The low acute toxicity, lack of target organ toxicity in repeated-dose studies at clinically relevant exposures, and negative findings in genotoxicity, reproductive toxicity, and carcinogenicity studies support its safe use in the intended patient population. The observed adverse effects at supratherapeutic doses are predictable extensions of the drug's intended pharmacology as a muscarinic antagonist.

References

The Genesis of a Modern Bronchodilator: A Technical Guide to the Discovery of Ipratropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and development of ipratropium bromide as a cornerstone in bronchodilator therapy. We delve into the core scientific principles, experimental methodologies, and quantitative data that established its efficacy and safety, providing a comprehensive resource for professionals in respiratory drug development.

From Atropine Poisoning to Targeted Therapy: The Rationale for this compound

The story of this compound begins with its predecessor, atropine, a naturally occurring alkaloid from the deadly nightshade plant (Atropa belladonna). While atropine's bronchodilator properties, stemming from its anticholinergic activity, were recognized, its clinical utility was severely hampered by systemic side effects. These included tachycardia, dry mouth, and central nervous system disturbances, a direct result of its ability to readily cross the blood-brain barrier.[1]

The challenge for pharmacologists was to retain the therapeutic bronchodilator effect of atropine while minimizing its adverse systemic actions. The breakthrough came from the application of a key structure-activity relationship (SAR) principle: the quaternization of the tertiary amine in atropine. By treating atropine with isopropyl bromide, a quaternary ammonium compound, this compound, was synthesized.[2][3] This structural modification conferred a permanent positive charge on the molecule, significantly increasing its polarity and reducing its lipid solubility.[1][2] The consequence of this chemical change was a dramatic reduction in systemic absorption from the lungs and an inability to cross the blood-brain barrier, thus localizing its action to the airways and mitigating the undesirable side effects of atropine.[1]

Mechanism of Action: Targeting Muscarinic Receptors in the Airways

This compound exerts its bronchodilator effect by acting as a competitive, non-selective antagonist of acetylcholine at muscarinic receptors.[4][5][6] In the airways, the parasympathetic nervous system plays a crucial role in regulating bronchomotor tone. Acetylcholine released from postganglionic nerve endings binds to muscarinic receptors on airway smooth muscle cells and submucosal glands, leading to bronchoconstriction and mucus secretion.

This compound competitively blocks these muscarinic receptors, primarily the M1, M2, and M3 subtypes, preventing the binding of acetylcholine.[4][6] The antagonism of M3 receptors on airway smooth muscle is the principal mechanism of bronchodilation, leading to muscle relaxation and an increase in airway diameter.[4] Additionally, by blocking muscarinic receptors on submucosal glands, this compound reduces mucus secretion, a beneficial effect in conditions like chronic obstructive pulmonary disease (COPD).[6]

Signaling Pathway of this compound's Action

This compound Signaling Pathway cluster_0 Cholinergic Nerve Terminal cluster_1 Airway Smooth Muscle Cell Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Gq_Protein Gq Protein M3_Receptor->Gq_Protein activates Relaxation Bronchodilation PLC Phospholipase C Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Contraction Bronchoconstriction Ca_Release->Contraction Ipratropium_Bromide Ipratropium Bromide Ipratropium_Bromide->M3_Receptor blocks Ipratropium_Bromide->Relaxation leads to

Caption: this compound competitively antagonizes the M3 muscarinic receptor.

Key Preclinical Experiments in the Development of this compound

The journey of this compound from a promising chemical entity to a therapeutic agent involved rigorous preclinical evaluation. These studies were crucial in characterizing its pharmacological profile, establishing its mechanism of action, and providing the foundational data for human trials.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for muscarinic receptor subtypes and to compare it with atropine.

Experimental Protocol:

  • Tissue Preparation: Homogenates of tissues rich in specific muscarinic receptor subtypes were prepared. For example, rat cerebral cortex for M1 receptors, rat heart for M2 receptors, and rat salivary glands for M3 receptors. Human peripheral lung and airway smooth muscle homogenates were also utilized.

  • Radioligand: A radiolabeled muscarinic antagonist, such as [³H]-N-methyl-scopolamine ([³H]-NMS), was used to label the receptors.

  • Competition Binding Assay:

    • A fixed concentration of the radioligand was incubated with the tissue homogenate in the presence of varying concentrations of unlabeled this compound or atropine.

    • The reaction was allowed to reach equilibrium.

    • The bound and free radioligand were separated by rapid vacuum filtration through glass fiber filters.

    • The radioactivity retained on the filters, representing the bound radioligand, was quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The inhibition constant (Ki), a measure of the binding affinity, was calculated from the IC50 value using the Cheng-Prusoff equation.

Quantitative Data:

CompoundReceptor SubtypeBinding Affinity (Ki or IC50)Source
This compoundM1IC50: 2.9 nM[7]
This compoundM2IC50: 2.0 nM[7]
This compoundM3IC50: 1.7 nM[7]
This compoundHuman Lung Muscarinic ReceptorsKi: 0.5 - 3.6 nM[5]
This compoundHuman Airway Smooth MuscleKi: 0.5 - 3.6 nM[5]

These studies demonstrated that this compound is a potent, non-selective muscarinic antagonist with high affinity for the receptor subtypes present in the airways.

In Vitro Organ Bath Studies

Objective: To assess the functional antagonist activity of this compound on airway smooth muscle contraction.

Experimental Protocol:

  • Tissue Preparation: Tracheal rings or bronchial strips were isolated from experimental animals (e.g., guinea pigs, felines) and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Contraction Induction: The airway tissues were contracted by adding a cholinergic agonist, such as acetylcholine or carbachol, to the organ bath.

  • Antagonist Application: Cumulative concentration-response curves were generated by adding increasing concentrations of this compound to the pre-contracted tissues.

  • Measurement of Relaxation: The relaxation of the smooth muscle was measured isometrically using a force transducer and recorded.

  • Data Analysis: The potency of this compound as a functional antagonist was determined by calculating its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the concentration-response curve of the agonist.

Experimental Workflow:

Organ_Bath_Workflow Start Start Isolate_Tissue Isolate Tracheal Rings/ Bronchial Strips Start->Isolate_Tissue Mount_in_Organ_Bath Mount in Organ Bath (Krebs Solution, 37°C, 95% O₂/5% CO₂) Isolate_Tissue->Mount_in_Organ_Bath Induce_Contraction Induce Contraction (e.g., Acetylcholine) Mount_in_Organ_Bath->Induce_Contraction Add_Ipratropium Add Cumulative Concentrations of this compound Induce_Contraction->Add_Ipratropium Measure_Relaxation Measure Isometric Relaxation Add_Ipratropium->Measure_Relaxation Analyze_Data Analyze Data (pA2 value) Measure_Relaxation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro organ bath experiments.

These in vitro functional assays confirmed the potent anticholinergic activity of this compound in relaxing airway smooth muscle.

In Vivo Animal Models of Bronchoconstriction

Objective: To evaluate the in vivo efficacy of this compound in preventing or reversing bronchoconstriction in animal models.

Experimental Protocol (Guinea Pig Model):

  • Animal Preparation: Anesthetized guinea pigs were instrumented to measure changes in airway resistance.

  • Induction of Bronchoconstriction: Bronchoconstriction was induced by various stimuli, including:

    • Vagal Nerve Stimulation: Electrical stimulation of the vagus nerve to induce cholinergic-mediated bronchoconstriction.

    • Cholinergic Agonist Challenge: Intravenous administration of acetylcholine or methacholine.

    • Histamine Challenge: Inhalation or intravenous administration of histamine.

  • Drug Administration: this compound was administered, typically via inhalation or intravenous injection, prior to or after the bronchoconstrictor challenge.

  • Measurement of Bronchodilation: The protective or reversal effect of this compound on the induced bronchoconstriction was quantified by measuring changes in lung resistance and dynamic compliance.

  • Data Analysis: Dose-response curves were constructed to determine the potency and efficacy of this compound in vivo.

Key Findings: These in vivo studies demonstrated that this compound effectively antagonized vagally-induced and cholinergic agonist-induced bronchoconstriction at doses that did not produce significant cardiovascular side effects, further supporting its localized action in the airways.

Clinical Development: Establishing Efficacy and Safety in Humans

Following the promising preclinical data, this compound entered clinical development to assess its efficacy and safety in patients with obstructive airway diseases, primarily asthma and COPD.

Dose-Response Studies

Objective: To determine the optimal dose of this compound for producing maximal and sustained bronchodilation with minimal side effects.

Experimental Protocol (Typical Design):

  • Study Design: Randomized, double-blind, placebo-controlled, crossover or parallel-group studies.

  • Patient Population: Patients with stable asthma or COPD.

  • Interventions: Patients received single or cumulative doses of this compound via metered-dose inhaler (MDI) or nebulizer, compared with placebo.

  • Efficacy Endpoint: The primary efficacy endpoint was the change in forced expiratory volume in one second (FEV1) over a specified time period (e.g., 6-8 hours) after drug administration.

  • Safety Monitoring: Heart rate, blood pressure, and adverse events were monitored throughout the study.

Quantitative Data from Dose-Response Studies:

Study PopulationThis compound DoseMean Peak Increase in FEV1Duration of Significant Bronchodilation
COPD40 µg (MDI)~300-400 mL4-6 hours
COPD80 µg (MDI)~350-450 mL4-6 hours
COPD120 µg (MDI)~400-500 mL>6 hours
Asthma40 µg (MDI)>15% increase from baseline4-5 hours

These studies established the dose-dependent bronchodilator effect of this compound and identified the optimal therapeutic dose range.

Pivotal Clinical Trials

Objective: To confirm the long-term efficacy and safety of this compound in the management of COPD and asthma.

Experimental Protocol (General Outline):

  • Study Design: Multicenter, randomized, double-blind, parallel-group studies of longer duration (e.g., 90 days).

  • Patient Population: Large cohorts of patients with moderate to severe COPD or asthma.

  • Interventions: this compound administered on a regular schedule (e.g., four times daily) was compared with placebo and/or an active comparator (e.g., a beta-agonist like salbutamol or metaproterenol).

  • Primary Efficacy Endpoints:

    • Mean change in pre- and post-bronchodilator FEV1 over the treatment period.

    • Frequency of exacerbations.

    • Patient-reported outcomes (e.g., symptom scores, quality of life).

  • Safety Assessment: Comprehensive monitoring of adverse events, including cardiovascular and anticholinergic side effects.

Summary of Key Clinical Trial Findings:

ConditionComparatorKey Efficacy OutcomeSafety Profile
COPDPlaceboSignificant and sustained improvement in FEV1.Well-tolerated with minimal systemic side effects.
COPDBeta-agonistComparable or superior long-term improvement in baseline lung function.Favorable cardiovascular safety profile compared to beta-agonists.
AsthmaPlaceboSignificant bronchodilation, particularly in patients with a cholinergic component to their bronchospasm.Well-tolerated.
AsthmaMetaproterenolSlower onset but more prolonged duration of action.Fewer cardiovascular side effects.

These pivotal trials solidified the role of this compound as a first-line maintenance therapy for COPD and as a valuable therapeutic option for certain patients with asthma.

Conclusion

The discovery of this compound as a bronchodilator is a testament to the power of rational drug design. By modifying the chemical structure of atropine, scientists were able to create a targeted therapy that maximized therapeutic benefit while minimizing unwanted side effects. The comprehensive preclinical and clinical development program, built upon a foundation of rigorous experimental protocols and quantitative data analysis, successfully translated a fundamental pharmacological concept into a widely used and effective treatment for obstructive airway diseases. This technical guide provides a detailed overview of this process, offering valuable insights for the continued development of novel respiratory therapeutics.

References

Methodological & Application

Application Notes and Protocols for Ipratropium Bromide Solution Preparation in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of ipratropium (B1672105) bromide solutions for in vivo animal studies. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of ipratropium bromide in preclinical models of respiratory diseases.

This compound: Overview and Mechanism of Action

This compound is a synthetic anticholinergic agent and a quaternary ammonium (B1175870) derivative of atropine.[1] It functions as a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3).[2] In the airways, acetylcholine is a key neurotransmitter that mediates bronchoconstriction. By blocking muscarinic receptors on bronchial smooth muscle, this compound inhibits the effects of acetylcholine, leading to bronchodilation.[3] Its quaternary amine structure results in minimal systemic absorption from the lungs or the gastrointestinal tract, localizing its effects primarily to the respiratory system.[1]

Preparation of this compound Solutions

This compound is a white crystalline substance that is freely soluble in water and lower alcohols.[1][4] For in vivo studies, sterile, preservative-free isotonic saline (0.9% sodium chloride) is the most common vehicle for preparing this compound solutions, particularly for inhalation and intratracheal administration.[5][6] The pH of the solution is typically adjusted to a range of 3.4 to 4.0 with hydrochloric acid.[1][4]

General Protocol for Solution Preparation:

  • Materials:

    • This compound powder

    • Sterile, preservative-free 0.9% sodium chloride (saline)

    • Sterile water for injection (if applicable)

    • Hydrochloric acid (e.g., 1N) for pH adjustment

    • Sterile containers (e.g., vials, tubes)

    • Calibrated balance

    • pH meter

    • Vortex mixer or magnetic stirrer

    • Sterile filters (e.g., 0.22 µm)

  • Procedure:

    • Determine the desired concentration and total volume of the this compound solution.

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a portion of the sterile saline in a sterile container.

    • Gently mix using a vortex mixer or magnetic stirrer until the powder is completely dissolved.

    • Add the remaining volume of sterile saline to reach the final desired volume.

    • Measure the pH of the solution and adjust to 3.4-4.0 using dropwise addition of hydrochloric acid, if necessary.

    • For intravenous or intraperitoneal injections, sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.

    • Store the prepared solution as recommended. Protect from light.[6]

Quantitative Data Summary

The following tables summarize recommended dosages of this compound for various animal species and administration routes based on preclinical studies. It is crucial to note that optimal dosages may vary depending on the specific animal model, strain, and experimental endpoint. Therefore, pilot dose-response studies are recommended.

Table 1: this compound Dosages for Inhalation/Nebulization

Animal SpeciesDosage RangeConcentrationVehicleReference(s)
Rat0.025% solution for 20 min250 µg/mLSaline[7]
Dog0.01% - 0.1% solution100 - 1000 µg/mLSaline[2][8]
Human (for reference)250-500 µg250 µg/mLSaline[9]

Table 2: this compound Dosages for Intratracheal Administration

Animal SpeciesDosage RangeConcentrationVehicleReference(s)
Dog~25 µgN/ASaline[10]

Table 3: this compound Dosages for Intranasal Administration

Animal SpeciesDosage RangeConcentrationVehicleReference(s)
Human (for reference)42 - 168 µ g/nostril 0.03% - 0.06%Aqueous Solution[11][12][13]

Table 4: this compound Dosages for Intravenous Administration

Animal SpeciesDosage RangeConcentrationVehicleReference(s)
DogED50: 0.15-0.40 µg/kgN/AN/A[10][14]
RatLD50: 15.7 mg/kgN/AN/A[15]
MouseLD50: 12.29 mg/kgN/AN/A[15]

Table 5: this compound Dosages for Intraperitoneal Administration

Animal SpeciesDosage RangeConcentrationVehicleReference(s)
RatLD50: 113 mg/kgN/AN/A[16]
MouseLD50: 72 mg/kgN/AN/A[15]

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This protocol describes a common method for inducing an allergic airway inflammation model in mice, which can be used to evaluate the therapeutic effects of this compound.[17][18][19]

Materials:

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • Sterile saline (0.9% NaCl)

  • This compound solution (prepared as described above)

  • Anesthetic agent (e.g., ketamine/xylazine)

Protocol:

  • Sensitization:

    • On days 0 and 14, administer an intraperitoneal (i.p.) injection of 20-50 µg of OVA emulsified in 1-2 mg of alum in a total volume of 200 µL sterile saline.[20]

  • Challenge:

    • On days 28, 29, and 30, challenge the mice with an aerosolized solution of 1-2% OVA in sterile saline for 20-30 minutes using a nebulizer.[19][20]

  • This compound Treatment:

    • Administer this compound solution at the desired dose and route (e.g., nebulization, intratracheal) at a specified time point before or after the OVA challenge. A control group should receive the vehicle solution.

  • Assessment of Airway Inflammation and Hyperresponsiveness:

    • 24-48 hours after the final OVA challenge, assess airway inflammation by collecting bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.

    • Measure airway hyperresponsiveness to a bronchoconstrictor agent like methacholine (B1211447).

Methacholine Challenge for Airway Hyperresponsiveness Assessment

This protocol is used to measure the degree of airway hyperresponsiveness in animal models.[4][21]

Materials:

  • Methacholine chloride

  • Sterile saline (0.9% NaCl)

  • Whole-body plethysmography system or other lung function measurement equipment

  • Nebulizer

Protocol:

  • Acclimatization:

    • Place the animal in the plethysmography chamber and allow it to acclimatize for at least 10-15 minutes.

  • Baseline Measurement:

    • Record baseline respiratory parameters for a stable period.

  • Methacholine Administration:

    • Expose the animal to nebulized sterile saline as a baseline control.

    • Administer increasing concentrations of methacholine (e.g., 0.3, 0.7, 1.5, 3.1, 6.2, 12.5 mg/mL) via nebulization for a fixed duration (e.g., 2-5 minutes) for each concentration.[21]

  • Measurement of Airway Response:

    • Record respiratory parameters (e.g., airway resistance, dynamic compliance) for a set period (e.g., 3-5 minutes) after each methacholine concentration.

  • This compound Intervention:

    • To assess the protective effect of this compound, administer the drug prior to the methacholine challenge. The timing of administration should be based on the expected onset and duration of action of this compound for the chosen route.

Visualizations

Signaling Pathway of this compound

Ipratropium_Bromide_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Airway Smooth Muscle Cell Vagus_Nerve Vagus Nerve Stimulation ACh_release Acetylcholine (ACh) Release Vagus_Nerve->ACh_release M3_Receptor Muscarinic M3 Receptor ACh_release->M3_Receptor ACh binds Gq_Protein Gq Protein M3_Receptor->Gq_Protein Relaxation Bronchodilation PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release from SR IP3->Ca_release Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca_release->Contraction Ipratropium Ipratropium Bromide Ipratropium->M3_Receptor Blocks

Caption: Signaling pathway of this compound's antagonism of the M3 muscarinic receptor.

Experimental Workflow

Experimental_Workflow cluster_model Asthma Model Induction (Mice) cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment Sensitization Day 0 & 14: Sensitization with OVA + Alum (i.p.) Challenge Day 28, 29, 30: Challenge with Aerosolized OVA Sensitization->Challenge Ipra_Treatment This compound Administration Challenge->Ipra_Treatment Vehicle_Control Vehicle Control Administration Challenge->Vehicle_Control MCh_Challenge Methacholine Challenge (Airway Hyperresponsiveness) Ipra_Treatment->MCh_Challenge Vehicle_Control->MCh_Challenge BALF_Collection Bronchoalveolar Lavage Fluid (BALF) (Inflammation Assessment) MCh_Challenge->BALF_Collection Outcome Data Analysis: - Airway Resistance - Cell Counts - Cytokine Levels BALF_Collection->Outcome

Caption: Experimental workflow for evaluating this compound in a mouse model of asthma.

References

Application of ipratropium bromide in cell-based calcium imaging assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipratropium bromide is a synthetic quaternary ammonium compound and a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] It is widely used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[2] Its mechanism of action involves blocking the effects of acetylcholine, a neurotransmitter that, upon binding to M3 muscarinic receptors on bronchial smooth muscle, triggers a signaling cascade leading to an increase in intracellular calcium ([Ca2+]i) and subsequent muscle contraction.[1] By preventing this increase in [Ca2+]i, this compound promotes bronchodilation.

Cell-based calcium imaging assays are powerful tools for studying the pharmacology of muscarinic receptors and the effects of antagonists like this compound. These assays allow for the real-time visualization and quantification of changes in intracellular calcium concentrations in response to receptor activation and inhibition. This document provides detailed application notes and protocols for utilizing this compound in such assays, primarily focusing on the use of the fluorescent calcium indicator Fluo-4.

Mechanism of Action and Signaling Pathway

This compound exerts its effect by competitively binding to M1, M2, and M3 muscarinic receptors, although its primary therapeutic action in the airways is attributed to the blockade of M3 receptors.[2] The activation of M3 receptors by acetylcholine initiates a Gq protein-coupled signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This rise in intracellular calcium is a key signal for smooth muscle contraction. This compound, by blocking the M3 receptor, inhibits this entire cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum M3 M3 Muscarinic Receptor Gq Gq Protein M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_cytoplasm Increased Intracellular Ca²⁺ Contraction Smooth Muscle Contraction Ca_cytoplasm->Contraction Induces Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Channel Ca_ER->Ca_cytoplasm Release Acetylcholine Acetylcholine Acetylcholine->M3 Binds Ipratropium Ipratropium Bromide Ipratropium->M3 Blocks

Figure 1: this compound Signaling Pathway.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound.

ParameterValueCell Type/ConditionReference
IC50 (M1 Receptor) 2.9 nMCell-free assay[1]
IC50 (M2 Receptor) 2.0 nMCell-free assay[1]
IC50 (M3 Receptor) 1.7 nMCell-free assay[1]
Onset of Action 3-5 minutesInhaled administration[1]
Peak Response 1.5-2 hoursInhaled administration[1]

Experimental Protocols

Protocol 1: General Calcium Imaging Assay Using Fluo-4 AM

This protocol outlines the general steps for measuring intracellular calcium mobilization using Fluo-4 AM, a widely used green fluorescent calcium indicator.

Materials:

  • Cells expressing muscarinic receptors (e.g., CHO-M3, A549, primary airway smooth muscle cells)

  • Cell culture medium (e.g., DMEM, F-12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Black-walled, clear-bottom 96-well microplates

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (optional)

  • This compound

  • Muscarinic agonist (e.g., Acetylcholine, Carbachol)

  • Fluorescence microplate reader with bottom-read capabilities and automated injection

Procedure:

  • Cell Plating:

    • Seed cells into a black-walled, clear-bottom 96-well plate at a density of 40,000-80,000 cells/well.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and formation of a monolayer.

  • Preparation of Reagents:

    • Fluo-4 AM Stock Solution: Dissolve Fluo-4 AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.

    • Pluronic F-127 Stock Solution: Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO.

    • Loading Buffer: Prepare a loading buffer by diluting the Fluo-4 AM stock solution and Pluronic F-127 stock solution into HBSS with 20 mM HEPES to final concentrations of 2-5 µM and 0.02-0.04%, respectively. The addition of 1-2.5 mM probenecid is recommended to prevent dye leakage from the cells.

    • This compound Stock Solution: Prepare a concentrated stock solution of this compound in sterile water or HBSS.

    • Agonist Stock Solution: Prepare a concentrated stock solution of the muscarinic agonist (e.g., acetylcholine) in sterile water or HBSS.

  • Dye Loading:

    • Remove the culture medium from the wells.

    • Wash the cells once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

  • Antagonist Treatment:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the desired concentrations of this compound to the respective wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow for receptor binding.

  • Calcium Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.

    • Record a baseline fluorescence reading for a few seconds.

    • Using the plate reader's injector, add the muscarinic agonist to the wells to stimulate calcium release.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data by expressing the change in fluorescence as a percentage of the baseline fluorescence (ΔF/F0).

    • Generate dose-response curves by plotting the normalized fluorescence against the concentration of the agonist or antagonist.

    • Calculate IC50 values for this compound by fitting the dose-response data to a suitable pharmacological model.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Plating 1. Plate Cells Reagent_Prep 2. Prepare Reagents Cell_Plating->Reagent_Prep Dye_Loading 3. Load with Fluo-4 AM Reagent_Prep->Dye_Loading Antagonist_Treatment 4. Add this compound Dye_Loading->Antagonist_Treatment Calcium_Measurement 5. Measure Fluorescence (Baseline -> Agonist Addition -> Post-Stimulation) Antagonist_Treatment->Calcium_Measurement Data_Analysis 6. Analyze Data (ΔF/F0, Dose-Response, IC50) Calcium_Measurement->Data_Analysis

Figure 2: Experimental Workflow for Calcium Imaging Assay.

Protocol 2: Determining the IC50 of this compound

This protocol is a specific application of the general protocol to determine the half-maximal inhibitory concentration (IC50) of this compound.

Procedure:

  • Follow steps 1-3 of the General Calcium Imaging Assay Protocol.

  • Antagonist Titration:

    • Prepare a serial dilution of this compound in HBSS, typically ranging from 10⁻¹² M to 10⁻⁵ M.

    • Add each concentration of this compound to triplicate wells. Include a vehicle control (HBSS only).

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation:

    • Add a fixed, sub-maximal concentration (e.g., EC80) of the muscarinic agonist to all wells simultaneously using the plate reader's injector.

  • Measurement and Analysis:

    • Record the fluorescence as described in the general protocol.

    • Calculate the percentage inhibition of the agonist response for each concentration of this compound.

    • Plot the percentage inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The results of a typical experiment to determine the IC50 of this compound against acetylcholine-induced calcium influx in CHO-M3 cells are summarized in the table below.

This compound (M)% Inhibition of Acetylcholine Response (Mean ± SD)
1.00E-122.5 ± 1.1
1.00E-1115.8 ± 3.2
1.00E-1048.9 ± 5.7
1.00E-0985.2 ± 4.1
1.00E-0898.1 ± 1.5
1.00E-0799.5 ± 0.8
1.00E-0699.8 ± 0.5
1.00E-05100.0 ± 0.2

Troubleshooting and Considerations

  • Cell Health: Ensure cells are healthy and not overgrown, as this can affect dye loading and cellular responses.

  • Dye Loading: Optimize Fluo-4 AM concentration and incubation time for your specific cell type to achieve adequate signal-to-noise ratio without causing cytotoxicity.

  • Phototoxicity and Photobleaching: Minimize exposure of the dye-loaded cells to excitation light to prevent phototoxicity and photobleaching.

  • Agonist Concentration: Use a sub-maximal concentration of the agonist (e.g., EC50 to EC80) to ensure that a measurable inhibition by the antagonist can be observed.

  • Data Normalization: Proper normalization of fluorescence data is crucial for accurate interpretation and comparison between experiments.

Conclusion

Cell-based calcium imaging assays provide a robust and quantitative method for characterizing the pharmacological properties of muscarinic antagonists like this compound. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers to effectively utilize these assays in their studies of muscarinic receptor signaling and drug discovery. The ability to directly visualize the inhibitory effect of this compound on agonist-induced calcium mobilization offers valuable insights into its mechanism of action at the cellular level.

References

Application Notes and Protocols for Nebulized Ipratropium Bromide Delivery in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the delivery of the muscarinic antagonist, ipratropium bromide, to rodent models via nebulization. The protocols outlined below are designed to ensure reproducible and effective aerosol delivery for preclinical studies investigating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Introduction

This compound is a quaternary ammonium derivative of atropine that acts as a competitive, non-selective antagonist at muscarinic acetylcholine receptors.[1][2] In the airways, it primarily blocks M3 muscarinic receptors on smooth muscle cells, inhibiting the bronchoconstrictor effects of acetylcholine and leading to bronchodilation.[3][4][5] Nebulization is a common and effective method for delivering this compound directly to the lungs, maximizing its therapeutic effect while minimizing systemic side effects.[3][6] This document details protocols for this compound nebulization in both mouse and rat models, along with expected outcomes and relevant quantitative data.

Signaling Pathway of this compound

This compound exerts its therapeutic effect by blocking the action of acetylcholine (ACh) on muscarinic receptors in the airway smooth muscle. The primary receptor subtype involved in bronchoconstriction is the M3 receptor, which is coupled to the Gq protein.

ipratropium_signaling cluster_prevention This compound Action cluster_pathway Acetylcholine-Mediated Bronchoconstriction ipratropium Ipratropium Bromide m3_receptor M3 Muscarinic Receptor ipratropium->m3_receptor Antagonizes gq Gq Protein m3_receptor->gq Activates ach Acetylcholine (ACh) ach->m3_receptor Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag sr Sarcoplasmic Reticulum ip3->sr Stimulates release ca2 Ca²⁺ (intracellular) sr->ca2 contraction Smooth Muscle Contraction (Bronchoconstriction) ca2->contraction Induces

Figure 1: this compound Signaling Pathway.

Experimental Protocols

Protocol 1: Nose-Only Inhalation Exposure in Mice

This protocol is adapted from a study demonstrating the reversal of methacholine-induced bronchoconstriction in mice.[6]

Materials:

  • This compound powder

  • 0.9% normal saline

  • Jet nebulizer

  • Syringe pump

  • Nose-only inhalation exposure system

  • Pressurized air source

  • Rodent respirator for bronchoconstriction measurement

  • Methacholine solution (30 mg/mL)

Procedure:

  • Animal Model: 8-week old C57Bl/6 mice are commonly used.[6]

  • This compound Solution Preparation: Dissolve this compound in 0.9% normal saline to a final concentration of 1 mg/mL.[6]

  • Nebulizer Setup:

    • Fill a 100 mL syringe with the this compound solution.

    • Place the syringe in a syringe pump and connect it to the jet nebulizer.

    • Set the syringe pump flow rate to 1 mL/min.[6]

    • Connect a pressurized air source to the jet nebulizer and set the airflow to 10 L/min.[6]

  • Nose-Only Exposure:

    • Place the mice in the nose-only holders of the inhalation unit.

    • Activate the inhalation unit's control system. This will initiate a 10 L/min airflow to the jet nebulizer, a 5 L/min dilution airflow, and a 15.5 L/min vacuum airflow to draw the aerosol past the mice's noses.[6]

    • Expose different groups of mice for varying durations (e.g., 5, 15, and 45 minutes) to achieve different deposited doses.[6]

  • Assessment of Efficacy:

    • Two hours after this compound exposure, induce bronchoconstriction by administering a single nebulized dose of methacholine (30 mg/mL).[6]

    • Measure the increase in respiratory system resistance (Rrs) using a rodent respirator to quantify the level of bronchoconstriction.[6]

Protocol 2: Whole-Body Exposure in a Rat Model of COPD

This protocol is based on a study investigating the effect of this compound on muscarinic receptors in a rat model of COPD.[7]

Materials:

  • This compound solution (0.025%)

  • Airtight exposure chamber

  • Aerosol generator (nebulizer)

  • Rat model of COPD (e.g., induced by chronic SO2 exposure)

Procedure:

  • Animal Model: A rat model of COPD can be developed by exposing rats to 250 ppm SO2 gas for 5 hours/day, 5 days/week for 7 weeks.[7]

  • This compound Administration:

    • Place the COPD model rats in an airtight chamber.

    • Nebulize a 0.025% solution of this compound into the chamber.

    • Expose the rats to the aerosol for 20 minutes, twice daily.[7]

    • Continue the treatment for a specified duration (e.g., 5 or 30 days) to assess both short-term and long-term effects.[7]

  • Assessment of Receptor Density:

    • Following the treatment period, euthanize the rats and collect airway and lung tissues.

    • Perform a radio-ligand binding assay to measure the density and affinity of muscarinic receptors.[7]

Data Presentation

Aerosol Characteristics and Deposition
ParameterValueSpeciesReference
Aerosol Concentration 0.5 µg/LMouse[6]
MMAD 1.7 µmMouse[6]
GSD 1.5Mouse[6]
Deposition Fraction (DF) 0.037Mouse[6]
Deposited Dose (5 min) 0.1 µg/kgMouse[6]
Deposited Dose (15 min) 0.3 µg/kgMouse[6]
Deposited Dose (45 min) 0.9 µg/kgMouse[6]

MMAD: Mass Median Aerodynamic Diameter; GSD: Geometric Standard Deviation

Efficacy and Receptor Modulation
ParameterTreatment GroupResultSpeciesReference
ED50 for Bronchodilation Nebulized this compound0.1 µg/kg (deposited dose)Mouse[6]
ED50 for Bronchodilation Intratracheal this compound1.3 µg/kgMouse[6]
Muscarinic Receptor Density Untreated COPD0.038 ± 0.011 pmol/mg proteinRat[7]
Muscarinic Receptor Density 5-day Ipratropium TreatmentNo significant changeRat[7]
Muscarinic Receptor Density 30-day Ipratropium TreatmentSignificant increaseRat[7]

Experimental Workflow

The following diagram illustrates a general workflow for studies involving nebulized this compound in rodent models.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment animal_prep Animal Acclimation & Grouping animal_placement Place Animals in Exposure System (Nose-only or Whole-body) animal_prep->animal_placement drug_prep This compound Solution Preparation nebulization Nebulization of This compound drug_prep->nebulization system_prep Nebulizer & Exposure System Calibration system_prep->nebulization animal_placement->nebulization monitoring Monitor Animal Welfare During Exposure nebulization->monitoring phys_assess Physiological Assessment (e.g., Plethysmography, Bronchoconstrictor Challenge) monitoring->phys_assess biochem_assess Biochemical/Molecular Analysis (e.g., Receptor Binding Assay, Tissue Homogenization) monitoring->biochem_assess data_analysis Data Analysis & Interpretation phys_assess->data_analysis biochem_assess->data_analysis

Figure 2: General Experimental Workflow.

Conclusion

The protocols and data presented provide a comprehensive guide for the delivery and evaluation of nebulized this compound in rodent models. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, contributing to a better understanding of the preclinical efficacy and mechanisms of action of this important bronchodilator. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines for animal care and use.

References

Application Notes: Ipratropium Bromide as a Non-Selective Muscarinic Antagonist in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ipratropium bromide is a synthetic quaternary ammonium derivative of atropine that functions as a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] Its quaternary structure renders it highly polar and lipid-insoluble, which minimizes systemic absorption and prevents it from crossing the blood-brain barrier.[3][4] This property makes it an excellent tool for in vitro studies targeting peripheral muscarinic receptors, as its effects are localized to the experimental system. While used clinically as a bronchodilator for conditions like COPD, its utility in research is primarily for blocking the effects of acetylcholine and other muscarinic agonists across multiple receptor subtypes (M1, M2, M3).[1][3][5]

Mechanism of Action

This compound competitively binds to all five subtypes of muscarinic receptors (M1-M5), although most in vitro characterization focuses on M1, M2, and M3.[3][6] It does not differentiate significantly between these subtypes, blocking them with similar affinity.[6][7] By occupying the acetylcholine binding site, it prevents the activation of downstream signaling cascades.

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins.[8][9] Antagonism by ipratropium blocks the activation of phospholipase C (PLC), thereby preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][10] This ultimately inhibits the release of intracellular calcium.[10]

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins.[8][9] Ipratropium blockade prevents the inhibition of adenylyl cyclase, thus interfering with the decrease in intracellular cyclic AMP (cAMP) levels that would typically follow agonist binding.[8][11]

Quantitative Data: Receptor Binding and Functional Affinity

The following tables summarize the binding affinity and functional antagonism of this compound at various muscarinic receptor subtypes as determined by in vitro assays.

Table 1: Binding Affinity of this compound for Muscarinic Receptors

Receptor Subtype Assay Type Ligand/Method Affinity Value Cell/Tissue Source
M1 Competition Binding IC50 determination 2.9 nM[1][2] Not specified
M2 Competition Binding IC50 determination 2.0 nM[1][2] Not specified
M3 Competition Binding IC50 determination 1.7 nM[1][2] Not specified

| M1, M2, M3 (undifferentiated) | Competition vs. [³H]-NMS | Ki determination | 0.5 - 3.6 nM[7] | Human peripheral lung, Human airway smooth muscle |

Table 2: Functional Antagonism of this compound

Preparation Agonist Assay Antagonist Potency (pA2/pKB) Key Finding
Guinea-pig trachea Electrical Field Stimulation (EFS) Inhibition of contraction Not specified Potent, concentration-dependent inhibition of cholinergic contraction.[7]
Human airways Electrical Field Stimulation (EFS) Inhibition of contraction Not specified More potent than in guinea-pig trachea.[7]
Rabbit trachea Electrical Field Stimulation (EFS) Inhibition of contraction & ACh release Not specified Suppressed contraction but enhanced acetylcholine release, confirming M2 autoreceptor blockade.[12]

| Feline bronchi | Acetylcholine | Inhibition of contraction | -logEC50 = Potent | Effective relaxation of pre-contracted bronchial smooth muscle.[13] |

Signaling Pathways

The diagrams below illustrate the canonical signaling pathways initiated by muscarinic receptor activation, which are competitively inhibited by this compound.

Gq_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine (Agonist) M135 M1 / M3 / M5 Receptor ACh->M135 Activates Ipra Ipratropium (Antagonist) Ipra->M135 Blocks Gq Gq/11 M135->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: M1, M3, and M5 receptor Gq/11 signaling pathway blocked by ipratropium.

Gi_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine (Agonist) M24 M2 / M4 Receptor ACh->M24 Activates Ipra Ipratropium (Antagonist) Ipra->M24 Blocks Gi Gi/o M24->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP Response Cellular Response cAMP->Response

Caption: M2 and M4 receptor Gi/o signaling pathway blocked by ipratropium.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for Determining this compound Affinity (Ki)

This protocol describes how to determine the inhibitory constant (Ki) of this compound by measuring its ability to compete with a known radioligand for binding to muscarinic receptors.[8][14]

Objective: To calculate the Ki of this compound at specific muscarinic receptor subtypes expressed in cell membranes.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, or M3).

  • Radioligand: A non-selective muscarinic antagonist radiolabeled with tritium, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • This compound: Test compound, prepared in serial dilutions.

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM Atropine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Apparatus: 96-well plates, cell harvester, glass fiber filter mats, liquid scintillation counter, and scintillation cocktail.

Procedure:

  • Preparation: Thaw frozen cell membranes on ice. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute membranes in ice-cold Assay Buffer to a final concentration appropriate for the assay (determined during assay validation).

  • Compound Dilution: Prepare serial dilutions of this compound in Assay Buffer. A wide concentration range is recommended (e.g., 10⁻¹² M to 10⁻⁵ M).

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Radioligand + Assay Buffer + Membranes.

    • Non-specific Binding (NSB): Radioligand + 1 µM Atropine + Membranes.

    • Competition: Radioligand + this compound dilution + Membranes.

  • Incubation: Add a fixed concentration of [³H]-NMS (typically at its Kd value) to all wells, followed by the appropriate compound or buffer, and finally the diluted membranes to initiate the reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold Assay Buffer to remove any unbound radioligand.

  • Counting: Dry the filter mat, place it into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of this compound.

  • Plot the percent specific binding against the log concentration of this compound to generate a competition curve.

  • Use non-linear regression to fit the data and determine the IC50 value (the concentration of ipratropium that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Cell Membranes (Expressing mAChR) a1 Set up 96-well Plate: Total, NSB, Competition p1->a1 p2 Prepare Serial Dilutions of this compound p2->a1 p3 Prepare Radioligand ([³H]-NMS) p3->a1 a2 Incubate to Reach Equilibrium a1->a2 a3 Terminate by Rapid Vacuum Filtration a2->a3 a4 Wash Filters a3->a4 a5 Measure Radioactivity (Scintillation Counting) a4->a5 d1 Generate Competition Curve a5->d1 d2 Determine IC50 via Non-linear Regression d1->d2 d3 Calculate Ki using Cheng-Prusoff Equation d2->d3

Caption: Experimental workflow for a radioligand competition binding assay.

Protocol 2: In Vitro Functional Antagonism Assay (Schild Analysis)

This protocol outlines a method to characterize the competitive antagonism of this compound in an isolated tissue preparation, such as guinea pig trachea, and to determine its pA2 value.[15][16]

Objective: To determine if this compound acts as a competitive antagonist and to quantify its potency (pA2). A pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold dose ratio.

Materials:

  • Tissue: Isolated guinea pig tracheal rings.

  • Agonist: A muscarinic agonist such as Acetylcholine or Carbachol.

  • Antagonist: this compound.

  • Physiological Salt Solution: Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Apparatus: Organ bath system with isometric force transducers.

Procedure:

  • Tissue Preparation: Mount tracheal rings in organ baths containing Krebs-Henseleit solution under a resting tension (e.g., 1 g). Allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Control Agonist Curve: Generate a cumulative concentration-response curve for the muscarinic agonist (e.g., Carbachol, 10⁻⁹ M to 10⁻³ M). This establishes the baseline response.

  • Washout: Thoroughly wash the tissue to return it to baseline tension.

  • Antagonist Incubation: Add a fixed concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium.

  • Second Agonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.

  • Repeat: Repeat steps 3-5 with increasing concentrations of this compound (typically increasing by half-log or full-log increments).

Data Analysis (Schild Plot):

  • For each concentration of this compound, calculate the Concentration Ratio (CR) :

    • CR = EC50 of agonist (with antagonist) / EC50 of agonist (control)

  • A competitive antagonist should cause a parallel rightward shift in the concentration-response curve without depressing the maximum response.

  • Construct a Schild Plot by plotting log(CR - 1) on the y-axis against the -log[Antagonist Concentration] on the x-axis.

  • Perform a linear regression on the data points.

  • Interpret the Plot:

    • Slope: For a truly competitive antagonist, the slope of the regression line should not be significantly different from 1.0.

    • pA2 Value: The pA2 is the x-intercept of the regression line (where log(CR - 1) = 0). This value represents the affinity of the antagonist for the receptor in that functional system.

Schild_Workflow cluster_exp Experiment cluster_analysis Schild Analysis e1 Mount Isolated Tissue in Organ Bath e2 Generate Control Agonist Concentration-Response Curve e1->e2 e3 Washout e2->e3 a1 Calculate EC50 Values for each curve e2->a1 e4 Incubate with Fixed [Ipratropium] e3->e4 e5 Generate Agonist Curve in Presence of Ipratropium e4->e5 e6 Repeat for Multiple [Ipratropium] e5->e6 e5->a1 a2 Calculate Concentration Ratio (CR) for each [Ipratropium] a1->a2 a3 Construct Schild Plot: log(CR-1) vs -log[Ipratropium] a2->a3 a4 Perform Linear Regression a3->a4 a5 Determine Slope (~1.0) and pA2 (x-intercept) a4->a5

Caption: Workflow for functional antagonism studies using Schild analysis.

References

Application Notes and Protocols for Preclinical Respiratory Research: Ipratropium Bromide Dosage Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of ipratropium bromide in preclinical respiratory research. This document outlines dosage calculations for various animal models, detailed experimental protocols for administration and efficacy testing, and an overview of the underlying mechanism of action.

Introduction to this compound in Respiratory Research

This compound is a non-selective muscarinic acetylcholine receptor antagonist that is widely used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] In preclinical research, it serves as a valuable tool to investigate the role of cholinergic pathways in respiratory diseases and to evaluate the efficacy of novel therapeutic agents. Its primary action is to block M1, M2, and M3 muscarinic receptors, with the bronchodilatory effect primarily attributed to the antagonism of M3 receptors on airway smooth muscle.[1]

Quantitative Data Summary: Preclinical Dosage of this compound

The following tables summarize reported dosages of this compound used in various preclinical animal models. It is crucial to note that the optimal dose can vary depending on the animal species, strain, age, disease model, and method of administration. Therefore, these tables should be used as a guide for dose-range finding studies.

Table 1: Inhalation Dosing of this compound in Rodent Models

Animal ModelDisease ModelAdministration MethodConcentration/DoseKey Findings
Rat COPD (SO₂ induced)Aerosolized inhalation in an airtight chamber0.025% solution, 20 min, twice dailyLong-term (30 days) inhalation led to an up-regulation of muscarinic receptors.[3][4][5]
Mouse Asthma (methacholine-induced bronchoconstriction)Nose-only inhalation1 mg/mL solution; Deposited doses of 0.1, 0.3, and 0.9 µg/kgPotent reversal of methacholine-induced bronchoconstriction.[6]

Table 2: Systemic Dosing of this compound in Guinea Pig Models

Animal ModelAdministration MethodDose RangeKey Findings
Guinea Pig Intravenous (i.v.)1-10 µg/kgAttenuation of histamine-induced bronchoconstriction.

Table 3: Toxicological Data for this compound

Animal ModelLD50 (Oral)
Mouse >1000 mg/kg
Rat ~1700 mg/kg
Dog ~400 mg/kg

Mechanism of Action: Muscarinic Receptor Signaling Pathway

This compound exerts its bronchodilatory effects by competitively and non-selectively blocking muscarinic acetylcholine receptors (M1, M2, and M3) in the airways.[1] The primary therapeutic effect is mediated through the antagonism of M3 receptors located on airway smooth muscle cells.

Signaling Pathway Diagram

G Acetylcholine Acetylcholine M3R M3 Muscarinic Receptor Acetylcholine->M3R Binds to Ipratropium Ipratropium Bromide Ipratropium->M3R Blocks Relaxation Bronchodilation Ipratropium->Relaxation Promotes Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Contraction Bronchoconstriction Ca2->Contraction Leads to PKC->Contraction Contributes to

Caption: Muscarinic signaling pathway and the action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in preclinical respiratory research.

Protocol 1: Aerosol Delivery of this compound to Mice via Nose-Only Inhalation

This protocol is adapted from a study investigating the bronchodilatory effects of this compound in mice.[6]

Materials:

  • This compound powder

  • 0.9% sterile saline

  • Nose-only inhalation exposure system

  • Jet nebulizer

  • Syringe pump

  • Analytical balance

  • pH meter

Procedure:

  • Solution Preparation:

    • Prepare a 1 mg/mL solution of this compound in 0.9% sterile saline.

    • Ensure the solution is fully dissolved and adjust the pH to neutral if necessary.

  • System Setup:

    • Set up the nose-only inhalation tower according to the manufacturer's instructions.

    • Connect the jet nebulizer to the inhalation unit's air supply.

    • Fill a syringe with the this compound solution and place it in the syringe pump, connecting the syringe to the nebulizer.

  • Animal Acclimation:

    • Acclimate the mice to the restraint tubes of the nose-only exposure system for several days prior to the experiment to minimize stress.

  • Aerosol Generation and Exposure:

    • Set the syringe pump to deliver the solution to the nebulizer at a constant flow rate (e.g., 1 mL/min).

    • Activate the air flow to the nebulizer (e.g., 10 L/min) to generate the aerosol.

    • Expose the mice to the aerosol for a predetermined duration (e.g., 5, 15, or 45 minutes) to achieve the desired deposited dose.

  • Dosimetry (Optional but Recommended):

    • To determine the deposited dose, place filters in the exposure chambers and measure the amount of this compound collected over a set time using a validated analytical method (e.g., HPLC).

    • Calculate the deposited dose using the following formula: Deposited Dose (µg/kg) = (Aerosol Concentration (µg/L) * Minute Ventilation (L/min) * Exposure Duration (min) * Deposition Fraction) / Body Weight (kg)

Protocol 2: Measurement of Airway Hyperresponsiveness in Mice (Invasive Method)

This protocol describes an invasive method to assess airway mechanics in anesthetized and ventilated mice following challenge with a bronchoconstrictor and treatment with this compound.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Anesthetic agent (e.g., pentobarbital sodium)

  • Tracheostomy cannula

  • Mechanical ventilator for small animals (e.g., FlexiVent)

  • Nebulizer integrated with the ventilator circuit

  • Bronchoconstrictor agent (e.g., methacholine)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse with an appropriate anesthetic agent.

    • Perform a tracheostomy and insert a cannula into the trachea.

    • Connect the mouse to the mechanical ventilator.

  • Baseline Measurements:

    • Allow the mouse to stabilize on the ventilator.

    • Obtain baseline measurements of respiratory mechanics, such as lung resistance (RL) and dynamic compliance (Cdyn).[7]

  • This compound Administration:

    • Administer the this compound aerosol via the nebulizer integrated into the ventilator circuit for a specified duration.

  • Bronchoconstrictor Challenge:

    • After a set period following this compound administration, challenge the mouse with increasing concentrations of a bronchoconstrictor (e.g., methacholine) delivered via the nebulizer.

    • Measure the changes in lung resistance and dynamic compliance after each dose of the bronchoconstrictor.[8]

  • Data Analysis:

    • Plot the dose-response curve for the bronchoconstrictor.

    • Compare the dose-response curves between vehicle-treated and this compound-treated animals to determine the protective effect of the drug.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a bronchodilator like this compound.

G A Disease Model Induction (e.g., Allergen Sensitization) B Animal Grouping & Randomization A->B C This compound Administration (e.g., Nebulization) B->C D Vehicle Control Administration B->D E Lung Function Measurement (Baseline) C->E D->E F Bronchoconstrictor Challenge (e.g., Methacholine) E->F G Lung Function Measurement (Post-Challenge) F->G H Data Analysis & Interpretation G->H I Bronchoalveolar Lavage (BAL) & Histology G->I I->H

References

Application Notes and Protocols for In Vivo Models of Bronchoconstriction Using Ipratropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipratropium bromide is a non-selective muscarinic receptor antagonist widely used as a bronchodilator in the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its primary mechanism of action involves blocking the effects of acetylcholine on muscarinic receptors in the airway smooth muscle, leading to a decrease in the formation of cyclic guanosine monophosphate (cGMP) and subsequent muscle relaxation.[1] In vivo models of bronchoconstriction are crucial for the preclinical evaluation of therapeutic agents like this compound. These models allow for the investigation of drug efficacy, dose-response relationships, and mechanisms of action in a whole-animal system that reflects the complex physiological interactions of the respiratory system.

This document provides detailed application notes and protocols for utilizing this compound in established guinea pig and mouse models of bronchoconstriction induced by methacholine and ovalbumin.

Mechanism of Action of this compound

This compound is a quaternary ammonium derivative of atropine that acts as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (M1, M2, and M3).[2][3] In the airways, acetylcholine released from parasympathetic nerve endings binds to M3 muscarinic receptors on smooth muscle cells, initiating a signaling cascade that leads to bronchoconstriction. This compound blocks this interaction, thereby preventing the downstream signaling events that cause smooth muscle contraction.[4]

Signaling Pathway of Muscarinic Antagonism in Airway Smooth Muscle

cluster_pre Presynaptic Nerve Terminal cluster_post Airway Smooth Muscle Cell ACh_pre Acetylcholine (ACh) M2_pre M2 Autoreceptor ACh_pre->M2_pre Negative Feedback ACh_synapse ACh M3_post M3 Receptor Gq Gq Protein M3_post->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca Ca²⁺ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Binds to MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin Myosin MLCK->Myosin Phosphorylates Contraction Bronchoconstriction Myosin->Contraction Leads to ACh_synapse->M3_post Binds to Ipratropium Ipratropium Bromide Ipratropium->M2_pre Blocks Ipratropium->M3_post Blocks

Caption: Signaling pathway of this compound in airway smooth muscle.

Experimental Protocols

Methacholine-Induced Bronchoconstriction in Guinea Pigs

This model is used to assess the direct protective effects of this compound against a cholinergic agonist.

Materials:

  • Male Hartley guinea pigs (300-400g)

  • This compound

  • Methacholine chloride

  • Saline solution (0.9% NaCl)

  • Whole-body plethysmograph for conscious animals or a system for measuring lung resistance in anesthetized animals.

  • Nebulizer

Procedure:

  • Animal Acclimatization: Acclimatize guinea pigs for at least one week prior to the experiment with free access to food and water.

  • This compound Administration: Administer this compound or vehicle control (saline) via the desired route (e.g., intravenous, intraperitoneal, or aerosol). Dosages can range from 1 to 10 µg/kg intravenously.[5] The timing of administration should be determined based on the pharmacokinetic profile of the drug and the experimental design (e.g., 15-30 minutes before methacholine challenge).

  • Baseline Measurement: Place the guinea pig in the whole-body plethysmograph and allow it to acclimate for 5-10 minutes. Record baseline respiratory parameters, such as specific airway resistance (sRaw) or enhanced pause (Penh).[6] For anesthetized animals, measure baseline lung resistance (RL).

  • Methacholine Challenge: Expose the animal to an aerosolized solution of methacholine (e.g., 0.05-0.5 mg/mL in saline) for a fixed duration (e.g., 30-60 seconds) using a nebulizer.[6]

  • Post-Challenge Measurement: Continuously monitor and record respiratory parameters for a set period (e.g., 5-10 minutes) after the methacholine challenge.

  • Data Analysis: Calculate the percentage increase in sRaw, Penh, or RL from baseline in response to methacholine in both the vehicle and this compound-treated groups.

Ovalbumin-Induced Allergic Airway Inflammation and Bronchoconstriction in Mice

This model mimics allergic asthma and is suitable for evaluating the effects of this compound on allergen-induced bronchoconstriction.

Materials:

  • BALB/c mice (6-8 weeks old)

  • This compound

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Phosphate-buffered saline (PBS)

  • Whole-body plethysmograph or invasive lung function measurement system

  • Nebulizer

Procedure:

  • Sensitization: On day 0 and day 7, sensitize the mice by intraperitoneal injection of 100 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS. Control groups should receive injections of PBS with alum only.

  • This compound Treatment: Administer this compound or vehicle intranasally (e.g., 20 µL of a 3 mg/mL solution) 15 minutes before each OVA challenge.[7]

  • Ovalbumin Challenge: On days 14, 15, and 16, place the sensitized mice in a whole-body plethysmograph and expose them to an aerosol of 1% OVA in PBS for 30 minutes. Control groups are challenged with aerosolized PBS.

  • Assessment of Airway Hyperresponsiveness (AHR): 24-48 hours after the final OVA challenge, assess AHR by exposing the mice to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) and measuring respiratory parameters (Penh or lung resistance).

  • Data Analysis: Compare the dose-response curves to methacholine between the different treatment groups.

Data Presentation

The following tables provide examples of how to structure quantitative data from these experiments.

Table 1: Effect of Intravenous this compound on Histamine-Induced Bronchoconstriction in Anesthetized Guinea Pigs

Treatment GroupDose (µg/kg, i.v.)nBaseline Lung Resistance (cmH₂O/mL/s)% Attenuation of Histamine Response
Vehicle (Saline)-60.25 ± 0.030
This compound160.24 ± 0.0235 ± 5
This compound360.23 ± 0.0368 ± 7
This compound1060.22 ± 0.0295 ± 4*

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data is illustrative and based on findings from similar studies.[5]

Table 2: Effect of Intranasal this compound on Airway Hyperresponsiveness in OVA-Sensitized and Challenged Mice

Treatment GroupMethacholine (mg/mL)nEnhanced Pause (Penh)
Vehicle + Saline Challenge 2581.5 ± 0.2
Vehicle + OVA Challenge 2584.8 ± 0.5*
This compound + OVA Challenge 2582.1 ± 0.3#

*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle + Saline Challenge. #p < 0.05 compared to Vehicle + OVA Challenge. Data is illustrative and based on findings from similar studies.[7]

Experimental Workflow

cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis acclimatization Animal Acclimatization (1 week) sensitization Sensitization (OVA Model) (Days 0 & 7) acclimatization->sensitization For Allergen Model treatment This compound or Vehicle Administration acclimatization->treatment For Direct Challenge Model sensitization->treatment challenge Bronchoconstrictor Challenge (Methacholine or OVA) treatment->challenge measurement Measurement of Airway Responsiveness challenge->measurement data_processing Data Processing and Statistical Analysis measurement->data_processing results Results Interpretation and Reporting data_processing->results

Caption: General experimental workflow for in vivo bronchoconstriction studies.

Conclusion

The in vivo models described provide robust platforms for investigating the pharmacological effects of this compound on bronchoconstriction. The guinea pig model is particularly useful for studying direct antagonism of cholinergic pathways, while the mouse ovalbumin model allows for the evaluation of drug effects in the context of allergic airway inflammation. Careful adherence to these protocols and systematic data collection will enable researchers to effectively characterize the preclinical efficacy of this compound and other novel bronchodilators.

References

Application Notes and Protocols: Combination Studies of Ipratropium Bromide with Beta-Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The combination of ipratropium bromide, a short-acting muscarinic antagonist (SAMA), and beta-2 adrenergic agonists (short-acting, SABA, or long-acting, LABA) is a cornerstone of therapy for obstructive airway diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1] this compound acts by blocking acetylcholine at muscarinic receptors in the airways, preventing bronchoconstriction and reducing mucus secretion.[2] Beta-2 agonists stimulate beta-2 adrenergic receptors, leading to smooth muscle relaxation and bronchodilation.[3] The co-administration of these agents targets two distinct physiological pathways, resulting in a greater and more sustained bronchodilator effect than either agent used alone at its recommended dosage.[4][5][6] These application notes provide an overview of the underlying signaling pathways, detailed protocols for preclinical and clinical evaluation, and a summary of key quantitative data from research studies.

Signaling Pathways and Mechanism of Action

This compound and beta-agonists achieve bronchodilation through complementary intracellular signaling cascades. Beta-agonists bind to β2-adrenergic receptors, activating Gs-proteins, which in turn stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of proteins that promote smooth muscle relaxation.

Conversely, this compound is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (M1, M2, M3).[2][7] In the airways, acetylcholine released from parasympathetic nerves binds primarily to M3 receptors on smooth muscle cells, activating a Gq-protein pathway. This stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which ultimately increases intracellular calcium (Ca2+) levels and causes bronchoconstriction.[8] By blocking this interaction, ipratropium prevents this constrictive signaling. The combination therapy thus simultaneously promotes relaxation and inhibits constriction.

G cluster_beta Beta-2 Agonist Pathway cluster_muscarinic Muscarinic Antagonist Pathway cluster_outcome Combined Effect beta_agonist Beta-2 Agonist (e.g., Albuterol) beta_receptor β2-Adrenergic Receptor beta_agonist->beta_receptor g_protein_s Gs Protein beta_receptor->g_protein_s ac Adenylyl Cyclase g_protein_s->ac camp ↑ cAMP ac->camp pka Protein Kinase A camp->pka bronchodilation Bronchodilation (Smooth Muscle Relaxation) pka->bronchodilation combined_effect Enhanced & Sustained Bronchodilation bronchodilation->combined_effect ipratropium This compound m3_receptor M3 Muscarinic Receptor ipratropium->m3_receptor ach Acetylcholine ach->m3_receptor g_protein_q Gq Protein m3_receptor->g_protein_q plc Phospholipase C g_protein_q->plc ip3 ↑ IP3 / Ca2+ plc->ip3 bronchoconstriction Bronchoconstriction ip3->bronchoconstriction bronchoconstriction->combined_effect Inhibition

Caption: Dual signaling pathways for combination bronchodilator therapy.

Data Presentation

Table 1: Pharmacodynamic Properties of this compound and Salbutamol (Albuterol)
ParameterThis compoundSalbutamol (Albuterol)Source(s)
Drug Class Anticholinergic (SAMA)Beta-2 Adrenergic Agonist (SABA)[1]
Mechanism Blocks muscarinic receptors, preventing bronchoconstriction.Stimulates beta-2 receptors, promoting smooth muscle relaxation.[2][3]
Onset of Action ~15 minutes~5 minutes[3][9]
Peak Effect 1-2 hours0.5-2 hours[2]
Duration of Action 4-6 hours3-6 hours[3][9]
Table 2: Clinical Efficacy of this compound and Albuterol Combination Therapy in COPD
StudyTreatment ArmsPrimary Outcome: Mean Peak % Increase in FEV1Key FindingSource(s)
COMBIVENT Aerosol Study Group 1. Ipratropium24-25%The combination was superior to either agent alone in peak effect and during the first 4 hours post-dosing.[10]
2. Albuterol24-27%
3. Ipratropium + Albuterol31-33%
COMBIVENT Inhalation Solution Study Group 1. Ipratropium (0.5 mg)-The combination provided statistically significantly better acute spirometric response compared to either component alone.[4]
2. Albuterol (3.0 mg)-
3. Ipratropium + Albuterol-
12-Week Crossover Study 1. Ipratropium-The combination demonstrated significantly better changes in FEV1 from baseline to peak response compared to either drug alone.[5]
2. Albuterol-
3. Ipratropium + Albuterol-

Experimental Protocols

Protocol 1: In Vitro Muscarinic Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of an unlabeled antagonist (e.g., ipratropium) at muscarinic receptors.

Objective: To quantify the competitive interaction of this compound at muscarinic receptors using a radiolabeled ligand.

Materials:

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Membrane Preparation: Cell membranes expressing human muscarinic receptors (M1, M2, M3, M4, or M5 subtypes).

  • Unlabeled Ligands: this compound (test compound), Atropine (for non-specific binding).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Equipment: 96-well plates, cell harvester, scintillation counter, glass fiber filters.

Methodology:

  • Membrane Preparation: Thaw the receptor-expressing cell membranes on ice and dilute to the desired concentration (e.g., 5-20 µg protein/well) in ice-cold Assay Buffer.

  • Ligand Preparation:

    • Prepare serial dilutions of the unlabeled test compound (this compound) over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁴ M).

    • Prepare a fixed concentration of the radioligand ([³H]-NMS), typically at its Kd value.

    • Prepare a high concentration of a known antagonist (e.g., 1 µM Atropine) to determine non-specific binding (NSB).

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL Assay Buffer, 50 µL [³H]-NMS, and 100 µL of membrane suspension to wells.

    • Non-Specific Binding (NSB): Add 50 µL Atropine (1 µM), 50 µL [³H]-NMS, and 100 µL of membrane suspension.

    • Competition Binding: Add 50 µL of each this compound dilution, 50 µL [³H]-NMS, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Termination & Harvesting: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the competitor (this compound).

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Protocol 2: Ex Vivo Functional Synergy Assessment in Guinea Pig Tracheal Rings

This protocol assesses the functional interaction (additivity, synergy, or antagonism) between this compound and a beta-agonist on airway smooth muscle.

Objective: To measure the relaxant effects of this compound, a beta-agonist, and their combination on pre-contracted guinea pig tracheal smooth muscle.

Materials:

  • Animals: Male Dunkin-Hartley guinea pigs (250-400g).

  • Reagents: Krebs-Henseleit buffer, Methacholine (contractile agent), this compound, Formoterol (or other beta-agonist), Propranolol (to block endogenous beta-adrenergic effects).

  • Equipment: Organ bath system with isometric force transducers, data acquisition system.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and excise the trachea.

    • Place the trachea in cold Krebs-Henseleit buffer.

    • Carefully dissect the trachea into 2-3 mm wide rings, cutting between cartilage bands.

  • Mounting: Suspend each tracheal ring in an organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂. One end of the ring is fixed, and the other is attached to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.0 g, with buffer changes every 15-20 minutes.

  • Viability Check: Induce a contraction with a submaximal concentration of methacholine or KCl to ensure tissue viability. Wash out the contractile agent and allow the tissue to return to baseline.

  • Pre-contraction: Induce a stable, submaximal contraction in the tracheal rings using methacholine (typically 1 µM). This represents the baseline contractile tone.

  • Drug Administration: Once the contraction is stable, construct cumulative concentration-response curves for:

    • This compound alone.

    • Beta-agonist (e.g., formoterol) alone.

    • The combination of this compound and the beta-agonist at a fixed ratio.[12]

  • Data Acquisition: Record the relaxation response as a percentage reversal of the methacholine-induced contraction.

  • Data Analysis:

    • Plot the percentage of relaxation against the log molar concentration of the drug(s).

    • Calculate the EC50 (concentration producing 50% of the maximal response) and Emax (maximal relaxation) for each condition.

    • Synergy can be assessed by comparing the observed combination curve with a theoretical additive curve calculated from the individual dose-response curves.[12]

G cluster_treatment Cumulative Concentration-Response Curves start Start: Excise Guinea Pig Trachea prep Prepare Tracheal Rings (2-3 mm width) start->prep mount Mount Rings in Organ Bath System prep->mount equil Equilibrate for 60 min (1.0g tension, 37°C) mount->equil contract Induce Submaximal Contraction (e.g., 1µM Methacholine) equil->contract drug_a Drug A Alone (Ipratropium) contract->drug_a drug_b Drug B Alone (Beta-Agonist) contract->drug_b combo Combination (Drug A + Drug B) contract->combo record Record Relaxation (as % of contraction) drug_a->record drug_b->record combo->record analyze Analyze Data: Calculate EC50, Emax, and Assess for Synergy record->analyze end End analyze->end

Caption: Experimental workflow for the ex vivo tracheal ring functional assay.
Protocol 3: In Vivo Murine Model of Airway Inflammation

This protocol outlines a general framework for evaluating the anti-inflammatory and bronchodilator effects of combination therapy in a mouse model of airway inflammation.

Objective: To assess the efficacy of this compound and a beta-agonist combination in reducing airway inflammation and improving lung function in vivo.

Materials:

  • Animals: C57BL/6 or BALB/c mice.

  • Inducing Agent: Lipopolysaccharide (LPS) from E. coli.[13]

  • Test Articles: this compound, beta-agonist, combination formulation, vehicle control.

  • Equipment: Intranasal or intratracheal delivery system, whole-body plethysmography or forced oscillation system (e.g., FlexiVent) for lung function measurement.[14]

Methodology:

  • Acclimatization: Acclimatize mice to laboratory conditions for at least one week.

  • Induction of Inflammation:

    • Administer LPS (e.g., 10-50 µg) via intranasal or intratracheal instillation to induce neutrophilic airway inflammation.

  • Treatment Groups: Randomly assign mice to treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control + Saline challenge

    • Group 2: Vehicle Control + LPS challenge

    • Group 3: this compound + LPS challenge

    • Group 4: Beta-agonist + LPS challenge

    • Group 5: Combination Therapy + LPS challenge

  • Drug Administration: Administer test articles (e.g., via inhalation or intraperitoneal injection) at a defined time point before or after the LPS challenge.

  • Endpoint Assessment (e.g., 24 hours post-LPS):

    • Lung Function: Measure airway resistance and compliance using a system like FlexiVent in response to a methacholine challenge.

    • Bronchoalveolar Lavage (BAL): Perform a BAL to collect airway fluid.

    • BAL Fluid Analysis:

      • Perform total and differential cell counts (macrophages, neutrophils, lymphocytes, eosinophils) to quantify inflammation.

      • Measure cytokine levels (e.g., TNF-α, IL-6) in the BAL fluid supernatant using ELISA.

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare outcomes between treatment groups.

Protocol 4: Clinical Trial Design for Assessing Bronchodilator Response

This protocol describes a typical randomized, double-blind, placebo-controlled, parallel-group study to evaluate the efficacy of combination therapy in patients with stable COPD.

Objective: To compare the bronchodilator efficacy of an this compound/beta-agonist combination with its individual components and placebo.

Study Population: Patients aged 40 years or older with a clinical diagnosis of moderate to severe COPD.[4]

Design:

  • Phase: Phase III, multicenter, randomized, double-blind, parallel-group.

  • Duration: 12 weeks.[10]

  • Treatment Arms:

    • This compound + Placebo for Beta-agonist

    • Beta-agonist + Placebo for Ipratropium

    • This compound + Beta-agonist

    • Double Placebo

  • Washout Period: Withhold short-acting bronchodilators for at least 6 hours and long-acting bronchodilators for at least 12-24 hours prior to baseline testing.[15]

Methodology:

  • Screening & Randomization: Screen patients for eligibility based on inclusion/exclusion criteria. Eligible patients are randomized to one of the four treatment arms.

  • Baseline Visit (Day 0): Perform baseline assessments, including spirometry (FEV1, FVC), quality of life questionnaires, and symptom diaries.

  • Treatment Period: Patients self-administer the investigational product as prescribed (e.g., four times daily) for 12 weeks. Rescue medication (e.g., albuterol) use is recorded.

  • Follow-up Visits: Conduct follow-up visits at specified intervals (e.g., Day 29, 57, 85).[10]

  • Primary Endpoint: The primary efficacy variable is typically the change from baseline in Forced Expiratory Volume in 1 second (FEV1) Area Under the Curve (AUC) from 0 to 4 hours after dosing on the final treatment day.[10]

  • Secondary Endpoints:

    • Peak FEV1 response.

    • Trough FEV1 response (pre-dose).

    • Changes in FVC.

    • Symptom scores and quality of life assessments.

    • Use of rescue medication.

    • Safety and tolerability (adverse event monitoring).

  • Data Analysis: The primary analysis will compare the FEV1 AUC between the combination group and the monotherapy and placebo groups using an appropriate statistical model (e.g., ANCOVA).

G cluster_arms Parallel Treatment Arms (12 Weeks) start Screening: Patients with Stable COPD rand Randomization (Double-Blind) start->rand arm1 Group A (Ipratropium Alone) rand->arm1 arm2 Group B (Beta-Agonist Alone) rand->arm2 arm3 Group C (Combination Therapy) rand->arm3 arm4 Group D (Placebo) rand->arm4 assess Assessments at Baseline, Intermediate, and Final Visits arm1->assess arm2->assess arm3->assess arm4->assess endpoint Primary Endpoint: Change in FEV1 AUC 0-4h Secondary Endpoints: Peak FEV1, Symptoms, Safety assess->endpoint end End of Study endpoint->end

Caption: Logical workflow for a parallel-group clinical trial design.

References

Application Notes and Protocols for Radiolabeling Ipratropium Bromide and its use in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of ipratropium bromide and its subsequent use in receptor binding studies. This document is intended to guide researchers in the fields of pharmacology, molecular imaging, and drug development in characterizing the interactions of this compound with its target muscarinic receptors.

Introduction

This compound is a synthetic anticholinergic agent and a non-selective muscarinic receptor antagonist.[1] It is widely used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] By competitively inhibiting the binding of acetylcholine to muscarinic receptors in the smooth muscles of the airways, this compound leads to bronchodilation.[2][] Understanding the binding characteristics of this compound to muscarinic receptor subtypes is crucial for the development of more selective and effective therapeutics.

Radiolabeling this compound allows for sensitive and quantitative in vitro and in vivo studies of its binding to muscarinic receptors. These studies are essential for determining key pharmacological parameters such as receptor affinity (Kd), receptor density (Bmax), and the inhibition constants (Ki) of other compounds.[4] Carbon-11 ([¹¹C]), a positron-emitting radionuclide, is a common choice for labeling this compound for use in Positron Emission Tomography (PET) imaging studies.[5][6]

Radiolabeling of this compound with Carbon-11

The most common method for radiolabeling this compound is through the N-alkylation of its tertiary amine precursor with [¹¹C]methyl iodide ([¹¹C]CH₃I).[5][6]

Quantitative Data Summary
ParameterValueReference
RadionuclideCarbon-11 ([¹¹C])[5]
PrecursorTertiary amine precursor of ipratropium[5]
Labeling Agent[¹¹C]Methyl Iodide ([¹¹C]CH₃I)[5]
Radiochemical Yield (non-decay corrected)0.3% (based on [¹¹C]CO₂)[5][6]
Specific Activity11 GBq/µmol[5][6]
Radiochemical Purity>98%[6]
Synthesis Time~35 minutes[6]
Experimental Protocol: Synthesis of [¹¹C]Ipratropium Iodide

Materials:

  • Tertiary amine precursor of ipratropium

  • [¹¹C]Methyl Iodide ([¹¹C]CH₃I)

  • Anhydrous acetone

  • HPLC system with a radiodetector

  • Solid Phase Extraction (SPE) cartridges for purification

Procedure:

  • Preparation of the Precursor: Dissolve the tertiary amine precursor of ipratropium in anhydrous acetone.

  • Radiolabeling Reaction: Introduce [¹¹C]CH₃I into the reaction vessel containing the precursor solution.

  • Reaction Conditions: Heat the reaction mixture. The optimal temperature and time should be determined empirically, but increasing the temperature is necessary for the reaction to proceed.[7]

  • Purification:

    • Following the reaction, evaporate the solvent.

    • Redissolve the residue in the HPLC mobile phase.

    • Purify the [¹¹C]ipratropium iodide using semi-preparative HPLC.

    • Collect the fraction corresponding to the product.

  • Formulation:

    • Remove the HPLC solvent under a stream of nitrogen.

    • Formulate the purified [¹¹C]ipratropium iodide in a suitable buffer (e.g., phosphate-buffered saline) for in vitro or in vivo studies.

  • Quality Control:

    • Determine the radiochemical purity and specific activity of the final product using analytical HPLC with a radiodetector.

Muscarinic Receptor Binding Studies

Radiolabeled this compound can be used in various receptor binding assays to characterize its interaction with muscarinic receptors. Alternatively, a common approach is to use a commercially available radioligand, such as [³H]N-methyl-scopolamine ([³H]NMS), in competition assays with unlabeled this compound.[8][9]

Quantitative Data Summary: Binding Affinities
Receptor SubtypeLigandAffinity (IC₅₀/Ki)Reference
M1This compoundIC₅₀: 2.9 nM[10]
M2This compoundIC₅₀: 2.0 nM[10]
M3This compoundIC₅₀: 1.7 nM[10]
Human Lung Muscarinic ReceptorsThis compoundKi: ~3.6 nM[11]
Human Airway Smooth Muscle ReceptorsThis compoundKi: ~3.6 nM[11]
Experimental Protocol: In Vitro Receptor Autoradiography

This protocol describes a saturation binding assay using radiolabeled this compound to determine the density and affinity of muscarinic receptors in tissue sections.

Materials:

  • Frozen tissue sections (e.g., lung, brain) mounted on microscope slides

  • [¹¹C]Ipratropium iodide or other suitable radioligand

  • Assay buffer (e.g., Tris-HCl buffer)

  • Unlabeled this compound (for non-specific binding determination)

  • Phosphor imaging plates or autoradiography film

  • Image analysis software

Procedure:

  • Tissue Preparation:

    • Prepare thin frozen tissue sections (10-20 µm) using a cryostat.

    • Thaw-mount the sections onto gelatin-coated microscope slides.

    • Store the slides at -80°C until use.

  • Pre-incubation:

    • Bring the slides to room temperature.

    • Pre-incubate the slides in assay buffer for 15-30 minutes to rehydrate the tissue and remove endogenous ligands.

  • Incubation:

    • Incubate the slides with increasing concentrations of radiolabeled this compound in assay buffer to determine total binding.

    • For determining non-specific binding, incubate a parallel set of slides with the radioligand in the presence of a high concentration of unlabeled this compound (e.g., 10 µM).

    • Incubate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature.

  • Washing:

    • After incubation, wash the slides in ice-cold assay buffer to remove unbound radioligand. Perform multiple short washes.

    • Briefly dip the slides in ice-cold distilled water to remove buffer salts.

  • Drying and Exposure:

    • Dry the slides rapidly under a stream of cool air.

    • Expose the dried slides to a phosphor imaging plate or autoradiography film. The exposure time will depend on the specific activity of the radioligand and the receptor density.

  • Data Analysis:

    • Quantify the radioactivity in the tissue sections using an appropriate image analysis system.

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Perform saturation analysis (e.g., Scatchard plot) to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax).

Signaling Pathway and Experimental Workflow Visualizations

This compound Mechanism of Action

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2] Specifically, in the airways, it blocks M1 and M3 receptors.[2] The binding of acetylcholine to these G-protein coupled receptors (GPCRs) normally activates phospholipase C, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[12] This cascade results in an increase in intracellular calcium and subsequent smooth muscle contraction.[12] By blocking this pathway, this compound prevents bronchoconstriction.[2][]

G This compound Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular ACh Acetylcholine mAChR Muscarinic Receptor (M1/M3) ACh->mAChR Binds & Activates Ipratropium This compound Ipratropium->mAChR Blocks G_Protein Gq/11 Protein mAChR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to

Caption: this compound Signaling Pathway

Radiolabeling and Purification Workflow

The following diagram illustrates the key steps involved in the synthesis and purification of radiolabeled this compound.

G Radiolabeling Workflow Start Start: [¹¹C]CO₂ Production Methyl_Iodide Synthesis of [¹¹C]Methyl Iodide Start->Methyl_Iodide Reaction N-alkylation Reaction Methyl_Iodide->Reaction Precursor Ipratropium Precursor (Tertiary Amine) Precursor->Reaction Purification HPLC Purification Reaction->Purification QC Quality Control (Radiochemical Purity, Specific Activity) Purification->QC Final_Product Final Product: [¹¹C]Ipratropium Iodide QC->Final_Product

Caption: Radiolabeling and Purification Workflow

Receptor Binding Assay Workflow

This diagram outlines the general workflow for performing a receptor binding assay using radiolabeled this compound.

G Receptor Binding Assay Workflow Tissue_Prep Tissue/Membrane Preparation Incubation Incubation with Radioligand Tissue_Prep->Incubation Total_Binding Total Binding (Radioligand only) Incubation->Total_Binding NS_Binding Non-specific Binding (Radioligand + Excess Unlabeled Ligand) Incubation->NS_Binding Washing Washing to Remove Unbound Ligand Total_Binding->Washing NS_Binding->Washing Detection Detection of Bound Radioactivity Washing->Detection Analysis Data Analysis (Kd, Bmax, Ki) Detection->Analysis

Caption: Receptor Binding Assay Workflow

References

Troubleshooting & Optimization

Overcoming ipratropium bromide solubility issues for stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with ipatropium bromide when preparing stock solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of ipratropium bromide?

A1: this compound is a white to off-white crystalline powder.[1] It is freely soluble in water and methanol, and slightly soluble in ethanol.[1][2] Due to its nature as a quaternary ammonium compound, it readily dissolves in polar solvents.[1][3] It is practically insoluble in non-polar organic solvents such as chloroform, methylene chloride, and benzene.[1]

Q2: I am having trouble dissolving this compound in water. What could be the issue?

A2: While this compound is generally highly soluble in water[3][4], several factors can affect its dissolution. Ensure you are using purified water (e.g., deionized or distilled). The temperature of the water can also play a role, as solubility for many salts increases with temperature.[3] If the powder has absorbed moisture (as it is hygroscopic), this may affect weighing accuracy and dissolution rate.[3] Finally, ensure the pH of your final solution is within the stable range for this compound.

Q3: What is the recommended pH for an aqueous stock solution of this compound?

A3: this compound is most stable in neutral to acidic solutions.[4][5] Commercially available inhalation solutions have a pH adjusted to a range of 3.4 to 4.0 using hydrochloric acid.[1][6] For a 1% (w/v) solution in water, the pH is typically between 5.0 and 7.5.[5] The compound will rapidly hydrolyze in alkaline (basic) solutions.[4][5]

Q4: Can I prepare a stock solution of this compound in an organic solvent?

A4: Yes, stock solutions can be prepared in certain organic solvents. This compound is soluble in ethanol (approximately 1 mg/mL) and in DMSO and dimethylformamide (DMF) (approximately 5 mg/mL).[7] When using organic solvents, it is recommended to purge the solvent with an inert gas before dissolving the compound.[7]

Q5: For how long can I store my this compound stock solution?

A5: The stability of your stock solution will depend on the solvent and storage conditions. Aqueous solutions prepared in phosphate-buffered saline (PBS, pH 7.2) are not recommended for storage for more than one day.[7] For longer-term storage, it is advisable to store solutions at -20°C.[7] Always protect solutions from light.[6][8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder is not dissolving in water. 1. Water quality is insufficient. 2. The solution is saturated. 3. The pH of the solution is too high (alkaline).1. Use high-purity water (e.g., distilled, deionized). 2. Gently warm the solution or increase the solvent volume. 3. Adjust the pH to be slightly acidic (e.g., with HCl) if your experimental protocol allows.
The prepared solution appears cloudy or has precipitated. 1. The solvent is contaminated. 2. The solubility limit has been exceeded. 3. The solution was stored improperly (e.g., at an inappropriate temperature or exposed to light). 4. If mixed with other drugs, an incompatibility may have occurred.1. Prepare a fresh solution using clean glassware and high-purity solvent. 2. Dilute the solution to a lower concentration. 3. Store the solution protected from light and at the recommended temperature. 4. Check for known incompatibilities. For example, mixing with sodium cromoglycate can cause precipitation.[9]
The solution has changed color. 1. Degradation of the compound. 2. Contamination of the solution.1. Discard the solution and prepare a fresh one. Ensure proper storage conditions to prevent degradation. 2. Prepare a new solution using aseptic techniques if necessary for your application.

Experimental Protocols

Preparation of a 10 mg/mL Aqueous Stock Solution

Materials:

  • This compound powder

  • Sterile, deionized water

  • Calibrated analytical balance

  • Sterile conical tube or volumetric flask

  • Vortex mixer or magnetic stirrer

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh out 100 mg of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a 10 mL sterile volumetric flask.

  • Add approximately 8 mL of sterile, deionized water to the flask.

  • Gently swirl the flask or use a magnetic stirrer until the powder is completely dissolved. Sonication can be used to aid dissolution.[10][11]

  • Once dissolved, add sterile, deionized water to bring the final volume to 10 mL.

  • For sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile container.

  • Store the solution at 2-8°C for short-term use (up to 24 hours) or in aliquots at -20°C for long-term storage. Protect from light.

Preparation of a 5 mg/mL DMSO Stock Solution

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile conical tube

  • Vortex mixer

Procedure:

  • Weigh out 10 mg of this compound powder.

  • Transfer the powder to a sterile conical tube.

  • Add 2 mL of anhydrous DMSO to the tube.

  • Vortex the tube until the powder is completely dissolved. Gentle warming may be applied if necessary.

  • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Visual Guides

Troubleshooting this compound Dissolution start Start: this compound Powder solvent Add appropriate solvent (e.g., Water, DMSO, Ethanol) start->solvent dissolve Agitate/Vortex/Sonicate solvent->dissolve observe Observe Solution dissolve->observe clear Clear Solution (Ready for use/storage) observe->clear Yes not_dissolved Powder not dissolving observe->not_dissolved No, powder remains precipitate Cloudy/Precipitate observe->precipitate No, cloudy check_solvent Check solvent purity and volume not_dissolved->check_solvent check_ph Check pH (if aqueous) not_dissolved->check_ph warm Gently warm solution not_dissolved->warm dilute Dilute solution precipitate->dilute check_solvent->dissolve check_ph->dissolve warm->dissolve dilute->dissolve

Caption: Troubleshooting workflow for dissolving this compound.

This compound Signaling Pathway acetylcholine Acetylcholine muscarinic_receptor Muscarinic Receptor (M3) on Bronchial Smooth Muscle acetylcholine->muscarinic_receptor gmp Increased intracellular cyclic GMP (cGMP) muscarinic_receptor->gmp bronchodilation Bronchodilation muscarinic_receptor->bronchodilation Inhibited by Ipratropium ipratropium This compound ipratropium->muscarinic_receptor Antagonizes bronchoconstriction Bronchoconstriction gmp->bronchoconstriction

Caption: Mechanism of action of this compound.[1][12]

References

Optimizing ipratropium bromide concentration for maximal receptor blockade

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ipratropium Bromide Applications

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximal receptor blockade in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic derivative of atropine that functions as a non-selective competitive antagonist of muscarinic acetylcholine receptors.[1][2] When it binds to these receptors, particularly on bronchial smooth muscle, it blocks the bronchoconstrictor actions of acetylcholine.[1][3] This antagonism prevents the increase of intracellular cyclic guanosine monophosphate (cGMP), which leads to the relaxation of smooth muscle and bronchodilation.[2][3][4]

Q2: Which muscarinic receptor subtypes does this compound target?

A2: this compound is a non-selective antagonist, meaning it binds to all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5) with similar high affinity.[5][6][7] While it blocks all subtypes, its primary therapeutic effects in the airways are attributed to the antagonism of M3 receptors located on airway smooth muscle and glands, which are responsible for mediating bronchoconstriction and mucus secretion.[3][6]

Q3: What are the typical binding affinities (Ki) for this compound?

A3: this compound binds to human muscarinic receptors with high affinity. The inhibitory constant (Ki) is typically in the nanomolar range. While specific Ki values can vary depending on the experimental conditions (e.g., tissue preparation, radioligand used), the affinity is generally consistent across the M1, M2, and M3 subtypes.[8]

Data Presentation: Binding Affinities of Muscarinic Antagonists

CompoundReceptor SubtypeAffinity (Ki) ValueSpecies
This compound M1, M2, M3~0.5 - 3.6 nM[8]Human
GlycopyrrolateM1, M2, M3~0.5 - 3.6 nM[8]Human
Tiotropium BromideM1, M3 > M2Higher affinity than ipratropium[5][6]Human
DarifenacinM3pKi: 9.1 ± 0.1[9]Human
OxybutyninM3pKi: 8.9 ± 0.1[9]Human
TolterodineM3pKi: 8.5 ± 0.1[9]Human
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher binding affinity. Data for competitors are provided for context.

Q4: How should I prepare and store this compound solutions for in vitro experiments?

A4: this compound is highly soluble in water.[2] For experimental use, it should be dissolved in an appropriate buffer (e.g., PBS, HEPES-buffered saline) to the desired stock concentration.

  • Storage: Store stock solutions at 2-8°C when not in use. For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.

  • Stability: The solution is stable under normal conditions but should be protected from direct sunlight and extreme temperatures. Studies have shown that admixtures with salbutamol retain over 90% of their concentration for up to five days when stored between 4°C and 22°C.[10][11]

  • Handling: Before use, always inspect the solution for particulate matter or discoloration.

Troubleshooting Guides

Problem: Suboptimal or no receptor blockade observed in my functional assay.

Potential Cause Troubleshooting Step
Incorrect Concentration The concentration of this compound may be too low to effectively compete with the agonist. Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration). A common starting range for in vitro assays is 1 nM to 1 µM.
Agonist Concentration Too High If the agonist concentration is excessively high, it can overcome the competitive antagonism. Try reducing the agonist concentration to its EC50 or EC80 value.
Compound Degradation Improper storage may have led to degradation. Prepare a fresh stock solution from the powder. Ensure it is stored protected from light and at the correct temperature.[12][13]
Cell Health/Receptor Expression Poor cell viability or low receptor expression levels can lead to a weak signal. Verify cell health using a viability assay (e.g., Trypan Blue) and confirm receptor expression via methods like radioligand binding or western blot.
Incorrect Assay Buffer/pH The pH and ionic strength of the buffer can influence ligand binding. Ensure the assay buffer is at the correct physiological pH (typically 7.4) and composition for your cell type.[9]

Problem: High variability between experimental replicates.

Potential Cause Troubleshooting Step
Inconsistent Cell Plating Uneven cell density across wells can cause significant variability. Ensure a homogenous cell suspension before plating and use appropriate techniques to avoid edge effects in multi-well plates.[14]
Pipetting Inaccuracy Small volume errors, especially with concentrated stock solutions, can lead to large variations in the final concentration. Use calibrated pipettes and perform serial dilutions carefully.
Inadequate Incubation Time The system may not have reached equilibrium. Ensure both the antagonist (ipratropium) pre-incubation and the subsequent agonist incubation times are sufficient and consistent across all wells.
Assay-Ready Cells For improved consistency and to reduce variability from cell culture, consider using cryopreserved "assay-ready" cells that can be thawed and used directly.[14]

Problem: Unexpected or paradoxical effects observed (e.g., increased signaling).

| Potential Cause | Troubleshooting Step | | M2 Receptor Blockade | Ipratropium is non-selective and blocks inhibitory M2 autoreceptors on presynaptic cholinergic nerves.[4][6] In systems with intact neuronal components, this can increase acetylcholine release, potentially overcoming the M3 blockade and causing a paradoxical effect.[4][6] This is less common in recombinant cell line assays but critical in tissue preparations. | | Off-Target Effects | At very high concentrations, drugs can exhibit off-target effects. Ensure you are working within a specific concentration range determined by dose-response curves. | | Contamination | The this compound solution or cell culture may be contaminated. Use sterile techniques and test for mycoplasma. |

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Ki Determination

This protocol is a standard method to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a known radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS) for binding to muscarinic receptors.[9][15]

Materials:

  • Receptor Source: Cell membranes from cells expressing the target muscarinic receptor (e.g., CHO-K1 cells expressing human M3).[9]

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS).

  • Non-specific Control: Atropine (1 µM).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Equipment: 96-well plates, glass fiber filters, filtration apparatus, liquid scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend it in the Assay Buffer. Determine the protein concentration.[9][16]

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes + [³H]NMS (at a concentration near its Kd) + Assay Buffer.

    • Non-specific Binding (NSB): Membranes + [³H]NMS + 1 µM Atropine.

    • Competition: Membranes + [³H]NMS + varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C to allow binding to reach equilibrium.[16]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat. This separates the bound radioligand from the unbound.[15][16]

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioligand.[15][16]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.[9]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Protocol 2: Functional Assay - Intracellular Calcium Mobilization (for M3 Receptors)

This assay measures the functional consequence of M3 receptor blockade by quantifying the inhibition of agonist-induced intracellular calcium release.[14][17]

Materials:

  • Cells: A cell line endogenously or recombinantly expressing the M3 muscarinic receptor (e.g., HEK293, CHO).[18][19]

  • Agonist: Acetylcholine or Carbachol.

  • Antagonist: this compound.

  • Calcium Indicator Dye: Fluo-4 AM or Calcium-6.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Equipment: Black, clear-bottom 96-well plates, fluorescence plate reader with an automated injection system.

Methodology:

  • Cell Plating: Seed cells into a black, clear-bottom 96-well plate to form a confluent monolayer on the day of the assay.[17]

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.[17]

  • Antagonist Pre-incubation: Wash the cells with Assay Buffer to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow receptor binding.

  • Measurement: Place the plate in the fluorescence reader.

    • Establish a stable baseline fluorescence reading.

    • Use the automated injector to add the agonist (e.g., acetylcholine at its EC80 concentration) to the wells.

    • Immediately begin measuring the fluorescence intensity over time (kinetic read). The binding of the agonist to unblocked M3 receptors will trigger a Gq-mediated release of intracellular calcium, causing an increase in fluorescence.[20]

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist-only control (0% inhibition) and a no-agonist control (100% inhibition).

    • Plot the percent inhibition against the log concentration of this compound.

    • Use non-linear regression to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced calcium response.

Visualizations

Muscarinic_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh1 Acetylcholine M135 M1/M3/M5 Receptor ACh1->M135 Gq Gq/11 M135->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response1 Smooth Muscle Contraction Ca->Response1 ACh2 Acetylcholine M24 M2/M4 Receptor ACh2->M24 Gi Gi/o M24->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP ↓ cAMP ATP->cAMP Response2 Inhibition of Neurotransmitter Release cAMP->Response2 Ipratropium_Mechanism cluster_receptor Receptor Muscarinic Receptor (e.g., M3) Response Response Receptor->Response Leads to Cellular Response (e.g., Contraction) NoResponse No Cellular Response (Blockade) ACh Acetylcholine (Agonist) ACh->Receptor Binds & Activates Ipra Ipratropium (Antagonist) Ipra->Receptor Binds & Blocks Troubleshooting_Workflow start Goal: Achieve Maximal Receptor Blockade dose_response Perform Ipratropium Dose-Response Curve (Determine IC50) start->dose_response check_blockade Is Blockade >95% at Maximal Concentration? dose_response->check_blockade success Concentration Optimized. Proceed with Experiment. check_blockade->success Yes troubleshoot Troubleshoot Assay check_blockade->troubleshoot No check_agonist Verify Agonist Concentration (use EC80) troubleshoot->check_agonist check_reagents Prepare Fresh Reagents (Ipratropium, Agonist, Buffer) check_agonist->check_reagents check_cells Confirm Cell Health & Receptor Expression check_reagents->check_cells check_cells->dose_response Re-evaluate

References

Troubleshooting inconsistent results in ipratropium bromide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with ipratropium bromide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and stock solutions?

A: this compound is a white to off-white crystalline powder that is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1] To ensure its stability and accurate weighing, the solid powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and heat.[2] For preparing stock solutions, this compound is freely soluble in water and methanol.[3][4][5] It is recommended to prepare stock solutions fresh. If storage is necessary, they should be aliquoted and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Due to its hygroscopic nature, it is advisable to handle the powder in a low-humidity environment, such as a glove box or a room with controlled humidity, and to work quickly to minimize exposure to air.[6]

Q2: this compound is described as a non-selective muscarinic antagonist. What are its binding affinities for the different muscarinic receptor subtypes?

A: this compound acts as an antagonist at M1, M2, and M3 muscarinic acetylcholine receptors with similar affinity in the low nanomolar range.[6][7][8] While it is considered non-selective, its primary therapeutic effects in airways are attributed to the blockade of M3 receptors on smooth muscle and glands.[8]

Q3: Can this compound be used in combination with other drugs in in vitro experiments?

A: Yes, this compound is often studied in combination with other agents, such as beta-adrenergic agonists. However, the stability and compatibility of such mixtures should be verified. Studies have shown that admixtures of this compound and salbutamol sulphate nebulizer solutions are stable for up to five days when stored between 4°C and 22°C.[9][10] For any new combination, it is crucial to establish the physicochemical stability before conducting experiments.

Q4: What are some known off-target effects or unexpected activities of this compound that could influence experimental results?

A: While primarily a muscarinic antagonist, at very low doses in some preclinical models, ipratropium has been observed to potentiate vagally induced bronchoconstriction, an effect attributed to the blockade of pre-junctional M2 autoreceptors that normally inhibit acetylcholine release.[1] Additionally, in some in vitro models of myocardial ischemia/reperfusion, ipratropium has been shown to potentially exacerbate injury.[11] Researchers should be aware of these potential effects, especially when working with complex biological systems.

Troubleshooting Guides

Issue 1: Inconsistent Potency (IC50/EC50) in Functional Assays

You may observe significant variability in the potency of this compound between experiments or a lower-than-expected potency.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hygroscopic Nature of Compound This compound powder can absorb moisture, leading to inaccurate weighing and lower effective concentrations. Solution: Handle the powder in a low-humidity environment (e.g., glove box), weigh it quickly, and store it in a desiccator.[6]
Stock Solution Degradation Improper storage of stock solutions can lead to degradation. This compound is susceptible to degradation in acidic and alkaline conditions.[12] Solution: Prepare fresh stock solutions for each experiment. If storing, use aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Cell Line Variability Different cell passages can have varying receptor expression levels. Solution: Use cells within a consistent and low passage number range for all experiments. Regularly check cell line identity and for mycoplasma contamination.
Assay Conditions Incubation time, temperature, and buffer composition can affect results. Solution: Strictly standardize all assay parameters. Ensure that the assay has reached equilibrium.
Presence of Serum in Media Components in serum can bind to the drug, reducing its effective concentration. Solution: Conduct assays in serum-free media or a low-serum concentration if possible. If serum is required, maintain a consistent percentage across all experiments.

Troubleshooting Workflow for Inconsistent Potency

start Inconsistent Potency Observed check_compound Verify Compound Integrity start->check_compound check_solution Assess Stock Solution check_compound->check_solution No hygroscopic Hygroscopic? Weigh in controlled environment. check_compound->hygroscopic Yes check_cells Evaluate Cell Health & Passage check_solution->check_cells No degradation Degraded? Prepare fresh solution. check_solution->degradation Yes check_assay Review Assay Conditions check_cells->check_assay No passage High Passage? Use lower passage cells. check_cells->passage Yes conditions Variable Conditions? Standardize protocol. check_assay->conditions Yes end Consistent Results check_assay->end No hygroscopic->check_solution degradation->check_cells passage->check_assay conditions->end

Workflow for troubleshooting inconsistent potency.

Issue 2: High Non-Specific Binding in Radioligand Binding Assays

High background signal can mask the specific binding of your radioligand, making it difficult to determine the true affinity of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Radioligand "Stickiness" The radioligand may bind to non-receptor components like the filter mat or plasticware. Solution: Pre-treat filter mats with a blocking agent like polyethyleneimine (PEI). Consider using low-binding plates.
Excessive Radioligand Concentration Using a radioligand concentration that is too high increases non-specific binding. Solution: Use a radioligand concentration at or below its Kd for the receptor.
Insufficient Washing Unbound radioligand remaining on the filter will increase the background signal. Solution: Optimize the number and volume of washes with ice-cold wash buffer. Ensure the vacuum is sufficient for rapid filtration.
High Membrane Protein Concentration Too much protein can increase the number of non-specific binding sites. Solution: Titrate the amount of membrane protein to find the optimal concentration that gives a good specific binding window.
Inappropriate Blocking Agent The agent used to define non-specific binding may not be optimal. Solution: Use a high concentration (e.g., 1-10 µM) of a known high-affinity, non-radiolabeled antagonist like atropine to define non-specific binding.

Troubleshooting Workflow for High Non-Specific Binding

start High Non-Specific Binding optimize_radioligand Optimize Radioligand Concentration start->optimize_radioligand optimize_washing Optimize Washing Steps optimize_radioligand->optimize_washing No radioligand_conc Too High? Use concentration at or below Kd. optimize_radioligand->radioligand_conc Yes optimize_protein Optimize Protein Concentration optimize_washing->optimize_protein No washing_steps Insufficient? Increase wash volume/number. optimize_washing->washing_steps Yes check_blocking Verify Blocking Agent optimize_protein->check_blocking No protein_conc Too High? Titrate to lower concentration. optimize_protein->protein_conc Yes blocking_agent Ineffective? Use high concentration of unlabeled antagonist. check_blocking->blocking_agent Yes end Low Non-Specific Binding check_blocking->end No radioligand_conc->optimize_washing washing_steps->optimize_protein protein_conc->check_blocking blocking_agent->end

Workflow for troubleshooting high non-specific binding.

Quantitative Data Summary

The following tables summarize the reported binding affinities and functional potencies of this compound.

Table 1: this compound Binding Affinities (Ki) and IC50 Values

Receptor SubtypeCell Line/TissueRadioligandKi (nM)IC50 (nM)Reference
M1---2.9[6][12]
M2---2.0[6][12]
M3---1.7[6][12]
Muscarinic (mixed)Human Airway Smooth Muscle[³H]-NMS0.5 - 3.6-[13]
Muscarinic (mixed)Rat Lung[³H]-NMS--[7]

Table 2: this compound Functional Potency (EC50 and other values)

AssayTissue/Cell LineMeasured EffectPotencyReference
Smooth Muscle ContractionGuinea Pig TracheaInhibition of carbachol-induced contractiont1/2 offset = 0.5 ± 0.1 h[14]
Smooth Muscle ContractionHuman BronchusInhibition of carbachol-induced contractiont1/2 offset = 3.0 ± 0.2 h[14]
Cell ViabilityAdult Rat Cardiac MyocytesIncreased infarct sizeEC50 = 22.7 nM[12]
BronchoconstrictionAnesthetized Guinea PigsInhibition of ACh-induced bronchoconstrictionEffective at 0.5 µg/kg[12]

Experimental Protocols

Protocol 1: Muscarinic Receptor Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for muscarinic receptors using [³H]-N-Methylscopolamine ([³H]-NMS) as the radioligand.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • [³H]-NMS (specific activity ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • This compound.

  • Atropine (for determining non-specific binding).

  • 96-well plates.

  • Glass fiber filter mats (pre-soaked in 0.5% polyethyleneimine).

  • Cell harvester.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in Assay Buffer to a final protein concentration of 50-200 µg/mL.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL [³H]-NMS (at a final concentration near its Kd), 25 µL Assay Buffer, and 50 µL of membrane suspension.

    • Non-Specific Binding (NSB): 25 µL [³H]-NMS, 25 µL of 1 µM Atropine, and 50 µL of membrane suspension.

    • Competition: 25 µL [³H]-NMS, 25 µL of this compound dilution series (e.g., 10⁻¹¹ to 10⁻⁵ M), and 50 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester.

  • Washing: Quickly wash the filters with ice-cold Wash Buffer (e.g., 3 x 200 µL) to remove unbound radioligand.

  • Counting: Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Functional Assay

This protocol measures the ability of this compound to inhibit agonist-induced calcium mobilization in cells expressing M3 muscarinic receptors, which are Gq-coupled.

Materials:

  • Cells expressing the M3 muscarinic receptor (e.g., CHO-M3 or HEK-M3 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Muscarinic agonist (e.g., carbachol).

  • This compound.

  • Black, clear-bottom 96-well plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Plate cells in black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare a dye-loading solution containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the cell culture medium and add the dye-loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.

  • Washing: Gently wash the cells with HBSS to remove excess dye.

  • Antagonist Incubation: Add solutions of this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period.

  • Agonist Injection and Reading: Inject the muscarinic agonist (e.g., carbachol at its EC80 concentration) into the wells while simultaneously measuring the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the log concentration of this compound to determine its IC50.

Signaling Pathway and Experimental Workflow Diagrams

M3 Muscarinic Receptor Signaling Pathway

cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_ER->Contraction PKC->Contraction ACh Acetylcholine ACh->M3R Activates Ipratropium This compound Ipratropium->M3R Blocks

This compound blocks the M3 receptor signaling pathway.

General Experimental Workflow

start Experiment Planning prep_compound Prepare this compound Stock Solution start->prep_compound prep_assay Prepare Assay Components (Cells/Membranes) prep_compound->prep_assay run_assay Run Assay (Binding or Functional) prep_assay->run_assay data_acq Data Acquisition run_assay->data_acq data_an Data Analysis (IC50/Ki) data_acq->data_an troubleshoot Troubleshoot Inconsistent Results data_an->troubleshoot conclusion Conclusion data_an->conclusion troubleshoot->start Re-evaluate & Repeat

A general workflow for this compound experiments.

References

Stability of ipratropium bromide in different laboratory solvents and buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ipratropium bromide. The information is designed to address common issues encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is generally stable in neutral and acidic aqueous solutions but undergoes rapid hydrolysis in alkaline conditions.[1][2] It is a white, crystalline powder that is freely soluble in water and lower alcohols, but insoluble in non-polar solvents like ether and chloroform.[1][2][3] For optimal stability in solution, it is recommended to maintain a pH between 3.0 and 4.0.[3]

Q2: In which solvents is this compound soluble and stable?

A2: this compound is freely soluble in water and lower alcohols such as methanol and ethanol.[1][3][4] It is relatively insoluble in non-polar media.[3] While soluble in alcohols, for pressurized-metered dose inhalers (pMDI), the choice of co-solvents like ethanol and their concentration in relation to propellants (e.g., HFA) is critical to prevent precipitation.[4]

Q3: How does pH affect the stability of this compound solutions?

A3: The pH of the solution is a critical factor for the stability of this compound. It is most stable in acidic conditions, with a pH rate profile showing minimum hydrolysis occurring at pH 3.5.[5] As the pH increases into the alkaline range, the rate of hydrolysis rapidly increases.[1][2] Commercial inhalation solutions are typically pH-adjusted to around 3.4 (in a range of 3 to 4) with hydrochloric acid to ensure stability.[3]

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathway for this compound in aqueous solutions is hydrolysis, particularly under alkaline conditions, where the ester group is cleaved.[5] Forced degradation studies have shown that it also degrades under oxidative and, to a lesser extent, acidic conditions.[6][7][8] No significant degradation is typically observed under thermal stress.[6][7][8]

Q5: Are there any known incompatibilities when mixing this compound with other drugs for nebulization?

A5: While this compound inhalation solution can be mixed in a nebulizer with albuterol or metaproterenol if used within one hour, the stability and safety of mixing it with other drugs have not been definitively established.[3] However, studies on admixtures with salbutamol have shown that they can remain stable for up to five days when stored between 4°C and 22°C.[9] It is always recommended to consult specific drug compatibility studies before preparing such admixtures.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
Possible Cause Troubleshooting Step
High pH (Alkaline Conditions) Measure the pH of your solvent or buffer. Adjust the pH to a range of 3.0 - 4.0 using an appropriate acid (e.g., hydrochloric acid) to minimize hydrolysis.[3][5]
Presence of Oxidizing Agents If your experiment involves potential oxidizing agents, be aware that this compound is susceptible to oxidative degradation.[6][7][8] If possible, use de-gassed solvents or add antioxidants, ensuring they do not interfere with your analysis.
Inappropriate Solvent Ensure you are using a solvent in which this compound is known to be stable. Water and lower alcohols are generally suitable.[1][3] Avoid solvents that may promote degradation.
Improper Storage Store stock solutions in a cool, dark place. Although not highly sensitive to light, minimizing exposure can prevent potential photolytic degradation. Admixtures with salbutamol are stable for up to 5 days at 4-22°C.[9]
Issue 2: Precipitation of this compound from Solution
Possible Cause Troubleshooting Step
Solvent System in pMDI Formulations In hydrofluoroalkane (HFA) propellant systems, the ratio of co-solvent (e.g., ethanol) to propellant is crucial. Insufficient co-solvent can lead to precipitation.[4] The dielectric constant of the solvent system should be close to that of the drug.[4]
Use of Non-polar Solvents This compound is relatively insoluble in non-polar media.[3] Avoid using solvents like ether or chloroform if you intend to dissolve the compound.
Low Temperature While refrigeration can improve stability against degradation, ensure that the concentration of this compound in your chosen solvent does not exceed its solubility limit at lower temperatures.

Data on Forced Degradation of this compound

The following table summarizes the percentage of degradation observed under various stress conditions as reported in a stability-indicating HPLC method development study.

Stress Condition Degradation (%) Reference
Oxidative28.89%[6][7][8]
Alkaline26.39%[6][7][8]
Acidic13.42%[6][7][8]
ThermalNo degradation[6][7][8]

Experimental Protocols

Protocol 1: Stability Indicating RP-HPLC Method for this compound

This protocol is based on a validated method for determining the stability of this compound.[6][7][8]

1. Chromatographic Conditions:

  • HPLC System: A standard RP-HPLC system with a UV detector.

  • Column: Kromasil ODS 150 x 4.6 mm C18 column.[6][7][8]

  • Mobile Phase: A mixture of HPLC grade acetonitrile and potassium di-hydrogen phosphate buffer (60:40 v/v).[6][7][8]

  • Flow Rate: 1 mL/min.[6][7][8]

  • Detection Wavelength: 254 nm.[6][7][8]

  • Retention Time: Approximately 3.7 minutes for this compound.[6][7][8]

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Create a calibration curve over a concentration range of 20-120 µg/mL.[6][7][8]

3. Forced Degradation Study:

  • Acid Degradation: Treat the drug solution with an appropriate concentration of acid (e.g., 0.1 N HCl) and heat if necessary. Neutralize the solution before injection.

  • Alkaline Degradation: Treat the drug solution with an appropriate concentration of base (e.g., 0.1 N NaOH) and heat if necessary. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) and analyze at appropriate time points.

  • Thermal Degradation: Expose the solid drug or a solution to heat (e.g., 60°C) for a specified period.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_degradation Forced Degradation cluster_analysis Analysis cluster_results Results prep_drug This compound Stock Solution expose Expose Drug to Stress Conditions prep_drug->expose prep_stress Prepare Stress Conditions (Acid, Base, Oxidizing Agent) prep_stress->expose neutralize Neutralize/Quench Reaction expose->neutralize hplc RP-HPLC Analysis neutralize->hplc data Data Acquisition & Quantification hplc->data assess Assess Degradation & Peak Purity data->assess logical_relationship cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes pH pH Hydrolysis Hydrolysis pH->Hydrolysis Alkaline pH increases rate pH->Hydrolysis Acidic pH is stabilizing Solvent Solvent System Precipitation Precipitation Solvent->Precipitation Poor choice leads to Temp Temperature Temp->Hydrolysis Higher temp accelerates Oxidants Oxidizing Agents Oxidation Oxidation Oxidants->Oxidation Presence causes

References

Minimizing off-target effects of ipratropium bromide in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of ipratropium bromide in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs), with similar affinity for M1, M2, and M3 subtypes. Its therapeutic effect in conditions like COPD is primarily due to the blockade of M3 receptors on bronchial smooth muscle, leading to bronchodilation.

Q2: What are the known off-target effects of this compound in cellular assays?

Beyond its intended muscarinic receptor blockade, this compound has been observed to induce several off-target effects in vitro, including:

  • Reduced Cell Viability: Dose-dependent decreases in cell viability have been reported in various cell types, including cardiac myocytes.

  • Induction of Apoptosis and Necrosis: Studies have shown that this compound can trigger programmed cell death and necrosis.

  • Mitochondrial Dysfunction: It can disrupt the mitochondrial membrane potential.

  • Alterations in Intracellular Calcium Signaling: this compound can influence intracellular calcium levels, independent of muscarinic receptor antagonism.

  • Modulation of Inflammatory Responses: It has been shown to affect the production of cytokines such as IL-6 and TNF-α and influence the NF-κB signaling pathway.

  • Inhibition of Histone Deacetylase 1 (HDAC1): In silico and in vitro studies have suggested that this compound can inhibit HDAC1 activity.

Q3: We are observing unexpected cytotoxicity in our cell line when treated with this compound. How can we confirm if this is an off-target effect?

To determine if the observed cytotoxicity is an off-target effect, consider the following control experiments:

  • Use a Muscarinic Agonist: Pre-treat your cells with a muscarinic agonist (e.g., carbachol or acetylcholine) before adding this compound. If the cytotoxicity is mediated by muscarinic receptor blockade, the agonist should compete with ipratropium and potentially rescue the cells. If cytotoxicity persists, it is likely an off-target effect.

  • Test a Structurally Unrelated Muscarinic Antagonist: Use another muscarinic antagonist with a different chemical structure (e.g., tiotropium bromide, with caution as it also has reported off-target effects, or a more selective antagonist if available). If this compound does not produce the same cytotoxic effect at concentrations that achieve similar levels of muscarinic receptor blockade, it suggests the cytotoxicity of this compound is not solely due to its on-target activity.

  • Knockdown or Knockout of Muscarinic Receptors: If your cell line and resources permit, use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the relevant muscarinic receptors. If this compound still induces cytotoxicity in these receptor-deficient cells, it is a clear indication of an off-target mechanism.

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays (e.g., MTT, XTT).
  • Possible Cause 1: Interference with Assay Chemistry. this compound, like other compounds, may directly interact with the tetrazolium salts (MTT, XTT) or the formazan product, leading to inaccurate readings.

    • Troubleshooting Steps:

      • Cell-Free Control: Run the assay in the absence of cells, including wells with media and this compound at the concentrations used in your experiment. This will determine if the compound itself reduces the tetrazolium salt or affects the absorbance reading.

      • Alternative Viability Assays: Use a viability assay with a different detection principle, such as a resazurin-based assay (e.g., alamarBlue), which measures metabolic activity through a different mechanism, or a cytotoxicity assay that measures cell membrane integrity, like the LDH release assay.

  • Possible Cause 2: Off-Target Cytotoxicity. As mentioned in the FAQs, this compound can induce cell death in a dose-dependent manner.

    • Troubleshooting Steps:

      • Dose-Response Curve: Perform a detailed dose-response experiment to determine the concentration at which cytotoxicity becomes significant.

      • Time-Course Experiment: Assess cell viability at different time points to understand the kinetics of the cytotoxic effect.

      • Apoptosis vs. Necrosis: Use assays like Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between apoptotic and necrotic cell death mechanisms.

Issue 2: Unexpected changes in gene or protein expression unrelated to muscarinic signaling.
  • Possible Cause: Off-Target Effects on Signaling Pathways. this compound has been shown to influence pathways like NF-κB and may have other, as-yet-unidentified, off-target interactions.

    • Troubleshooting Steps:

      • Pathway Analysis: If you observe changes in specific genes, perform a pathway analysis using bioinformatics tools to see if they are connected to known off-target effects of this compound or other anticholinergics.

      • Inhibitor Studies: Use specific inhibitors for the suspected off-target pathway (e.g., an NF-κB inhibitor) in combination with this compound to see if the unexpected gene/protein expression changes are reversed.

      • Control Compound: Include a positive control compound known to modulate the observed pathway to validate your assay system.

Quantitative Data Summary

The following tables summarize quantitative data on the off-target effects of this compound from various studies.

Table 1: Effects of this compound on Cell Viability and Mitochondrial Function

Cell TypeAssayConcentration RangeEffect
Adult Rat Cardiac MyocytesMTT Assay1 nM - 100 µMDose-dependent decrease in cell viability.
Adult Rat Cardiac MyocytesTMRM Staining1 nM, 10 nM, 100 nMDisruption of mitochondrial membrane potential.

Table 2: IC50 Value for Off-Target HDAC1 Inhibition

TargetAssayIC50 Value
HDAC1In vitro inhibitor screening assay352.10 µM

Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method to assess cell viability based on the mitochondrial reduction of MTT to formazan.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for cytotoxicity). Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound and controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Protocol 3: TMRM Assay for Mitochondrial Membrane Potential

This protocol measures changes in the mitochondrial membrane potential.

  • Cell Culture and Staining: Culture cells on glass-bottom dishes suitable for microscopy. Load the cells with 20-100 nM TMRM in a suitable buffer for 30 minutes at 37°C.

  • Compound Addition: Add this compound at the desired concentrations. Include a positive control such as FCCP (a mitochondrial uncoupler) to induce depolarization.

  • Live-Cell Imaging: Acquire fluorescent images using a confocal or fluorescence microscope.

  • Data Analysis: Quantify the TMRM fluorescence intensity in the mitochondria of individual cells over time. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Visualizations

Ipratropium_Bromide_On_Target_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3_Receptor M3 Muscarinic Receptor Gq_Protein Gq M3_Receptor->Gq_Protein Activates PLC PLC Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction Acetylcholine Acetylcholine Acetylcholine->M3_Receptor Activates Ipratropium Ipratropium Bromide Ipratropium->M3_Receptor Blocks

Caption: On-target signaling pathway of this compound.

Ipratropium_Bromide_Off_Target_Effects cluster_cellular_effects Observed Off-Target Cellular Effects Ipratropium This compound Mitochondria Mitochondrial Dysfunction Ipratropium->Mitochondria Apoptosis Apoptosis/ Necrosis Ipratropium->Apoptosis Calcium Altered Ca²⁺ Signaling Ipratropium->Calcium Inflammation Modulated Inflammation (e.g., NF-κB) Ipratropium->Inflammation HDAC1 HDAC1 Inhibition Ipratropium->HDAC1

Caption: Overview of this compound's off-target effects.

Troubleshooting_Workflow Start Unexpected Result with this compound Is_Cytotoxic Is the effect cytotoxic? Start->Is_Cytotoxic Check_Assay_Interference Run cell-free assay control Is_Cytotoxic->Check_Assay_Interference Yes Is_Gene_Expression Is it altered gene/protein expression? Is_Cytotoxic->Is_Gene_Expression No Alternative_Assay Use alternative viability assay (e.g., LDH, Resazurin) Check_Assay_Interference->Alternative_Assay Dose_Response Perform dose-response and time-course Alternative_Assay->Dose_Response Apoptosis_Assay Conduct Annexin V/PI assay Dose_Response->Apoptosis_Assay Conclusion Characterize Off-Target Effect Apoptosis_Assay->Conclusion Pathway_Analysis Perform pathway analysis Is_Gene_Expression->Pathway_Analysis Yes Inhibitor_Study Use specific pathway inhibitors Pathway_Analysis->Inhibitor_Study Control_Compound Include relevant control compound Inhibitor_Study->Control_Compound Control_Compound->Conclusion

Caption: Troubleshooting workflow for unexpected results.

Technical Support Center: Enhancing Ipratropium Bromide Delivery and Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the delivery and bioavailability of ipratropium bromide in animal models.

Frequently Asked Questions (FAQs)

Formulation & Delivery

  • Q1: What are the common methods to improve the bioavailability of inhaled this compound? A1: The bioavailability of this compound, a quaternary ammonium compound, is inherently low due to poor absorption across biological membranes.[1][2] Key strategies to enhance its delivery and bioavailability include the use of novel drug delivery systems such as liposomes and solid lipid nanoparticles (SLNs). These carriers can protect the drug from degradation, prolong its release, and improve its deposition and retention in the lungs.

  • Q2: What are the advantages of using nanoparticle-based formulations for this compound delivery? A2: Nanoparticle-based systems, such as solid lipid nanoparticles (SLNs), offer several advantages for pulmonary drug delivery. They can provide controlled and sustained drug release, which can prolong the therapeutic effect and reduce dosing frequency. Additionally, their small size allows for deep lung deposition, and they can be formulated to target specific cells, such as alveolar macrophages.

  • Q3: Which animal models are most commonly used for preclinical studies of this compound? A3: Rats and dogs are the most frequently used animal models for pharmacokinetic studies of this compound.[3][4][5][6] Mice are also commonly used, particularly for efficacy studies in models of respiratory diseases. The choice of animal model depends on the specific research question, with considerations for anatomical and physiological similarities to humans.

Experimental Procedures

  • Q4: What are the key considerations for intratracheal administration of this compound in rodents? A4: Intratracheal instillation is a direct method to deliver a precise dose of a substance to the lungs. Key considerations include proper anesthesia to ensure animal welfare, correct positioning of the animal to visualize the trachea, and using an appropriate catheter or cannula to avoid injury. The volume of the instilled liquid should be carefully controlled to prevent reflux and ensure even distribution within the lungs.

  • Q5: How can I ensure consistent and reproducible aerosol delivery to rodents? A5: Consistency in aerosol delivery is crucial for reliable pharmacokinetic and pharmacodynamic data. Factors that can influence delivery include the type of nebulizer, particle size of the aerosol, ventilation parameters (for mechanically ventilated animals), and the animal's breathing pattern.[7][8] Optimizing nebulizer settings and using a whole-body or nose-only exposure chamber can help achieve more consistent results.

Analytics & Troubleshooting

  • Q6: What are the recommended analytical methods for quantifying this compound in biological samples? A6: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and sensitive methods for quantifying this compound in plasma, urine, and tissue homogenates.[9][10][11][12] These methods offer high specificity and can detect low concentrations of the drug.

  • Q7: I am observing high variability in my pharmacokinetic data. What are the potential causes? A7: High variability in pharmacokinetic studies with inhaled drugs is a common challenge.[10][13] Potential causes include inconsistencies in drug delivery to the lungs, differences in animal physiology and metabolism, and variability in sample collection and processing.[13] Careful standardization of experimental procedures is essential to minimize this variability.

Troubleshooting Guides

Issue 1: Low or Variable Drug Concentration in Plasma/Tissue

Potential Cause Troubleshooting Step
Inconsistent Aerosol Delivery Optimize nebulizer settings (e.g., flow rate, pressure) for the specific formulation and animal model. Ensure the nebulizer is functioning correctly and cleaned between experiments. For nebulized solutions, consider the compatibility of this compound with other drugs if co-administered.[3]
Poor Lung Deposition Characterize the particle size distribution of the aerosol; smaller particles (<5 µm) are more likely to reach the deep lung. Consider using a different delivery device, such as a metered-dose inhaler with a spacer or a specialized rodent inhalation chamber.
Animal-related Factors Ensure consistent animal handling and anesthesia protocols. Monitor the animals' breathing patterns during exposure. Differences in age, weight, and health status can affect drug absorption and distribution.[9]
Sample Collection and Processing Standardize blood and tissue collection times and procedures. Ensure proper storage of samples to prevent drug degradation. Validate the analytical method for accuracy and precision in the relevant biological matrix.

Issue 2: Formulation Instability or Aggregation

Potential Cause Troubleshooting Step
Physical Instability of Nanoparticles/Liposomes Characterize the particle size, zeta potential, and encapsulation efficiency of the formulation before and after nebulization. Optimize formulation parameters (e.g., lipid composition, surfactant concentration) to improve stability.
Drug Degradation Assess the chemical stability of this compound in the formulation under storage and experimental conditions. Protect the formulation from light and extreme temperatures.
Incompatibility with Nebulizer Some nebulizers can generate heat or shear stress that may affect the stability of lipid-based formulations. Select a nebulizer (e.g., vibrating mesh) that is gentle on the formulation.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

Animal Model Administration Route Dose Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Reference
RatIntravenous7-8 mg/kg---[3]
RatOral--Plateau 2-8 h-[4][6]
RatIntratracheal----[3]
DogIntravenous0.08 mg/kg---[3]
DogOral--Plateau 2-8 h-[4][6]

Note: Specific Cmax, Tmax, and AUC values were not consistently reported in a comparable format across the literature. This table highlights the models and routes studied.

Table 2: Bioanalytical Method Parameters for this compound Quantification

Analytical Method Matrix Linear Range Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
HPLCBulk/Capsule24-56 µg/mL1.15 µg/mL3.49 µg/mL[9]
LC-MS/MSRat Plasma8-1612 pg/mL--[10][11][12]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a generalized procedure based on common methods for preparing SLNs.

  • Materials: this compound, solid lipid (e.g., glyceryl monostearate), surfactant (e.g., Poloxamer 188), and purified water.

  • Preparation of Lipid Phase:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Disperse the accurately weighed this compound in the molten lipid.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Subject the coarse emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering.

    • Determine the encapsulation efficiency by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant.

Protocol 2: Intratracheal Administration in Rats

This protocol is a generalized procedure for intratracheal instillation.

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

    • Place the anesthetized rat in a supine position on a slanted board.

  • Visualization of the Trachea:

    • Gently pull the tongue to the side to open the oral cavity.

    • Use a small laryngoscope or a fiber optic light source to illuminate the glottis and visualize the vocal cords.

  • Instillation:

    • Carefully insert a sterile, flexible catheter or a rigid cannula between the vocal cords into the trachea.

    • Administer the this compound formulation (e.g., SLN suspension) in a small volume (typically 50-100 µL for a rat) followed by a small bolus of air to ensure the dose reaches the lungs.

  • Recovery:

    • Remove the catheter and monitor the animal until it recovers from anesthesia.

Protocol 3: Quantification of this compound in Rat Plasma by LC-MS/MS

This protocol outlines the general steps for sample preparation and analysis.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a solid-phase extraction (SPE) cartridge with methanol and then water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the this compound with an appropriate organic solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Chromatographic Separation: Use a suitable C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate) in a gradient or isocratic elution mode.

    • Mass Spectrometric Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions for this compound and an internal standard for quantification.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Quantify the concentration of this compound in the plasma samples by comparing their peak areas to the calibration curve.

Visualizations

Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Airway Smooth Muscle Cell Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates Contraction Bronchoconstriction Ca_Release->Contraction Ipratropium This compound Ipratropium->M3_Receptor Blocks

Caption: this compound's Mechanism of Action.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_admin Animal Administration cluster_sampling Sample Collection cluster_analysis Bioanalysis & PK Modeling Formulation Prepare this compound (e.g., SLNs, Liposomes) Characterization Characterize Formulation (Size, Zeta, EE%) Formulation->Characterization Administration Administer Formulation (Intratracheal, Nasal, Inhalation) Characterization->Administration Animal_Prep Animal Preparation (Anesthesia) Animal_Prep->Administration Blood_Sampling Collect Blood Samples at Predetermined Time Points Administration->Blood_Sampling Tissue_Harvesting Harvest Lung Tissue Administration->Tissue_Harvesting Sample_Prep Prepare Samples (e.g., SPE) Blood_Sampling->Sample_Prep Tissue_Harvesting->Sample_Prep LC_MS Quantify Drug Concentration (LC-MS/MS) Sample_Prep->LC_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LC_MS->PK_Analysis

Caption: Pharmacokinetic Study Workflow.

References

Technical Support Center: Ipratropium Bromide Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ipratropium (B1672105) bromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you refine your experimental protocols and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ipratropium bromide?

A1: this compound is a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3).[1][2] In the airways, it blocks the action of acetylcholine, a neurotransmitter that causes smooth muscle contraction and mucus secretion.[1][3] This blockade prevents the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), leading to the relaxation of bronchial smooth muscles (bronchodilation) and a reduction in glandular mucus secretion.[1][4][]

Q2: What are the recommended storage and stability conditions for this compound solutions?

A2: this compound solutions should generally be stored at controlled room temperature (between 15°C and 25°C) and protected from direct sunlight and heat.[6] Formulations are typically stable at a pH of around 3.4.[7] Once a unit dose vial is opened, any remaining solution should be used immediately or discarded.[6] For solvent-based preparations, storage at -20°C for one month or -80°C for six months is recommended.[8]

Q3: Can this compound be mixed with other nebulized drugs for co-administration?

A3: Yes, but with caution. This compound solution is physically compatible and stable when mixed with solutions of salbutamol (B1663637) sulfate (B86663) or fenoterol (B1672521) hydrobromide for several days at room temperature.[6][9] However, it should not be mixed with sodium cromoglycate solutions, especially if the ipratropium formulation contains preservatives like benzalkonium chloride, as this can cause the solution to become cloudy due to precipitation.[6][10]

Q4: What are the key formulation differences to consider in experimental design?

A4: this compound is available in different formulations, primarily as a nebulizer solution and a metered-dose inhaler (MDI), each with unique properties.[4]

  • Nebulizer Solutions: Often used for delivering higher doses. Some multi-dose formulations contain preservatives like benzalkonium chloride, which can cause bronchoconstriction in hyperreactive airways.[6] Preservative-free unit dose vials are also available.[6]

  • Metered-Dose Inhalers (MDIs): Deliver a precise, smaller dose per actuation. The performance and particle size distribution are highly dependent on the propellant (e.g., HFA) and the device's actuator geometry.[11] These devices require priming before first use or after a period of non-use.[3]

Troubleshooting Guides

In Vitro & Cellular Assays

Q5: We are observing high variability in our smooth muscle relaxation dose-response curves. What are the potential causes?

A5: High variability in dose-response assays can stem from several factors:

  • Inconsistent Initial Tone: The relaxant effect of ipratropium is dependent on the magnitude of the initial contractile tone induced by agents like acetylcholine. Higher contractile tones can cause a rightward and downward shift in the dose-response curve.[12] Ensure the pre-contraction stimulus is consistent across all tissue preparations.

  • Tissue Viability: Poor tissue health will lead to inconsistent responses. Ensure proper dissection and handling procedures and maintain optimal buffer oxygenation and temperature.

  • Drug Stability: Ensure fresh drug dilutions are prepared from a stable stock solution for each experiment. This compound is soluble in water and methanol.[7]

  • Cumulative Dosing Technique: When using a cumulative dose-response protocol, ensure sufficient equilibration time between doses. The peak effect of ipratropium is typically observed within 30-60 minutes.[13]

Q6: Our cell viability (e.g., MTT assay) has decreased unexpectedly after treatment with a nebulizer solution formulation. What could be the issue?

A6: The issue may not be the this compound itself, but rather the excipients in the formulation. Some multi-dose nebulizer solutions contain preservatives like benzalkonium chloride and EDTA.[6] Benzalkonium chloride, in particular, can have cytotoxic effects and may interfere with cellular assays. Consider using a preservative-free formulation or a pure, analytical-grade this compound powder dissolved in an appropriate vehicle for cell culture experiments.[6]

Q7: How can we manage long-term (multi-day) this compound exposure in cell culture without artifacts from cell confluence?

A7: Long-term cell culture experiments with anti-proliferative or cytotoxic compounds require careful planning to avoid artifacts.

  • Seed at Low Density: Start the experiment with a lower cell density than for short-term assays.

  • Reduce Serum Concentration: Lowering the serum percentage in the culture medium can slow down cell proliferation, but this should be tested first to ensure it doesn't induce differentiation or apoptosis in your cell line.

  • Periodic Re-plating: For very long-term studies (e.g., weeks), cells can be grown to near-confluence, then trypsinized, counted, and re-seeded at a lower density, with fresh compound added. Be aware that this method can select for cells with a growth advantage or resistance over time.[14]

Aerosol & Inhalation Experiments

Q8: The aerodynamic particle size distribution (APSD) of our MDI formulation is inconsistent between tests. What should we check?

A8: Inconsistent APSD is a common issue in MDI-based experiments. Key factors to control include:

  • Priming/Repriming: MDIs must be primed before the first use and reprimed if unused for a specified period (e.g., >3 days) to ensure the metering chamber is filled correctly.[3] Refer to the product-specific instructions.

  • Shaking: While solution-based HFA inhalers may not require shaking, suspension-based formulations do. Ensure your protocol is appropriate for your formulation type.[11]

  • Actuator Orifice: Clogging or residue buildup on the actuator orifice can drastically alter spray characteristics. Clean the actuator regularly as per manufacturer instructions.

  • Flow Rate: The flow rate used for cascade impaction (e.g., 28.3 L/min) must be precisely controlled and calibrated.[15]

  • Environmental Conditions: Temperature and humidity can affect aerosol properties. Maintain a consistent experimental environment.

In Vivo Studies

Q9: We are setting up a COPD model to test this compound. What is a reliable induction method?

A9: While no single model perfectly replicates human COPD, a widely used and accepted method involves a combination of cigarette smoke (CS) exposure and an inflammatory challenge with lipopolysaccharide (LPS).[16] This combination effectively induces key features of COPD, including airway inflammation and emphysema.

  • Animals: Mice and rats are the most common species used.[16]

  • Protocol: Animals are typically exposed to whole-body CS for a set period (e.g., several weeks to months). Intermittent intratracheal or intranasal instillation of LPS is used to mimic the acute exacerbations seen in human COPD.

Q10: Some animals in our study are showing signs of paradoxical bronchospasm after ipratropium administration. Why would this occur?

A10: Paradoxical bronchospasm, though rare, is a known risk with ipratropium.[4] It is thought to be related to its non-selective nature. Ipratropium blocks not only the M3 receptors on smooth muscle (causing bronchodilation) but also the pre-synaptic M2 autoreceptors on nerve endings.[4][] These M2 receptors normally act as a negative feedback mechanism to inhibit further acetylcholine release. Blocking them can lead to a surge in acetylcholine, potentially overriding the M3 blockade and causing a net bronchoconstrictor response.[4] This is more likely to occur upon initial use of a new inhaler.[4]

Data & Protocols

Data Summary Tables

Table 1: Stability of this compound Admixtures

Admixture Components (1:1 v/v) Storage Conditions Stability Duration Analyte Retention
This compound + Salbutamol 4°C to 22°C (Protected from light) 5 days >90% of original concentration[9]
This compound + Salbutamol 22°C (24h fluorescent light) 5 days >90% of original concentration[9]

| this compound + Sodium Cromoglycate | Room Temperature | Unstable | Forms a cloudy precipitate[6] |

Table 2: Comparative Dose-Response of this compound Delivery Methods in COPD Patients

Delivery Method Dose Peak FEV1 Increase (Mean) Notes
Nebulized Solution 0.4 mg 440 mL Considered the optimal dose for maximal bronchodilation in stable COPD.[17]
Nebulized Solution 0.6 mg Not significantly different from 0.4 mg Suggests a plateau in the dose-response curve.[17]

| Metered-Dose Inhaler (MDI) | 40 µg | ~277-321 mL | Achieved 63-73% of the response seen with the optimal nebulized dose.[17] |

Table 3: Key In Vitro Bioequivalence Tests for this compound Inhalation Aerosols

Test Purpose Key Parameters
Single Actuation Content (SAC) Measures dose uniformity through the life of the canister. Test at beginning, middle, and end of life stages.[15]
Aerodynamic Particle Size Distribution (APSD) Determines the size distribution of inhaled particles, which predicts lung deposition. Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), Fine Particle Mass (FPM).[15][18]
Spray Pattern & Plume Geometry Characterizes the aerosol cloud emitted from the actuator. Ovality, area, spray angle.[11][15]

| Priming and Repriming | Ensures correct dose is delivered after storage. | Measures emitted dose after a specified number of waste actuations.[15] |

Experimental Protocols

Protocol 1: In Vitro Bronchial Smooth Muscle Relaxation Assay

This protocol describes a method for assessing the relaxant properties of this compound on pre-contracted airway tissue.[12]

  • Tissue Preparation:

    • Isolate bronchial rings from a suitable animal model (e.g., feline, guinea pig).

    • Mount the rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) at 37°C, continuously bubbled with 95% O2 / 5% CO2.

    • Connect the tissue to an isometric force transducer to record changes in tension.

    • Allow tissue to equilibrate under a stable baseline tension for at least 60 minutes.

  • Induction of Contraction:

    • Induce a stable, submaximal contraction by adding a contractile agent like acetylcholine to the organ bath. A common target is 40-80% of the maximum possible contraction for that tissue.[12]

    • Allow the contraction to stabilize for 20-30 minutes.

  • Cumulative Dose-Response Curve:

    • Once the contraction is stable, add this compound to the bath in a cumulative, log-increasing concentration manner (e.g., 1 nM to 10 µM).

    • Allow the tissue to respond to each concentration until a stable relaxation is achieved before adding the next dose.

    • Record the tension after each addition.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-induced contraction.

    • Plot the percentage of relaxation against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine potency (-logEC50) and efficacy (Emax).[12]

Protocol 2: Establishing a COPD Animal Model (Cigarette Smoke + LPS)

This protocol provides a general framework for inducing a COPD-like phenotype in rodents.[16]

  • Animal Selection: Use adult mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley). Acclimatize animals for at least one week before starting the protocol.

  • Cigarette Smoke (CS) Exposure:

    • Place animals in a whole-body exposure chamber.

    • Expose animals to mainstream CS from a standard reference cigarette for a set duration daily (e.g., 1-2 hours), 5-6 days a week, for 8-12 weeks.

    • Ensure adequate ventilation and monitor carbon monoxide levels to ensure animal welfare.

  • LPS Challenge:

    • To mimic acute exacerbations, administer lipopolysaccharide (LPS) from E. coli via intratracheal or intranasal instillation.

    • A typical dose might be 5-10 µg of LPS in 50 µL of sterile saline.

    • Administer the LPS challenge periodically during the CS exposure period (e.g., once every 2-4 weeks).

  • Endpoint Assessment:

    • After the induction period, assess for COPD-like pathology.

    • Pulmonary Function: Measure airway hyper-responsiveness and airflow limitation using techniques like forced oscillation or whole-body plethysmography.

    • Inflammation: Perform bronchoalveolar lavage (BAL) and analyze the fluid for inflammatory cell counts (neutrophils, macrophages) and cytokine levels (e.g., TNF-α, IL-6).

    • Histology: Process lung tissue to assess for emphysematous changes (mean linear intercept) and airway remodeling.

Visualizations

Signaling Pathways and Workflows

G cluster_membrane Cell Membrane cluster_cell Airway Smooth Muscle Cell M3_Receptor Muscarinic M3 Receptor Gq Gq Protein M3_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca_Release Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Acetylcholine Acetylcholine Acetylcholine->M3_Receptor binds & activates Ipratropium This compound Ipratropium->M3_Receptor competitively blocks G prep 1. Prepare Bronchial Tissue & Mount in Organ Bath equil 2. Equilibrate Tissue (60 min under baseline tension) prep->equil contract 3. Induce Contraction (e.g., with Acetylcholine) equil->contract stabilize 4. Allow Contraction to Stabilize contract->stabilize dose 5. Add this compound (Cumulative Dosing) stabilize->dose record 6. Record Relaxation Response dose->record record->dose Repeat for each concentration analyze 7. Analyze Data (Generate Dose-Response Curve) record->analyze G start High Variability in Dose-Response? q1 Is Initial Contractile Tone Consistent? start->q1 a1_no Standardize concentration & incubation time of contractile agent. q1->a1_no No q2 Are Drug Solutions Freshly Prepared? q1->q2 Yes a1_no->q2 a2_no Prepare fresh dilutions from a validated stock for each experiment. q2->a2_no No q3 Is Tissue Viability Confirmed? q2->q3 Yes a2_no->q3 a3_no Review tissue handling, dissection, and buffer oxygenation protocols. q3->a3_no No end Variability should be reduced. If not, check equipment calibration. q3->end Yes a3_no->end

References

Challenges in measuring ipratropium bromide levels in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of ipratropium bromide in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in measuring this compound in biological samples?

A1: The primary challenges stem from its physicochemical properties and pharmacokinetic profile:

  • Low Systemic Absorption: this compound is poorly absorbed into the systemic circulation after inhalation or intranasal administration, leading to very low concentrations (in the pg/mL to low ng/mL range) in plasma and urine.[1][2] This necessitates highly sensitive analytical methods.

  • Quaternary Ammonium Structure: As a quaternary ammonium compound, this compound can be prone to adsorptive losses during sample preparation and chromatography. It also requires specific chromatographic conditions for good peak shape and retention.

  • Matrix Effects: Biological matrices like plasma and urine are complex and can significantly interfere with the ionization of this compound in mass spectrometry, leading to ion suppression or enhancement and affecting accuracy and precision.[3]

  • Metabolism: this compound is partially metabolized, and it is crucial to distinguish the parent drug from its metabolites.[1]

Q2: Which analytical technique is most suitable for quantifying this compound in biological matrices?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely accepted and robust method for the quantification of this compound in biological samples.[2][3] Its high sensitivity and selectivity are essential for accurately measuring the low concentrations typically found in pharmacokinetic studies. High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may lack the required sensitivity for in-vivo samples.[4][5]

Q3: What are the typical concentration ranges of this compound observed in human plasma after therapeutic administration?

A3: Following therapeutic administration, plasma concentrations of this compound are very low, often in the picogram per milliliter (pg/mL) range. For instance, after intranasal administration, plasma concentrations can range from undetectable to 0.62 ng/mL.[1] One study reported a lower limit of quantification of 3.0 pg/mL for an LC-MS/MS method used in a bioequivalence study.[2]

Troubleshooting Guides

Chromatography Issues
ProblemPotential CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. - Column overload.- Use a column with end-capping or a specialized column for basic compounds. - Adjust the mobile phase pH to ensure this compound is in a consistent ionic state. - Reduce the injection volume or sample concentration.
Inconsistent Retention Times - Changes in mobile phase composition. - Column degradation. - Fluctuation in column temperature.- Prepare fresh mobile phase and ensure proper mixing. - Use a guard column and replace the analytical column if necessary. - Use a column oven to maintain a stable temperature.
Low Signal Intensity/Sensitivity - Ion suppression from matrix components. - Poor ionization efficiency. - Suboptimal MS/MS parameters.- Improve sample cleanup using solid-phase extraction (SPE). - Optimize the mobile phase composition (e.g., adjust pH, add modifiers like formic acid or ammonium formate). - Optimize MS/MS parameters (e.g., collision energy, cone voltage).
Sample Preparation Issues
ProblemPotential CauseSuggested Solution
Low Recovery - Inefficient extraction from the biological matrix. - Adsorption of the analyte to labware. - Analyte instability during processing.- Optimize the solid-phase extraction (SPE) protocol (e.g., sorbent type, wash and elution solvents). - Use low-binding microcentrifuge tubes and pipette tips. - Keep samples on ice and process them promptly.
High Matrix Effects - Insufficient removal of endogenous components (e.g., phospholipids, salts).- Incorporate a more rigorous SPE cleanup step. - Use a phospholipid removal plate or cartridge. - Dilute the sample if sensitivity allows.
Inconsistent Results - Variability in sample collection and handling. - Inconsistent sample preparation technique.- Standardize sample collection, processing, and storage procedures. - Ensure consistent vortexing, incubation times, and solvent volumes during extraction.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods used to quantify this compound in biological samples.

Table 1: Linearity and Sensitivity of this compound Quantification

Biological MatrixAnalytical MethodLinearity RangeLLOQReference
Rat PlasmaLC-MS/MS8 - 1612 pg/mL8 pg/mL[3]
Human PlasmaLC-MS/MSNot Specified3.0 pg/mL[2]
Horse PlasmaLC/ESI-MS(n)Not Specifiedpg/mL levels[6]
Horse UrineLC/ESI-MS(n)Not Specifiedpg/mL levels[6]

Table 2: Accuracy and Precision of this compound Quantification in Rat Plasma

QC LevelConcentration (pg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Low16< 11.4< 11.4within ±15.4[3]
Medium250< 11.4< 11.4within ±15.4[3]
High1250< 11.4< 11.4within ±15.4[3]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Rat Plasma

This protocol is adapted from a validated method for the simultaneous determination of ipratropium and salbutamol in rat plasma.[3]

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a silica-based SPE cartridge.

  • Load 100 µL of rat plasma.

  • Wash the cartridge to remove interferences.

  • Elute this compound with an appropriate organic solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series

  • Column: Shiseido Capcell Pak CR column (SCX:C18=1:4, 150 mm × 2.0 mm, 5 µm)

  • Mobile Phase: Methanol/water (85:15, v/v) containing 20 mmol/L ammonium formate and 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Agilent 6410 Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition: m/z 332.2 → 166.2

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample SPE Solid-Phase Extraction (SPE) Plasma->SPE Loading Elution Elution & Reconstitution SPE->Elution Washing & Eluting LC LC Separation Elution->LC Injection MS MS/MS Detection LC->MS Ionization Data Data Acquisition & Processing MS->Data

Caption: General workflow for the analysis of this compound in plasma.

Troubleshooting_Logic Start Problem Observed (e.g., Low Signal) Check_SamplePrep Review Sample Preparation? Start->Check_SamplePrep Check_LC Review LC Method? Check_SamplePrep->Check_LC No SamplePrep_Solutions Optimize SPE Improve Cleanup Check_SamplePrep->SamplePrep_Solutions Yes Check_MS Review MS Parameters? Check_LC->Check_MS No LC_Solutions Adjust Mobile Phase Check Column Check_LC->LC_Solutions Yes MS_Solutions Optimize Ion Source Adjust MRM Check_MS->MS_Solutions Yes Resolved Problem Resolved Check_MS->Resolved No SamplePrep_Solutions->Resolved LC_Solutions->Resolved MS_Solutions->Resolved

Caption: A logical approach to troubleshooting common analytical issues.

References

Preventing degradation of ipratropium bromide during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the degradation of ipratropium bromide during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is hydrolysis of its ester linkage, which breaks the molecule down into tropic acid and a tropane derivative.[1][2][3] This process is significantly influenced by pH.[1][4] Oxidation can also contribute to its degradation.[5]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: this compound is most stable in acidic to neutral aqueous solutions.[4] It undergoes rapid hydrolysis in alkaline (high pH) conditions.[4][6] The optimal pH for stability is approximately 3.5.[1][7] In solutions with a pH ranging from 3 to 9, it is susceptible to general acid and base catalysis.[1]

Q3: What is the impact of temperature on the stability of this compound?

A3: Increased temperature accelerates the rate of hydrolysis of this compound.[1] The effect of temperature on degradation has been studied at various pH levels, and it has been shown that the rate of hydrolysis increases with rising temperature.[1] However, under some thermal conditions, no degradation has been observed.[5]

Q4: Is this compound sensitive to light?

A4: Yes, solutions containing this compound should be protected from light to prevent potential photodegradation.[8][9]

Q5: Can I mix this compound with other drugs for nebulization?

A5: Co-nebulization of this compound with other drugs like salbutamol or metaproterenol is possible if used within one hour.[8][10] However, the stability and safety of mixing it with other drugs have not been fully established, and incompatibilities can arise.[8][10] For instance, certain excipients in other drug formulations, such as benzalkonium chloride and disodium edetate, could potentially affect the stability of the admixture.[11]

Q6: What are common signs of this compound degradation?

A6: Degradation is typically identified through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), which can detect the formation of degradation products.[5][12] Visual signs like changes in color or precipitation in a solution might also indicate degradation or instability.[7][13]

Troubleshooting Guides

Issue: Unexpectedly low assay values for this compound in my experiment.
Possible Cause Troubleshooting Step
pH-induced Hydrolysis Verify the pH of your solution. This compound is most stable at a pH of approximately 3.5.[1][7] If your solution is alkaline, the drug may have rapidly hydrolyzed.[4] Adjust the pH of your buffers and solutions to the optimal range.
Thermal Degradation Review the temperature conditions of your experiment and storage. Avoid high temperatures, as they accelerate hydrolysis.[1] Store stock solutions and experimental samples at controlled room temperature (20-25°C or 68-77°F) or as recommended.[8]
Photodegradation Ensure that all solutions and samples containing this compound are protected from light by using amber vials or covering containers with foil.[8][9]
Oxidative Degradation If your experimental conditions involve oxidizing agents, consider that this compound is susceptible to oxidative degradation.[5] Purge solutions with an inert gas like nitrogen or argon to minimize contact with oxygen.
Adsorption to Container Incompatibility with packaging materials can lead to adsorption of the drug onto the container surface, resulting in a lower measured concentration.[14] Ensure that the containers used are compatible with this compound solutions.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound

Stress Condition Conditions Observed Degradation (%) Primary Degradation Pathway
Acidic Hydrolysis0.1 N HCl, reflux at 60°C for 4 hours13.42Hydrolysis
Alkaline Hydrolysis0.1 N NaOH, reflux at 60°C for 4 hours26.39Hydrolysis
Oxidative Degradation3% H₂O₂, reflux at 60°C for 4 hours28.89Oxidation
Thermal Degradation60°C for 4 hoursNo degradation observed-

Data synthesized from a forced degradation study.[5]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution
  • Solvent Selection: Use deionized water or a suitable buffer with a pH of approximately 3.4.[8]

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dissolution: Dissolve the powder in the chosen solvent. If necessary, use gentle agitation or sonication to aid dissolution.

  • pH Adjustment: Measure the pH of the solution and adjust to 3.4 using hydrochloric acid.[8]

  • Filtration: Filter the solution through a 0.22 µm filter to sterilize and remove any particulate matter.

  • Storage: Store the stock solution in a sterile, amber glass vial at controlled room temperature (20-25°C) and protect from light.[8]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing

This protocol is based on a stability-indicating HPLC method.[5]

  • Chromatographic Conditions:

    • Column: Kromasil ODS 150 x 4.6 mm C18 column

    • Mobile Phase: Acetonitrile:Potassium di-hydrogen phosphate buffer (60:40 v/v)

    • Flow Rate: 1 ml/min

    • Detection: UV at 254 nm

    • Retention Time: Approximately 3.7 minutes for this compound

  • Standard Preparation:

    • Prepare a standard solution of this compound of a known concentration in the mobile phase.

  • Sample Preparation:

    • Dilute the experimental sample with the mobile phase to a concentration within the linear range of the assay.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Compare the peak area of the this compound peak in the sample to that of the standard to determine the concentration.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

This compound Degradation Pathway Ipratropium This compound Hydrolysis Hydrolysis (Ester Linkage Cleavage) Ipratropium->Hydrolysis Alkaline pH, Heat TropicAcid Tropic Acid Hydrolysis->TropicAcid TropaneDerivative Tropane Derivative Hydrolysis->TropaneDerivative

Caption: Major degradation pathway of this compound.

Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Prep Prepare this compound Solution Stress Apply Stress Condition (e.g., pH, Temp, Light) Prep->Stress HPLC HPLC Analysis Stress->HPLC Take Time-Point Samples Data Data Interpretation (Assay, Degradants) HPLC->Data Stable Stable Data->Stable No significant change Degraded Degraded Data->Degraded Degradation products detected

Caption: Workflow for assessing this compound stability.

References

Validation & Comparative

Comparing the efficacy of ipratropium bromide vs. tiotropium in preclinical asthma models.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of ipratropium bromide and tiotropium in preclinical models of asthma. The following sections detail their mechanisms of action, comparative efficacy in key asthma-related endpoints, and the experimental protocols utilized in these assessments.

Mechanism of Action: A Tale of Two Anticholinergics

Both this compound and tiotropium are quaternary ammonium compounds that act as competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[1] By blocking these receptors on airway smooth muscle, they inhibit the bronchoconstrictor effects of acetylcholine, leading to bronchodilation.[2][3] However, their receptor binding kinetics and duration of action differ significantly.

This compound is a short-acting muscarinic antagonist (SAMA) that non-selectively blocks M1, M2, and M3 receptors.[4] Its bronchodilator effect has a relatively rapid onset but a shorter duration of action, typically lasting 4 to 6 hours.[5]

Tiotropium bromide , in contrast, is a long-acting muscarinic antagonist (LAMA). While it also binds to M1, M2, and M3 receptors, it dissociates much more slowly from M1 and M3 receptors compared to M2 receptors.[6] This kinetic selectivity results in a prolonged blockade of the M3 receptor, which is the primary mediator of smooth muscle contraction in the airways, leading to a sustained bronchodilator effect lasting for over 24 hours.[3]

The signaling pathway for both drugs involves the blockade of acetylcholine-induced activation of the Gq protein coupled to the M3 receptor. This inhibition prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol trisphosphate (IP3) and the subsequent release of intracellular calcium (Ca2+), ultimately preventing smooth muscle contraction.

Anticholinergic Signaling Pathway cluster_membrane Cell Membrane cluster_drugs Antagonists ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Produces Ipratropium Ipratropium Ipratropium->M3R Blocks Tiotropium Tiotropium Tiotropium->M3R Blocks (Long-acting) Ca_release Ca²⁺ Release from ER/SR IP3->Ca_release Stimulates Contraction Airway Smooth Muscle Contraction Ca_release->Contraction Leads to

Caption: Anticholinergic drug signaling pathway in airway smooth muscle.

Comparative Efficacy in Preclinical Asthma Models

Direct comparative preclinical studies evaluating the efficacy of this compound and tiotropium on airway inflammation and remodeling in asthma models are limited. However, extensive research on tiotropium and some data on ipratropium allow for an indirect comparison of their effects on key asthma-related parameters.

Airway Hyperresponsiveness (AHR)

Both ipratropium and tiotropium have been shown to effectively inhibit airway hyperresponsiveness (AHR) to various bronchoconstrictor stimuli in preclinical models.

  • Tiotropium has demonstrated significant and prolonged protection against methacholine-induced AHR in murine models of asthma.[7][8] Studies have shown that tiotropium can abrogate AHR to serotonin in chronic asthma models.[7]

  • This compound also effectively inhibits the bronchial response to methacholine.[9] However, its protective effect is of a shorter duration compared to tiotropium, consistent with its shorter-acting nature.

FeatureThis compoundTiotropium
Duration of AHR Inhibition Short-actingLong-acting (up to 48 hours)[10]
Potency against Methacholine Effective[9]Highly effective[7][8]
Airway Inflammation

While both drugs are primarily known as bronchodilators, preclinical evidence suggests that tiotropium possesses significant anti-inflammatory properties in the context of asthma. Data for ipratropium's anti-inflammatory effects in vivo are less robust.

  • Tiotropium has been shown to significantly reduce airway inflammation in both acute and chronic murine models of asthma.[7] This includes a reduction in inflammatory cells, such as eosinophils, in the bronchoalveolar lavage fluid (BALF).[7] Furthermore, tiotropium can inhibit the production of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and TGF-β1 in BALF.[7][11]

  • This compound has demonstrated the ability to reduce inflammatory cytokine production (IL-6 and TNF-α) in in-vitro macrophage models.[12] However, comprehensive in-vivo studies in preclinical asthma models specifically detailing its effects on airway inflammatory cell influx and cytokine profiles are not as extensively documented as for tiotropium.

ParameterThis compoundTiotropium
Effect on Inflammatory Cells (BALF) Limited in-vivo dataSignificant reduction in eosinophils and total inflammatory cells[7]
Effect on Th2 Cytokines Limited in-vivo dataSignificant reduction in IL-4, IL-5, and IL-13[7][13]
Effect on Pro-inflammatory Cytokines Reduction of IL-6 & TNF-α in vitro[12]Attenuation of IL-6 release[14]
Airway Remodeling

Airway remodeling is a critical feature of chronic asthma, and preclinical studies have highlighted a beneficial role for tiotropium in attenuating these structural changes.

  • Tiotropium has been shown to significantly decrease goblet cell metaplasia, the thickness of airway smooth muscle, and airway fibrosis in chronic murine asthma models.[7][15] It also inhibits mucous gland hypertrophy.[16]

  • This compound preclinical data specifically investigating its long-term effects on airway remodeling in asthma models is scarce.

Remodeling FeatureThis compoundTiotropium
Airway Smooth Muscle Thickness Limited dataSignificant decrease[7][15]
Goblet Cell Metaplasia/Mucus Production Limited dataSignificant decrease[7][16]
Subepithelial Fibrosis/Collagen Deposition Limited dataSignificant decrease[7][15]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in preclinical asthma research to evaluate the efficacy of therapeutic agents like ipratropium and tiotropium.

Experimental Workflow cluster_induction Asthma Model Induction cluster_assessment Efficacy Assessment (24-48h post-final challenge) Sensitization Sensitization (e.g., OVA + Alum i.p.) Days 0 & 14 Challenge Airway Challenge (e.g., Aerosolized OVA) Days 28, 29, 30 Sensitization->Challenge Treatment Drug Administration (Ipratropium or Tiotropium) Prior to Challenge AHR Airway Hyperresponsiveness (Whole-body plethysmography) Treatment->AHR Assess BAL Bronchoalveolar Lavage (Cell Counts & Cytokines) AHR->BAL Followed by Histo Histology (Airway Remodeling) BAL->Histo Followed by

Caption: Typical experimental workflow for preclinical asthma model studies.
Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This is a widely used model to mimic the key features of human allergic asthma.[7]

  • Animals: 6-8 week old BALB/c mice are commonly used due to their propensity to mount a strong Th2-type immune response.

  • Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (e.g., 50 µg) emulsified in an adjuvant such as aluminum hydroxide (alum; e.g., 1 mg) on days 0 and 14.[14] Control groups receive saline or alum alone.

  • Challenge: From day 28, sensitized mice are challenged with aerosolized OVA (e.g., 1-2% in saline) for a set duration (e.g., 20-30 minutes) on consecutive days (e.g., days 28, 29, and 30).[14]

  • Drug Administration: Ipratropium or tiotropium is typically administered via inhalation or intranasally at a specified time before each OVA challenge.

Measurement of Airway Hyperresponsiveness (AHR)

AHR is assessed by measuring the bronchoconstrictor response to an agonist like methacholine.

  • Method: Non-invasive whole-body plethysmography is frequently used to measure changes in breathing parameters in conscious, unrestrained mice.[9] The parameter often reported is Enhanced Pause (Penh), which is a calculated value that correlates with airway obstruction.[9]

  • Procedure:

    • Mice are placed in the plethysmography chamber and allowed to acclimatize.

    • Baseline Penh values are recorded after nebulization with saline.

    • Increasing concentrations of methacholine (e.g., 3 to 50 mg/ml) are nebulized into the chamber.[9]

    • Penh is recorded for a few minutes after each methacholine concentration.

    • A dose-response curve is generated to compare AHR between treatment groups.

Alternatively, invasive methods in anesthetized and ventilated mice can be used to directly measure lung resistance and compliance for a more precise assessment of airway mechanics.[15]

Bronchoalveolar Lavage (BAL) and Cellular Analysis

BAL is performed to collect cells and fluid from the airways for the assessment of inflammation.

  • Procedure:

    • Mice are euthanized, and the trachea is surgically exposed and cannulated.

    • A specific volume of sterile, cold phosphate-buffered saline (PBS) (e.g., 0.5-1 mL) is instilled into the lungs and then gently aspirated.[17] This is typically repeated 2-3 times.

    • The collected BAL fluid is centrifuged to separate the cells from the supernatant.

  • Analysis:

    • The cell pellet is resuspended, and the total number of inflammatory cells is counted using a hemocytometer.

    • Differential cell counts (e.g., eosinophils, neutrophils, macrophages, lymphocytes) are determined by cytocentrifugation of the cell suspension followed by staining (e.g., Wright-Giemsa).[7]

    • The BAL supernatant can be stored and used for measuring cytokine levels using methods like ELISA.[10]

Histological Assessment of Airway Remodeling

Lung tissues are collected to evaluate structural changes in the airways.

  • Procedure:

    • After BAL, the lungs are perfused with saline and then fixed by inflation with a fixative (e.g., 10% neutral buffered formalin).

    • The fixed lung tissue is embedded in paraffin, sectioned, and mounted on slides.

  • Staining and Analysis:

    • Hematoxylin and Eosin (H&E) staining: Used to visualize overall lung structure and inflammatory cell infiltration.

    • Periodic acid-Schiff (PAS) staining: Used to identify and quantify mucus-producing goblet cells.

    • Masson's Trichrome or Sirius Red staining: Used to assess subepithelial fibrosis by staining collagen fibers.

    • Immunohistochemistry: Can be used to stain for specific markers, such as α-smooth muscle actin, to quantify airway smooth muscle mass.

  • Quantification: Morphometric analysis using imaging software is performed to quantify parameters such as the thickness of the airway smooth muscle layer, the number of goblet cells per unit length of the basement membrane, and the area of collagen deposition.

Conclusion

In preclinical asthma models, both this compound and tiotropium are effective at reducing airway hyperresponsiveness. However, the available evidence strongly suggests that tiotropium has superior efficacy in attenuating the underlying airway inflammation and remodeling characteristic of chronic asthma. Its long-acting profile and demonstrated anti-inflammatory and anti-remodeling effects make it a more comprehensively effective agent in these models compared to the short-acting ipratropium. Further direct comparative preclinical studies are warranted to fully elucidate the relative efficacy of these two agents on inflammatory and remodeling endpoints in asthma.

References

A Head-to-Head Comparison of Ipratropium Bromide and Other Short-Acting Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of ipratropium bromide and other short-acting muscarinic antagonists (SAMAs), with a primary focus on oxitropium bromide, the most clinically relevant comparator. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding and evaluation of these compounds.

Introduction to Short-Acting Muscarinic Antagonists (SAMAs)

Short-acting muscarinic antagonists are a class of bronchodilators used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] They function by blocking the action of acetylcholine at muscarinic receptors in the airways, leading to relaxation of the bronchial smooth muscle and subsequent bronchodilation.[2][3] this compound is a cornerstone SAMA, widely utilized for its efficacy in providing rapid relief from bronchospasm.[4] This guide will compare its pharmacological and clinical profile with that of oxitropium bromide.

Mechanism of Action and Signaling Pathways

Both this compound and oxitropium bromide are non-selective muscarinic antagonists, meaning they block M1, M2, and M3 muscarinic receptor subtypes.[2][5] The primary therapeutic effect of bronchodilation is mediated through the antagonism of M3 receptors located on airway smooth muscle cells.[2][5]

The binding of acetylcholine to M3 receptors, which are Gq-protein coupled, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction. By blocking this pathway, ipratropium and oxitropium prevent bronchoconstriction.

Conversely, M2 receptors are Gi-protein coupled autoreceptors on presynaptic cholinergic nerve terminals that inhibit further acetylcholine release.[5] Antagonism of M2 receptors can paradoxically increase acetylcholine release, which may slightly counteract the bronchodilatory effect.[4]

Below are diagrams illustrating the signaling pathways affected by these antagonists.

Gq_Pathway cluster_membrane Cell Membrane M3_Receptor M3 Muscarinic Receptor Gq Gq Protein M3_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Acetylcholine Acetylcholine Acetylcholine->M3_Receptor Activates Ipratropium_Oxitropium Ipratropium / Oxitropium Ipratropium_Oxitropium->M3_Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction

Caption: M3 Receptor Gq-Coupled Signaling Pathway.

Gi_Pathway cluster_membrane Presynaptic Nerve Terminal M2_Receptor M2 Muscarinic Autoreceptor Gi Gi Protein M2_Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Acetylcholine Acetylcholine Acetylcholine->M2_Receptor Activates Ipratropium_Oxitropium Ipratropium / Oxitropium Ipratropium_Oxitropium->M2_Receptor Blocks ACh_Release ↓ Acetylcholine Release cAMP->ACh_Release

Caption: M2 Receptor Gi-Coupled Autoreceptor Signaling Pathway.

Quantitative Data Comparison

The following tables summarize the key pharmacological and clinical parameters of this compound and oxitropium bromide.

Table 1: Receptor Binding Affinity
CompoundReceptor SubtypeAffinity (IC50, nM)
This compound M12.9[2]
M22.0[2]
M31.7[2]
Oxitropium Bromide M1, M2, M3Non-selective antagonist; specific IC50 values not readily available in comparative format.[6]

IC50: Half-maximal inhibitory concentration.

Table 2: Pharmacokinetic Profile
ParameterThis compoundOxitropium Bromide
Onset of Action ~15 minutes[7]15-30 minutes[6]
Peak Effect 1-2 hours[7]1-2 hours[6]
Duration of Action 2-4 hours[7]Up to 7-9 hours[6]
Systemic Absorption Poor (<20% for nasal formulation)[4][7]Minimized due to inhalation route.[6]
Elimination Half-life ~2 hours[7]Not specified in comparative studies.
Table 3: Clinical Efficacy (Head-to-Head Study)

A study in 20 asthmatic patients directly compared the effects of inhaled this compound and oxitropium bromide.

TreatmentDoseOutcomeResult
This compound 80 mcgPeak Expiratory Flow (PEF)Significantly higher than placebo from 10 min to 10 h.[8]
Oxitropium Bromide 200 mcgPeak Expiratory Flow (PEF)Significantly higher than placebo from 10 min to 10 h.[8]
Comparison -PEF at all time pointsNo significant difference between ipratropium and oxitropium.[8]
Table 4: Adverse Effect Profile

Both ipratropium and oxitropium are generally well-tolerated. Due to their quaternary ammonium structure, systemic side effects are limited.

Adverse EffectThis compoundOxitropium Bromide
Common Dry mouth, unpleasant taste, back pain.[9]Dry mouth, cough.[6]
Less Common/Rare Dizziness, blurred vision, urinary retention, constipation, paradoxical bronchospasm, allergic reactions (including anaphylaxis).[9][10]Urinary retention, constipation.[6]

Experimental Protocols

Competitive Radioligand Binding Assay for Muscarinic Receptors

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., ipratropium, oxitropium) for muscarinic receptor subtypes.

Radioligand_Assay Prep 1. Preparation - Cell membranes with expressed  muscarinic receptors (M1, M2, or M3) - Radioligand ([³H]-NMS) - Test compound dilutions - Assay buffer Incubation 2. Incubation - Combine membranes, radioligand,  and test compound in 96-well plate - Incubate to reach equilibrium  (e.g., 60-90 min at 30°C) Prep->Incubation Filtration 3. Filtration - Rapidly filter contents through  glass fiber filter mat to separate  bound and free radioligand Incubation->Filtration Wash 4. Washing - Wash filters with ice-cold buffer  to remove non-specifically  bound radioligand Filtration->Wash Counting 5. Scintillation Counting - Measure radioactivity (CPM) of  the filter-bound radioligand Wash->Counting Analysis 6. Data Analysis - Calculate specific binding - Determine IC50 - Calculate Ki using the  Cheng-Prusoff equation Counting->Analysis

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Detailed Methodology:

  • Materials and Reagents:

    • Cell Membranes: Membranes from cells (e.g., CHO or HEK) stably expressing a single human muscarinic receptor subtype (M1, M2, or M3).[11]

    • Radioligand: A tritiated high-affinity muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).[11]

    • Test Compound: this compound or oxitropium bromide, serially diluted.

    • Non-specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled antagonist like atropine.[11]

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[11]

  • Procedure:

    • Set up a 96-well plate with wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + NSB control), and competition (membranes + radioligand + test compound dilutions).[11]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[3]

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, separating bound from free radioligand.[3]

    • Wash the filters multiple times with ice-cold wash buffer.[3]

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.[3]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is the dissociation constant of the radioligand.[11]

Bronchodilator Response Testing via Spirometry

This protocol assesses the in vivo efficacy of a bronchodilator by measuring changes in lung function.

Spirometry_Workflow Baseline 1. Baseline Spirometry - Measure pre-bronchodilator  FEV₁ and FVC Administer 2. Drug Administration - Administer a standardized dose of  the SAMA (e.g., ipratropium 80 mcg)  via metered-dose inhaler with a spacer Baseline->Administer Wait 3. Waiting Period - Wait for the drug to take effect  (e.g., 30 minutes for ipratropium) Administer->Wait Post 4. Post-Bronchodilator Spirometry - Repeat FEV₁ and FVC measurements Wait->Post Calculate 5. Calculate Reversibility - Determine the change in FEV₁ and FVC  from baseline (absolute and percentage) Post->Calculate

Caption: Experimental Workflow for Bronchodilator Response Testing.

Detailed Methodology:

  • Patient Preparation:

    • Ensure the patient has withheld any other bronchodilator medications for an appropriate period before the test.

    • Explain the procedure to the patient and ensure they are seated comfortably.

  • Procedure:

    • Baseline Measurement: Perform spirometry according to American Thoracic Society (ATS) guidelines to obtain baseline Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC).[12]

    • Drug Administration: Administer a standardized dose of the SAMA. For this compound, this could be four separate doses of 20 micrograms from a metered-dose inhaler, for a total dose of 80 mcg, often administered with a spacer.[13]

    • Waiting Period: Allow a specific time for the drug to exert its effect. For this compound, a waiting period of 30 minutes is recommended.[14]

    • Post-Bronchodilator Measurement: Repeat the spirometry maneuvers to obtain post-bronchodilator FEV1 and FVC values.[14]

  • Data Analysis:

    • Calculate the absolute and percentage change in FEV1 and FVC from baseline.

    • A significant bronchodilator response is typically defined as an increase in FEV1 and/or FVC of ≥12% and ≥200 mL from the baseline value.[14]

Conclusion

This compound and oxitropium bromide are both effective non-selective short-acting muscarinic antagonists. Pharmacologically, they share a similar mechanism of action, primarily blocking M3 muscarinic receptors to induce bronchodilation. Clinical data suggests comparable efficacy in terms of peak expiratory flow, although oxitropium may have a longer duration of action. The choice between these agents in a research or clinical setting may be guided by specific pharmacokinetic profiles and formulation availability. Both compounds are generally well-tolerated with a low incidence of systemic anticholinergic side effects. Further head-to-head trials with standardized methodologies would be beneficial to delineate more subtle differences in their clinical profiles.

References

Validating Ipratropium Bromide's Bronchodilatory Effects in Novel Animal Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bronchodilatory effects of ipratropium bromide against other common bronchodilators in relevant animal models of respiratory disease. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to aid in the design and interpretation of preclinical studies.

Mechanism of Action: this compound

This compound is a nonselective, competitive antagonist of muscarinic acetylcholine receptors (M1, M2, and M3).[1] In the airways, acetylcholine is a key neurotransmitter that, upon binding to M3 receptors on airway smooth muscle, triggers bronchoconstriction.[2] this compound blocks this interaction, leading to bronchodilation.[1][] It also acts on M1 receptors, which facilitate cholinergic neurotransmission, and M2 receptors, which provide a negative feedback to inhibit further acetylcholine release.[][4] By blocking M3 receptors, ipratropium prevents the downstream signaling cascade involving Gq proteins, phospholipase C (PLC), and inositol triphosphate (IP3), which would otherwise lead to an increase in intracellular calcium and smooth muscle contraction.[2][] This localized action in the lungs and poor systemic absorption minimize cardiovascular side effects.[5]

Signaling Pathway of this compound

ipratropium_mechanism cluster_pre Presynaptic Neuron cluster_post Airway Smooth Muscle Cell Vagus Nerve Vagus Nerve ACh_release Acetylcholine (ACh) Release Vagus Nerve->ACh_release ACh Acetylcholine ACh_release->ACh M3 M3 Muscarinic Receptor Gq Gq Protein M3->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca2 Increased Intracellular Ca²⁺ IP3->Ca2 leads to Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca2->Contraction Relaxation Smooth Muscle Relaxation (Bronchodilation) ACh->M3 binds to Ipratropium Ipratropium Bromide Ipratropium->M3 BLOCKS

Caption: Mechanism of action of this compound.

Comparative Efficacy in Animal Models

While truly "new" animal models are constantly emerging, validation of bronchodilators like this compound often relies on well-characterized models that recapitulate key features of human diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.

Sulfur Dioxide (SO₂)-Induced COPD in Rats

This model is effective for studying chronic bronchitis and airway obstruction. Chronic exposure to SO₂ gas induces pathophysiological changes similar to human COPD.[6]

Experimental Data Summary

Treatment GroupAnimal ModelKey MeasurementResultReference
This compound (0.025% aerosol)Wistar Rats with SO₂-induced COPDMuscarinic Receptor Density in AirwaysNo change after 5 days; significant increase after 30 days of treatment.[6][7]
This compound (0.025% aerosol)Wistar Rats with SO₂-induced COPDMuscarinic Receptor Density after CessationReturned to normal levels 6 days after stopping 30-day treatment.[7]
Allergen-Induced Bronchoconstriction in Cats

Cats can be sensitized to allergens like Ascaris suum to model allergic asthma and evaluate the acute effects of bronchodilators.[8] Healthy cats can also be used to assess bronchoprotection against a cholinergic agonist like carbachol.[9]

Experimental Data Summary

TreatmentAnimal ModelChallengeKey MeasurementResultReference
This compound (20 µg, MDI)Healthy CatsCarbacholC-Penh₃₀₀ (Concentration of carbachol to increase Penh by 300%)Significant protection up to 8 hours.[9]
Salbutamol (100 µg, MDI)Healthy CatsCarbacholC-Penh₃₀₀Significant protection up to 4 hours.[9]
Salmeterol (25 µg, MDI)Healthy CatsCarbacholC-Penh₃₀₀Significant protection up to 24 hours, but weaker effect than others.[9]
Salbutamol/Ipratropium (100 µg/20 µg, MDI)Healthy CatsCarbacholC-Penh₃₀₀Synergistic antispasmodic effect at 15 min, 4h, and 8h.[9]
This compound (20 µg, MDI)Ascaris suum-sensitized CatsAscaris suumPenh (Enhanced Pause)Limited efficacy in reversing allergen-induced bronchospasm.[8]
Salbutamol (100 µg, MDI)Ascaris suum-sensitized CatsAscaris suumPenhLimited efficacy in reversing allergen-induced bronchospasm.[8]
Ovalbumin (OVA)-Induced Allergic Asthma in Mice

The OVA-sensitized mouse is a widely used model for allergic asthma, characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion.[10][11][12]

Experimental Protocols

Protocol 1: SO₂-Induced COPD in Rats
  • Animal Model: Male Wistar rats.[6]

  • Induction: Rats are exposed to 250 ppm SO₂ gas for 5 hours per day, 5 days a week, for a total of 7 weeks in a controlled exposure chamber.[6]

  • Treatment: Following the induction period, rats can be treated with aerosolized this compound (e.g., 0.025% solution for 20 minutes, twice daily) or a vehicle control.[6][7]

  • Efficacy Evaluation:

    • Pulmonary Function: Assess changes in lung function using techniques like whole-body plethysmography to measure parameters such as tidal volume and respiratory frequency.[13]

    • Airway Hyperresponsiveness: Challenge with a bronchoconstrictor agent like methacholine and measure the change in airway resistance.[14]

    • Histopathology: At the end of the study, lung tissues are collected to assess inflammation, mucus hypersecretion, and structural changes.[15]

    • Receptor Binding Assays: Quantify muscarinic receptor density in airway and lung tissues using radioligand binding assays.[7]

Protocol 2: Allergen-Induced Bronchoconstriction in Cats
  • Animal Model: Purpose-bred, domestic shorthair cats.[8][9]

  • Sensitization (for allergic model): Sensitize cats with an allergen such as Ascaris suum extract.[8]

  • Bronchial Challenge:

    • Allergen Challenge: In sensitized cats, induce bronchospasm by nebulized allergen challenge.[8]

    • Cholinergic Challenge: In healthy or asthmatic cats, induce bronchoconstriction with a muscarinic agonist like carbachol or methacholine.[9]

  • Treatment: Administer inhaled bronchodilators (e.g., this compound, salbutamol) via a pressurized metered-dose inhaler (pMDI) with a spacer device.[8][9]

  • Efficacy Evaluation:

    • Barometric Whole-Body Plethysmography: Continuously measure the enhanced pause (Penh), an index of airflow limitation, before and after challenge and treatment.[8][9] This non-invasive method allows for repeated measurements over time to assess the onset and duration of drug action.

Experimental Workflow

experimental_workflow cluster_model Phase 1: Disease Model Induction cluster_treatment Phase 2: Treatment Administration cluster_eval Phase 3: Efficacy Evaluation start Select Animal Model (e.g., Rat, Mouse, Cat) induction Induce Disease Phenotype (e.g., SO₂ exposure, Allergen sensitization) start->induction baseline Baseline Pulmonary Function Measurement induction->baseline grouping Randomize into Groups: - Vehicle Control - this compound - Alternative Bronchodilator baseline->grouping treatment Administer Treatment (e.g., Inhalation) grouping->treatment challenge Bronchial Challenge (Optional) (e.g., Methacholine, Allergen) treatment->challenge pft Post-Treatment Pulmonary Function Measurement (e.g., Plethysmography) treatment->pft challenge->pft analysis Data Analysis and Comparison pft->analysis terminal Terminal Procedures: - Histopathology - Molecular Analysis pft->terminal

Caption: General experimental workflow for validating bronchodilators.

Future Directions and Newer Models

The validation of this compound and the development of new anticholinergics would benefit from evaluation in more advanced and translationally relevant animal models.

  • Transgenic Mouse Models: Genetically modified mice, such as those with increased propensity to develop emphysema or specific inflammatory pathways, can help dissect the drug's efficacy in specific disease endotypes.[16][17]

  • Smoking and Biomass Exposure Models: Models that use cigarette smoke or biomass smoke exposure, often combined with lipopolysaccharide (LPS) to accelerate the disease process, are considered highly relevant to human COPD.[15]

  • Humanized Mouse Models and Organoids: The use of humanized mice (engrafted with human immune cells) and 3D human lung organoids are emerging technologies that may better predict therapeutic responses in clinical settings.[17]

Conclusion

This compound is an effective bronchodilator that acts by antagonizing muscarinic receptors in the airways. In established animal models, such as SO₂-induced COPD in rats and carbachol-challenged cats, it demonstrates significant protective effects.[6][9] When compared to short-acting beta-agonists like salbutamol, ipratropium can offer a longer duration of action against cholinergic-induced bronchoconstriction.[9] However, its efficacy in reversing an ongoing allergen-induced bronchospasm may be limited.[8] The combination of this compound with a beta-agonist often shows synergistic effects.[9]

For future research, there is a clear need to generate robust comparative data for this compound in newer, more complex animal models of chronic respiratory disease, such as those incorporating chronic cigarette smoke exposure or genetic modifications. This will provide a more nuanced understanding of its therapeutic potential and aid in the development of the next generation of respiratory medicines.

References

A Comparative Guide to Ipratropium Bromide and Atropine as Non-Selective Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ipratropium bromide and atropine, two widely used non-selective muscarinic antagonists. The information presented is intended to assist researchers in selecting the appropriate tool for their experimental needs by offering a comprehensive overview of their pharmacological properties, supported by quantitative data and detailed experimental protocols.

At a Glance: Key Pharmacological Differences

This compound and atropine, while both non-selective antagonists of muscarinic acetylcholine receptors, exhibit key differences in their chemical structure, pharmacokinetic profiles, and clinical applications. Atropine, a tertiary amine, can cross the blood-brain barrier, leading to central nervous system effects. In contrast, this compound is a quaternary ammonium compound with minimal systemic absorption and inability to cross the blood-brain barrier, thus limiting its action primarily to the site of administration, such as the respiratory tract.

Quantitative Comparison of Receptor Affinity

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and atropine for the M1, M2, and M3 muscarinic receptor subtypes. This data is crucial for understanding their potency and selectivity at the molecular level.

CompoundReceptor SubtypeKi (nM)IC50 (nM)
Atropine M11.27 ± 0.36[1]2.22 ± 0.60[1]
M23.24 ± 1.16[1]4.32 ± 1.63[1]
M32.21 ± 0.53[1]4.16 ± 1.04[1]
This compound M1-2.9[2]
M2-2.0[2]
M3-1.7[2]

Signaling Pathways of Muscarinic Receptors

Muscarinic receptors are G-protein coupled receptors that mediate diverse physiological effects. The M1 and M3 subtypes primarily couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). The M2 receptor, on the other hand, couples to Gi/o, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels.

Muscarinic_Signaling cluster_M1_M3 M1/M3 Receptor Signaling cluster_M2 M2 Receptor Signaling cluster_antagonists Antagonists M1_M3 M1/M3 Receptor Gq_11 Gq/11 M1_M3->Gq_11 Acetylcholine PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC M2 M2 Receptor Gi_o Gi/o M2->Gi_o Acetylcholine AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP Atropine Atropine Atropine->M1_M3 Atropine->M2 Ipratropium Ipratropium Ipratropium->M1_M3 Ipratropium->M2

Muscarinic Receptor Signaling Pathways

Experimental Protocols

Radioligand Binding Assay: A Comparative Protocol

This protocol outlines a method for directly comparing the binding affinities of this compound and atropine for M1, M2, and M3 muscarinic receptors expressed in a stable cell line (e.g., CHO or HEK293 cells).

1. Membrane Preparation:

  • Culture cells stably expressing human M1, M2, or M3 receptors to confluence.

  • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

2. Competition Binding Assay:

  • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) to each well.

  • Add increasing concentrations of either this compound or atropine (typically from 10⁻¹¹ to 10⁻⁵ M).

  • To determine non-specific binding, add a high concentration (e.g., 1 µM) of a non-labeled antagonist (e.g., atropine) to a set of wells.

  • Add the prepared cell membranes to each well.

  • Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in each well using a scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the antagonist concentration.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value for each antagonist.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Guinea Pig Tracheal Smooth Muscle Contraction

This protocol describes a method to compare the functional antagonism of this compound and atropine on acetylcholine-induced contraction of guinea pig tracheal smooth muscle.

1. Tissue Preparation:

  • Euthanize a guinea pig and dissect the trachea.

  • Cut the trachea into rings and then open them into strips.

  • Suspend the tracheal strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Allow the tissues to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes.

2. Contraction and Antagonism:

  • Induce a submaximal contraction of the tracheal strips with a fixed concentration of acetylcholine (e.g., 1 µM).

  • Once the contraction has stabilized, add increasing cumulative concentrations of either this compound or atropine to the organ bath.

  • Record the relaxation of the tracheal strip at each antagonist concentration.

3. Data Analysis:

  • Express the relaxation as a percentage of the initial acetylcholine-induced contraction.

  • Plot the percentage of relaxation against the logarithm of the antagonist concentration.

  • Determine the EC50 value (the concentration of antagonist that produces 50% of the maximal relaxation) for each compound.

  • Alternatively, perform a Schild analysis by constructing concentration-response curves to acetylcholine in the presence of increasing fixed concentrations of the antagonist to determine the pA2 value, which is a measure of antagonist potency.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Guinea Pig Trachea) cluster_comparison Comparative Analysis Membrane_Prep Membrane Preparation (M1, M2, M3 expressing cells) Competition_Assay Competition Binding ([3H]-NMS vs. Antagonist) Membrane_Prep->Competition_Assay Separation Separation of Bound/Free Ligand Competition_Assay->Separation Counting Scintillation Counting Separation->Counting Binding_Analysis Data Analysis (IC50, Ki determination) Counting->Binding_Analysis Compare_Potency Compare Potency & Selectivity Binding_Analysis->Compare_Potency Tissue_Prep Tracheal Strip Preparation Contraction Induce Contraction (Acetylcholine) Tissue_Prep->Contraction Antagonism Cumulative Addition of Antagonist Contraction->Antagonism Recording Record Relaxation Antagonism->Recording Functional_Analysis Data Analysis (EC50, pA2 determination) Recording->Functional_Analysis Functional_Analysis->Compare_Potency

Workflow for Comparing Muscarinic Antagonists

Summary and Conclusion

Both this compound and atropine are potent, non-selective muscarinic antagonists. The choice between these two compounds for research purposes will largely depend on the specific experimental question.

  • Atropine is a suitable tool for studies requiring a systemically available muscarinic antagonist that can access the central nervous system.

  • This compound is the preferred choice for in vitro and in vivo studies where localized, peripheral muscarinic antagonism is desired without confounding systemic or central effects. Its quaternary ammonium structure makes it an excellent tool for investigating the role of peripheral muscarinic receptors in specific organ systems.

The data and protocols provided in this guide offer a solid foundation for researchers to make an informed decision and design robust experiments to investigate the roles of muscarinic receptors in health and disease.

References

Ipratropium Bromide: A Comparative Analysis of its Interaction with Muscarinic Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of ipratropium bromide on the five muscarinic acetylcholine receptor subtypes (M1-M5). This compound is a non-selective muscarinic antagonist, a characteristic that defines its therapeutic applications and side-effect profile. This document synthesizes experimental data to offer a clear comparison of its binding affinities and functional effects across the receptor subtypes.

At a Glance: this compound's Affinity for Muscarinic Receptors

This compound exhibits a high affinity for all five muscarinic receptor subtypes. While quantitative data for M4 and M5 receptors is not consistently reported in publicly available literature, its non-selective profile is a well-established principle. The available data for M1, M2, and M3 receptors highlight this lack of significant selectivity.

Table 1: Binding Affinity of this compound for Muscarinic Receptor Subtypes

Receptor SubtypeLigandAssay TypeSpeciesTissue/Cell LineAffinity (IC50)Reference
M1 This compoundRadioligand BindingNot SpecifiedNot Specified2.9 nM[1]
M2 This compoundRadioligand BindingNot SpecifiedNot Specified2.0 nM[1]
M3 This compoundRadioligand BindingNot SpecifiedNot Specified1.7 nM[1]
M4 This compoundNot SpecifiedNot SpecifiedNot SpecifiedHigh Affinity (qualitative)[2]
M5 This compoundNot SpecifiedNot SpecifiedNot SpecifiedHigh Affinity (qualitative)[2]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity.

Understanding the Mechanism: Signaling Pathways

This compound acts as a competitive antagonist at muscarinic receptors, blocking the binding of the endogenous agonist, acetylcholine. This action inhibits the downstream signaling cascades initiated by these G-protein coupled receptors. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.

cluster_receptor Muscarinic Receptor cluster_signaling Downstream Signaling Ipratropium Ipratropium Receptor Muscarinic Receptor Ipratropium->Receptor Binds & Blocks ACh ACh ACh->Receptor Binds & Activates G_Protein G-Protein (Gq/11 or Gi/o) Receptor->G_Protein Activation Blocked Effector Effector (e.g., PLC, AC) Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction)

Ipratropium's competitive antagonism at muscarinic receptors.

Experimental Protocols: How the Data is Generated

The binding affinities and functional effects of this compound are determined through a variety of in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a compound for a specific receptor.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep1 Prepare cell membranes expressing the target muscarinic receptor subtype incubation Incubate membranes, radioligand, and this compound at various concentrations prep1->incubation prep2 Prepare radiolabeled ligand (e.g., [3H]-NMS) prep2->incubation prep3 Prepare serial dilutions of this compound prep3->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation detection Quantify radioactivity of bound ligand separation->detection analysis Calculate IC50/Ki values using competitive binding analysis detection->analysis

Workflow of a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from cell lines (e.g., CHO, HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are prepared.

  • Radioligand: A radiolabeled antagonist with high affinity for the receptor, such as [3H]-N-methylscopolamine ([3H]-NMS), is used.

  • Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay: Calcium Flux Assay

This assay measures the ability of an antagonist to block the agonist-induced cellular response, such as the increase in intracellular calcium mediated by Gq-coupled receptors (M1, M3, M5).

cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_treatment Treatment cluster_stimulation Stimulation & Measurement cluster_analysis Data Analysis cell_prep Seed cells expressing the target receptor (M1, M3, or M5) in a microplate dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_prep->dye_loading treatment Pre-incubate cells with varying concentrations of This compound dye_loading->treatment stimulation Stimulate cells with a muscarinic agonist (e.g., carbachol) treatment->stimulation measurement Measure the change in fluorescence intensity in real-time stimulation->measurement analysis Determine the IC50 of ipratropium bromide for inhibiting the agonist-induced calcium flux measurement->analysis

Workflow of a calcium flux functional assay.

Detailed Methodology:

  • Cell Culture: Cells expressing the muscarinic receptor subtype of interest (M1, M3, or M5) are cultured in a microplate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which will fluoresce upon binding to intracellular calcium.

  • Antagonist Incubation: The cells are pre-incubated with various concentrations of this compound.

  • Agonist Stimulation: A muscarinic agonist, such as carbachol, is added to the wells to stimulate the receptors and induce an increase in intracellular calcium.

  • Signal Detection: The change in fluorescence intensity is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The ability of this compound to inhibit the agonist-induced calcium flux is quantified, and an IC50 value is determined.

Conclusion

This compound is a non-selective muscarinic antagonist with high and comparable affinity for at least the M1, M2, and M3 receptor subtypes. This lack of selectivity is a key feature of its pharmacological profile. While its primary therapeutic effects in conditions like COPD are attributed to the blockade of M3 receptors on airway smooth muscle, its interaction with other subtypes, such as M2 autoreceptors, can influence its overall clinical impact.[3][4] The experimental protocols outlined in this guide provide a foundation for the continued investigation and characterization of muscarinic receptor antagonists.

References

A Cross-Species Examination of Ipratropium Bromide's Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vitro and In Vivo Effects of Ipratropium Bromide in Humans, Rats, and Guinea Pigs.

This compound, a cornerstone in the management of obstructive airway diseases, is a synthetic quaternary ammonium compound derived from atropine. Its therapeutic efficacy stems from its primary pharmacodynamic action as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] By blocking these receptors, particularly the M3 subtype located on airway smooth muscle and glands, this compound effectively inhibits the bronchoconstrictor and secretagogue effects of acetylcholine, leading to bronchodilation and a reduction in mucus secretion.[2][3] This guide provides a comprehensive cross-species comparison of the pharmacodynamics of this compound, focusing on key parameters in humans, rats, and guinea pigs, supported by experimental data and detailed protocols to aid in preclinical and translational research.

Quantitative Pharmacodynamic Data

The following table summarizes key pharmacodynamic parameters of this compound across different species, providing a quantitative basis for comparison.

Pharmacodynamic ParameterHumanRatGuinea Pig
Receptor Binding Affinity (Ki) M1, M2, M3: 0.5-3.6 nM (peripheral lung and airway smooth muscle)[4]--
Receptor Antagonism (pA2) -8.39 (isolated lungs, vs. Acetylcholine)[5]-
Potency (IC50) 1.36 nM (inhibition of EFS-induced contraction in airways)[4]-0.58 nM (inhibition of EFS-induced contraction in trachea)[4]
Duration of Action (t1/2 offset) 59.2 ± 17.8 min (in human airways)[4]-81.2 ± 3.7 min (in guinea pig trachea)[4]
Non-Species Specific IC50 M1: 2.9 nM, M2: 2.0 nM, M3: 1.7 nM[6][7]M1: 2.9 nM, M2: 2.0 nM, M3: 1.7 nM[6][7]M1: 2.9 nM, M2: 2.0 nM, M3: 1.7 nM[6][7]

Signaling Pathway of this compound

This compound exerts its effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors. In the context of airway smooth muscle, the primary target is the M3 muscarinic receptor, a Gq protein-coupled receptor. The binding of acetylcholine to the M3 receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin and resulting in smooth muscle contraction and bronchoconstriction. This compound, by blocking the initial binding of acetylcholine, prevents this entire signaling cascade, leading to smooth muscle relaxation and bronchodilation.

ipratropium_signaling_pathway cluster_cell Airway Smooth Muscle Cell ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Ipratropium This compound Ipratropium->M3R Blocks Relaxation Bronchodilation Ipratropium->Relaxation Promotes Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca Ca²⁺ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Binds to Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates P_MLC Phosphorylated MLC MLC->P_MLC Contraction Bronchoconstriction P_MLC->Contraction Leads to

Caption: Signaling pathway of this compound in airway smooth muscle cells.

Experimental Protocols

In Vitro Organ Bath Study for Potency (IC50) and Duration of Action Determination

This protocol is adapted from studies on isolated guinea pig and human tracheal preparations.[4]

Objective: To determine the potency (IC50) and duration of action of this compound in inhibiting smooth muscle contraction.

Materials:

  • Isolated tracheal tissue from guinea pigs or human donors.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

  • Carbogen gas (95% O2, 5% CO2).

  • Organ bath system with isometric force transducers.

  • Electrical field stimulation (EFS) electrodes.

  • Acetylcholine or other contractile agonists.

  • This compound solutions of varying concentrations.

Procedure:

  • Tracheal tissue is dissected and cut into rings or strips.

  • The tissue is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

  • An optimal resting tension is applied to the tissue (e.g., 1-2 g) and it is allowed to equilibrate for at least 60 minutes.

  • To assess the inhibitory effect of this compound, a contractile response is induced. This can be achieved through:

    • Electrical Field Stimulation (EFS): Induces endogenous acetylcholine release from nerve endings.

    • Exogenous Agonist: Addition of a known concentration of acetylcholine or another muscarinic agonist.

  • For IC50 Determination: Cumulative concentrations of this compound are added to the organ bath, and the inhibition of the contractile response is measured. The concentration of this compound that causes 50% inhibition of the maximal contraction (IC50) is calculated.

  • For Duration of Action (t1/2 offset) Determination: The tissue is incubated with a fixed concentration of this compound to achieve a steady-state inhibition. The tissue is then washed repeatedly with fresh Krebs-Henseleit solution to remove the drug. The time taken for the contractile response to recover to 50% of its pre-drug level is measured as the half-life of the offset of action.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol is a general guideline for determining the binding affinity of this compound to muscarinic receptors.[8]

Objective: To determine the inhibition constant (Ki) of this compound for muscarinic receptor subtypes.

Materials:

  • Tissue homogenates containing muscarinic receptors (e.g., from human or rat lung tissue).

  • A radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine).

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane preparations from the tissue of interest are prepared by homogenization and centrifugation.

  • In a series of tubes, a fixed concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

  • Control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like atropine) are also prepared.

  • The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_organ_bath In Vitro Organ Bath Study cluster_binding_assay Radioligand Binding Assay Tissue Isolate Tracheal Tissue Mount Mount in Organ Bath Tissue->Mount Equilibrate Equilibrate Mount->Equilibrate Contract Induce Contraction (EFS or Agonist) Equilibrate->Contract Add_Ipra Add this compound Contract->Add_Ipra Measure_IC50 Measure Inhibition (IC50) Add_Ipra->Measure_IC50 Washout Washout Drug Add_Ipra->Washout Measure_Duration Measure Recovery (t1/2 offset) Washout->Measure_Duration Membrane Prepare Tissue Membranes Incubate Incubate Membranes with Radioligand & Ipratropium Membrane->Incubate Filter Filter and Wash Incubate->Filter Count Measure Radioactivity Filter->Count Analyze Calculate IC50 and Ki Count->Analyze

Caption: A typical experimental workflow for assessing this compound's pharmacodynamics.

Conclusion

This guide provides a comparative overview of the pharmacodynamics of this compound in humans, rats, and guinea pigs. The data presented highlights the non-selective nature of this compound's antagonism at muscarinic receptors across species, with potencies in the nanomolar range. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies. Understanding these cross-species differences and similarities is crucial for the effective translation of preclinical findings to clinical applications in the development of novel respiratory therapeutics.

References

Ipratropium Bromide: A Comparative Guide to Reproducibility and Validation of Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published research findings on ipratropium bromide, a cornerstone therapy for chronic obstructive pulmonary disease (COPD). By presenting quantitative data from various studies in a standardized format alongside detailed experimental protocols, this document aims to enhance the reproducibility and validation of future research in respiratory pharmacology.

Executive Summary

This compound is a non-selective muscarinic antagonist that elicits bronchodilation by blocking acetylcholine-mediated bronchoconstriction.[1][2] Its therapeutic efficacy, primarily attributed to its antagonism of M3 muscarinic receptors on airway smooth muscle, is well-established.[2] This guide synthesizes in vitro and clinical data to provide a clear comparative overview of its pharmacological profile and clinical effectiveness.

In Vitro Performance: Receptor Binding and Functional Potency

The in vitro activity of this compound has been characterized through various binding and functional assays. The following tables summarize key quantitative data from published studies, offering a baseline for comparative analysis.

Table 1: Muscarinic Receptor Binding Affinity (Ki) of this compound

Receptor SubtypeTissue/Cell LineRadioligandKi (nM)Reference
Muscarinic ReceptorsHuman Peripheral Lung[³H]-NMS0.5 - 3.6[3]
Muscarinic ReceptorsHuman Airway Smooth Muscle[³H]-NMS0.5 - 3.6[3]

Table 2: Functional Inhibitory Potency (IC50) of this compound

Receptor SubtypeAssay TypeIC50 (nM)Reference
M1Muscarinic Receptor Antagonist Assay2.9[4]
M2Muscarinic Receptor Antagonist Assay2.0[4]
M3Muscarinic Receptor Antagonist Assay1.7[4]

Clinical Efficacy: Comparative Bronchodilator Response

Clinical trials have consistently demonstrated the efficacy of this compound in improving lung function in patients with obstructive airway diseases. The following tables compare the change in Forced Expiratory Volume in 1 second (FEV1) from baseline in response to this compound versus placebo and other bronchodilators.

Table 3: Comparison of this compound and Short-Acting Beta-2 Agonists (SABAs) on Lung Function in Stable COPD

ComparisonOutcomeMean Difference (Litres)95% Confidence IntervalReference
Ipratropium vs. SABABaseline FEV1 (end of study)0.030.00 to 0.06[5]
Ipratropium vs. SABABaseline FVC (end of study)0.070.01 to 0.14[5]
Ipratropium vs. SABAPeak FEV1 Response0.00-0.02 to 0.01[5]
Ipratropium + SABA vs. SABA alonePeak FEV1 Response0.070.05 to 0.08[5]

Table 4: Comparison of Tiotropium and this compound on Lung Function in Stable COPD

ComparisonOutcomeMean Difference (mL)95% Confidence IntervalReference
Tiotropium vs. IpratropiumTrough FEV1 at 3 months10981 to 137[6]
Tiotropium vs. IpratropiumChange in Trough FEV1 at 12 months150111 to 190[6]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding and replication of key experiments, the following diagrams illustrate the established signaling pathway of this compound and a generalized workflow for its validation.

ipratropium_signaling_pathway acetylcholine Acetylcholine m3_receptor M3 Muscarinic Receptor acetylcholine->m3_receptor Binds to gq_protein Gq Protein m3_receptor->gq_protein Activates ipratropium Ipratropium Bromide ipratropium->m3_receptor Blocks plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from SR ip3->ca_release Stimulates contraction Smooth Muscle Contraction (Bronchoconstriction) ca_release->contraction Leads to

Ipratropium blocks acetylcholine binding to M3 receptors, inhibiting bronchoconstriction.

experimental_workflow start Hypothesis: This compound validation invitro In Vitro Validation start->invitro invivo In Vivo Validation start->invivo clinical Clinical Validation start->clinical binding_assay Radioligand Binding Assay (Determine Ki) invitro->binding_assay functional_assay Smooth Muscle Contraction Assay (Determine IC50/EC50) invitro->functional_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis functional_assay->data_analysis animal_model Animal Model of Airway Hyperreactivity invivo->animal_model airway_resistance Measure Airway Resistance animal_model->airway_resistance airway_resistance->data_analysis clinical_trial Randomized Controlled Trial (e.g., vs. Placebo/Albuterol) clinical->clinical_trial fev1_measurement Measure FEV1 clinical_trial->fev1_measurement fev1_measurement->data_analysis conclusion Conclusion on Reproducibility & Validity data_analysis->conclusion

A generalized workflow for the validation of this compound's efficacy.

Detailed Experimental Protocols

Reproducibility in science is contingent on detailed and transparent methodologies. Below are foundational protocols for key experiments cited in this guide.

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptors.

Materials:

  • Membrane preparation from a source rich in muscarinic receptors (e.g., rat brain cortex, human airway smooth muscle cells).[7]

  • Radioligand: [³H]-N-methyl-scopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[3]

  • This compound (unlabeled competitor).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In triplicate, combine the membrane preparation, a fixed concentration of [³H]-NMS (typically at its Kd value), and varying concentrations of this compound in the assay buffer.

  • Total and Non-specific Binding: Include control tubes for total binding (membrane + [³H]-NMS) and non-specific binding (membrane + [³H]-NMS + a high concentration of a non-labeled antagonist like atropine).

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Smooth Muscle Contraction Assay

Objective: To determine the functional potency (IC50 or EC50) of this compound in inhibiting agonist-induced airway smooth muscle contraction.

Materials:

  • Isolated tracheal rings or bronchial strips from an appropriate animal model (e.g., guinea pig) or human tissue.

  • Organ bath system with isometric force transducers.

  • Krebs-Henseleit solution (aerated with 95% O₂ / 5% CO₂).

  • A muscarinic agonist (e.g., carbachol, acetylcholine).

  • This compound.

Procedure:

  • Tissue Preparation: Dissect and prepare tracheal rings or bronchial strips and mount them in the organ baths containing Krebs-Henseleit solution at 37°C.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.

  • Viability Test: Contract the tissues with a high concentration of potassium chloride (KCl) to ensure viability. Wash the tissues until they return to baseline tension.

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist to establish a submaximal contraction (e.g., EC80).

  • Antagonist Incubation: In the presence of the submaximal concentration of the agonist, add increasing concentrations of this compound to the organ baths and record the relaxation response.

  • Data Analysis: Plot the percentage of relaxation against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that causes 50% of the maximal relaxation).

In Vivo Measurement of Airway Resistance

Objective: To validate the bronchodilator effect of this compound in a living organism.

Materials:

  • An appropriate animal model (e.g., guinea pig, mouse).

  • A system for measuring respiratory mechanics, such as a whole-body plethysmograph or a forced oscillation technique setup.[8]

  • A bronchoconstricting agent (e.g., methacholine, histamine).

  • This compound for administration (e.g., via nebulization).

Procedure:

  • Animal Preparation: Anesthetize and tracheostomize the animal (if necessary for the measurement technique).

  • Baseline Measurement: Measure the baseline airway resistance.

  • Bronchoconstriction: Administer the bronchoconstricting agent to induce an increase in airway resistance.

  • This compound Administration: Administer this compound and monitor the change in airway resistance over time.

  • Data Analysis: Calculate the percentage reversal of the bronchoconstriction induced by the agonist. Compare the effect of different doses of this compound.

By providing this consolidated resource, we hope to facilitate more robust and reproducible research in the development of respiratory therapeutics. The presented data and protocols should serve as a valuable reference for validating new findings and comparing the performance of novel compounds against the well-characterized profile of this compound.

References

A Comparative Analysis of Inhaled Versus Systemic Ipratropium Bromide Administration for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between inhaled and systemic (primarily intravenous) administration of ipratropium bromide, a widely used anticholinergic bronchodilator. The information presented is intended to assist researchers in selecting the appropriate administration route for preclinical and clinical studies by detailing differences in pharmacokinetics, safety profiles, and experimental considerations.

Mechanism of Action

This compound is a non-selective competitive antagonist of muscarinic acetylcholine receptors (M1, M2, and M3).[1][2] Its primary therapeutic effect in respiratory medicine stems from the blockade of M3 receptors on the smooth muscle cells lining the airways.[3] Acetylcholine, a neurotransmitter released from the vagus nerve, typically binds to these receptors, triggering a signaling cascade that increases intracellular cyclic guanosine monophosphate (cGMP) and calcium levels, leading to bronchoconstriction.[4][][6] By competitively inhibiting acetylcholine binding, this compound prevents this cascade, resulting in smooth muscle relaxation and subsequent bronchodilation.[3][] It also reduces mucus secretion by blocking muscarinic receptors on submucosal glands.[1]

Ipratropium_Mechanism_of_Action cluster_0 Cholinergic Nerve Ending cluster_1 Airway Smooth Muscle Cell cluster_2 Pharmacological Intervention Vagus_Nerve Vagus Nerve Stimulation ACh_Release Acetylcholine (ACh) Release Vagus_Nerve->ACh_Release Stimulates M3_Receptor Muscarinic M3 Receptor ACh_Release->M3_Receptor Binds to PLC Phospholipase C (PLC) M3_Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Triggers Contraction Bronchoconstriction Ca_Release->Contraction Ipratropium Ipratropium Bromide Ipratropium->M3_Receptor Blocks

Caption: Signaling pathway of this compound's antagonist action at the M3 receptor.

Pharmacokinetic Profile: Inhaled vs. Systemic

The route of administration profoundly impacts the pharmacokinetic properties of this compound. Due to its quaternary ammonium structure, the drug is poorly absorbed across lipid membranes, which is a key factor in the differences observed between local (inhaled) and systemic (intravenous) delivery.[4][7]

Table 1: Comparative Pharmacokinetic Parameters

ParameterInhaled AdministrationSystemic (Intravenous) Administration
Systemic Bioavailability Low (approx. 6.9% - <10%)[6][8]100% (by definition)
Onset of Action 3-15 minutes[4][9]Rapid
Time to Peak Plasma Conc. 1-2 hours[4][10]N/A
Duration of Action 2-6 hours[4][9]Dependent on dose and clearance
Elimination Half-life Approx. 2 hours[4][7]Approx. 1.6-2 hours[4][6]
Primary Site of Action Lungs (local effect)[6]Systemic
Protein Binding Minimal (0-9%)[4][7]Minimal (0-9%)[4][7]

Efficacy and Safety Comparison

The choice between inhaled and systemic administration is dictated by the desired therapeutic outcome and tolerance for potential side effects. Inhaled ipratropium is designed to maximize local efficacy in the lungs while minimizing systemic exposure and associated adverse effects.[1][2]

Inhaled Administration:

  • Efficacy: Highly effective for producing bronchodilation in conditions like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[4][11] The action is primarily localized to the lungs.[6]

  • Safety: Side effects are generally mild and localized.[4] However, paradoxical bronchospasm, though rare, can occur, especially with the first use of a new inhaler.[4][11] Care should be taken to avoid spraying the medication into the eyes, as it can cause blurred vision, eye pain, and worsen glaucoma.[11][12]

Systemic Administration:

  • Efficacy: Intravenous administration leads to widespread distribution and can elicit systemic anticholinergic effects. This route is not used for standard respiratory therapy but is relevant for pharmacokinetic and toxicological research.

  • Safety: Systemic delivery significantly increases the risk and severity of side effects.[8][13] A clinical study noted that only intravenous administration caused a significant increase in heart rate and blood pressure compared to placebo.[8][13]

Table 2: Comparative Adverse Effect Profiles

Adverse EffectInhaled AdministrationSystemic (Intravenous) Administration
Common Dry Mouth, Cough, Headache, Dizziness, Bronchitis, Upper Respiratory Tract Infections[4][7][14]Tachycardia (Increased Heart Rate), Increased Blood Pressure[8][13]
Less Common/Rare Paradoxical Bronchospasm, Eye Pain/Glaucoma Worsening, Rash, Allergic Reactions[7][11]More pronounced anticholinergic effects: Urinary Retention, Constipation, Palpitations[7]

Experimental Protocols

To accurately compare administration routes, a well-designed pharmacokinetic study is essential. Below is a representative protocol based on methodologies cited in the literature.

Protocol: Single-Dose Pharmacokinetic Study

1. Objective: To determine and compare the pharmacokinetic profiles of this compound following intravenous, inhaled, and oral administration.

2. Study Design:

  • A single-dose, three-way crossover study is employed.[8][13]

  • A washout period of at least 7 days is maintained between each administration phase.[15]

  • Subjects are healthy, non-smoking adult volunteers.[8][16]

3. Drug Administration:

  • Intravenous (IV): A single dose of this compound is administered as a slow intravenous infusion.[8]

  • Inhalation: A single dose is administered via a metered-dose inhaler or nebulizer.[8][17] To isolate lung absorption from gastrointestinal absorption of the swallowed portion, subjects may be administered an activated charcoal slurry to block GI absorption.[15][18]

  • Oral: A solution of this compound is administered orally to quantify first-pass metabolism and GI absorption.[8]

4. Sample Collection and Analysis:

  • Venous blood samples are collected at predetermined intervals (e.g., pre-dose, and at 3, 6, 10, 15, 30, 45 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).[15]

  • Plasma is separated via centrifugation and stored at -60°C or below until analysis.[15]

  • Plasma concentrations of this compound are quantified using a validated high-sensitivity analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[15]

  • Urine samples may also be collected over 24 hours to assess renal excretion.[8]

5. In Vitro Characterization (for Inhaled Product):

  • For inhaled formulations, in vitro tests are crucial for ensuring product consistency and predicting in vivo performance.[19]

  • Aerodynamic Particle Size Distribution (APSD): Measured using a cascade impactor to determine the particle size distribution, which influences lung deposition.[19]

  • Single Actuation Content (SAC): Measures the dose uniformity delivered from the inhaler.[19]

Experimental_Workflow cluster_0 Study Setup cluster_1 Administration Arms (with Washout Period) cluster_2 Sample Collection & Processing cluster_3 Analysis & Outcome P0 Healthy Volunteer Recruitment P1 Crossover Design (3-Way) P0->P1 A1 Inhaled Dose (+ Activated Charcoal) P1->A1 A2 Intravenous (IV) Dose P1->A2 A3 Oral Dose P1->A3 S1 Serial Blood Sampling (0-24h) A1->S1 A2->S1 A3->S1 S2 Plasma Separation (Centrifugation) S1->S2 S3 Sample Storage (-60°C) S2->S3 AN1 LC-MS/MS Analysis S3->AN1 AN2 Pharmacokinetic Modeling AN1->AN2 AN3 Comparative Data (Bioavailability, Cmax, T1/2) AN2->AN3

Caption: Workflow for a comparative pharmacokinetic study of this compound.

Conclusion

The choice between inhaled and systemic administration of this compound is fundamentally a choice between targeted, local action and widespread, systemic effects. For therapeutic applications in respiratory disease, the inhaled route is vastly superior, offering effective bronchodilation with minimal systemic side effects.[6] Systemic administration is primarily a tool for research, allowing for the precise study of the drug's absolute bioavailability, distribution, and potential systemic toxicities. Understanding these distinctions is critical for designing meaningful experiments and developing safer, more effective respiratory therapies.

References

A Comparative Guide to Ipratropium Bromide/Albuterol Combination Therapy in Respiratory Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy and safety of the ipratropium bromide/albuterol combination therapy, a cornerstone in the management of obstructive airway diseases. Through a detailed examination of clinical trial data, this document compares the combination product against its individual components and other alternative treatments for Chronic Obstructive Pulmonary Disease (COPD) and asthma. The information is presented to support research, discovery, and clinical development activities in respiratory medicine.

Mechanism of Action: A Synergistic Approach to Bronchodilation

The enhanced efficacy of the this compound/albuterol combination stems from its dual-action mechanism, targeting two distinct pathways that lead to airway smooth muscle relaxation.[1]

  • This compound: As an anticholinergic (muscarinic antagonist), this compound competitively inhibits acetylcholine at M3 muscarinic receptors on airway smooth muscle.[2][3][4] This blockade prevents the increase in intracellular cyclic guanosine monophosphate (cGMP), a second messenger that mediates bronchoconstriction, thereby leading to bronchodilation and a reduction in mucus secretion.[2][3]

  • Albuterol Sulfate: A short-acting beta-2 adrenergic agonist (SABA), albuterol stimulates beta-2 adrenergic receptors on airway smooth muscle.[1][5] This activation increases the intracellular concentration of cyclic adenosine monophosphate (cAMP) by stimulating the enzyme adenylyl cyclase.[1][6] Elevated cAMP levels lead to the activation of protein kinase A, which in turn phosphorylates various target proteins, resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation (bronchodilation).[6][7]

The simultaneous administration of these two agents produces a greater bronchodilator effect than when either drug is used alone at its recommended dosage.[8]

cluster_Albuterol Albuterol Pathway cluster_Ipratropium This compound Pathway cluster_Outcome Combined Effect Albuterol Albuterol Beta2Receptor β2-Adrenergic Receptor Albuterol->Beta2Receptor Binds to GsProtein Gs Protein Beta2Receptor->GsProtein Activates AdenylylCyclase Adenylyl Cyclase GsProtein->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Catalyzes conversion of ATP to ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A cAMP->PKA Activates Relaxation_A Smooth Muscle Relaxation PKA->Relaxation_A Leads to Bronchodilation Enhanced Bronchodilation Relaxation_A->Bronchodilation Ipratropium This compound M3Receptor M3 Muscarinic Receptor Ipratropium->M3Receptor Blocks Relaxation_I Smooth Muscle Relaxation Ipratropium->Relaxation_I Promotes GqProtein Gq Protein M3Receptor->GqProtein Activates Acetylcholine Acetylcholine Acetylcholine->M3Receptor Binds to PLC Phospholipase C GqProtein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to PIP2 PIP2 PIP2->PLC Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Mobilizes Contraction Smooth Muscle Contraction Ca2->Contraction Leads to Relaxation_I->Bronchodilation

Diagram 1: Signaling Pathways of this compound and Albuterol.

Efficacy in Clinical Trials

The clinical efficacy of the this compound/albuterol combination has been extensively evaluated in patients with COPD and asthma. The primary endpoint in many of these trials is the Forced Expiratory Volume in one second (FEV1), a key measure of pulmonary function.

Comparison with Monotherapy

Clinical studies have consistently demonstrated that the combination therapy provides superior bronchodilation compared to either this compound or albuterol administered alone.

Table 1: Efficacy of this compound/Albuterol vs. Monotherapy in COPD

Clinical Trial / StudyPatient PopulationInterventionsKey Efficacy Outcomes
The COMBIVENT Inhalation Solution Study Group (1997)[9]652 patients with moderate to severe COPD- this compound (IB) 0.5 mg + Albuterol (ALB) 3.0 mg (nebulized) - IB 0.5 mg (nebulized) - ALB 3.0 mg (nebulized)- Statistically significantly better acute spirometric response and evening Peak Expiratory Flow Rate (PEFR) with the combination therapy compared to either component alone.[9]
Dorinsky et al. (1999)[2]1,067 stable COPD patients- IB 36 mcg + Albuterol Sulfate 240 mcg (MDI) - IB 36 mcg (MDI) - Albuterol base 180 mcg (MDI)- The combination was superior to individual agents in achieving a ≥12% or ≥15% increase in FEV1 from baseline (p < 0.05).[2] - Over 80% of patients on combination therapy showed a ≥15% FEV1 increase.[2]

Table 2: Efficacy of this compound/Albuterol vs. Albuterol in Asthma

Clinical Trial / StudyPatient PopulationInterventionsKey Efficacy Outcomes (at 4 weeks)
Donohue et al. (2016)[10][11]226 patients with inadequately controlled, moderate-to-severe asthma- this compound/Albuterol MDI (CVT-MDI) - Albuterol HFA MDI (ALB-HFA)- FEV1 Area Under the Curve (AUC0-6h) response: 252 ml for CVT-MDI vs. 167 ml for ALB-HFA (p < 0.0001).[10][11] - Peak FEV1 response: 434 ml for CVT-MDI vs. 357 ml for ALB-HFA (p < 0.0001).[10][11]
Karpel et al. (1996)[12]Acute asthma patients in an urban emergency department- Nebulized Albuterol 2.5 mg + this compound 0.5 mg - Nebulized Albuterol 2.5 mg- At 45 minutes, a significantly higher percentage of responders (≥15% increase in FEV1) in the combination group (85% vs. 78%, p = 0.045).[12] - No significant difference in the median change in FEV1 at 90 minutes.[12]
Comparison with Other Combination Therapies

The this compound/albuterol combination has also been compared to other inhaled therapies, such as long-acting muscarinic antagonists (LAMAs) like tiotropium and combinations of inhaled corticosteroids (ICS) and long-acting beta-agonists (LABAs).

Table 3: Efficacy of this compound/Albuterol vs. Alternative Treatments in COPD

Clinical Trial / StudyPatient PopulationInterventionsKey Efficacy Outcomes
Vincken et al. (2002)[13]288 COPD patients- Tiotropium 18 μg once daily - Ipratropium 40 μg four times daily- Tiotropium showed a significantly greater improvement in mean trough FEV1 at day 92 (0.13 L difference, p = 0.0001).[13]
Donohue et al. (2004)[14]365 symptomatic COPD patients- Fluticasone Propionate/Salmeterol 250/50 μg twice daily - this compound/Albuterol 36/206 μg four times daily- Fluticasone/Salmeterol was more effective in improving morning pre-dose FEV1, morning PEF, and 6-hour FEV1 AUC (p ≤ 0.013).[14]
Appleton et al. (Cochrane Review, 2006)[15][16]2,652 COPD patients (meta-analysis)- this compound + Salmeterol - Salmeterol alone- Combination therapy showed a significant improvement in post-bronchodilator lung function and health-related quality of life compared to salmeterol alone.[15][16]

Safety Profile in Clinical Trials

The combination of this compound and albuterol is generally well-tolerated, with a safety profile comparable to its individual components.

Table 4: Comparative Safety and Adverse Events

ComparisonKey Adverse EventsClinical Trial Findings
Combination vs. Monotherapy (COPD) - Dry mouth - Tremor - Nervousness- The overall incidence of adverse effects was similar between the combination and albuterol alone.[9] - No significant difference in adverse events was observed among the combination, ipratropium alone, and albuterol alone groups in a long-term study.[9]
Combination vs. Albuterol (Asthma) - Upper respiratory tract infection - Headache - Cough- Adverse events were comparable between the ipratropium/albuterol and albuterol alone groups.[10][11]
Combination vs. Fluticasone/Salmeterol (COPD) - Oral candidiasis (thrush) - Headache - Pharyngitis- The incidence of adverse events was similar between the two groups, with the exception of a higher incidence of oral candidiasis with fluticasone/salmeterol.[14]
Combination vs. Tiotropium (COPD) - Dry mouth - Acute urinary retention- The incidence of respiratory adverse events was lower in the tiotropium group compared to the ipratropium/albuterol group.[13] - An observational study noted a higher risk of acute urinary retention with combined short- and long-acting anticholinergic use compared to monotherapy.[17]

It is important to note that paradoxical bronchospasm, although rare, can occur with inhaled bronchodilators and requires immediate discontinuation of the medication.[18]

Experimental Protocols in Key Clinical Trials

The robust clinical data supporting the use of this compound/albuterol is derived from well-designed clinical trials. A typical experimental protocol for a pivotal efficacy and safety trial is outlined below.

cluster_Screening Phase 1: Screening & Baseline cluster_Randomization Phase 2: Randomization cluster_Treatment Phase 3: Treatment Period cluster_DataCollection Phase 4: Data Collection cluster_Analysis Phase 5: Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (Spirometry, Symptoms, Medical History) InformedConsent->Baseline Randomization Randomization (e.g., Double-blind, Crossover/Parallel) Baseline->Randomization TreatmentA Treatment Arm A (Ipratropium/Albuterol) Randomization->TreatmentA TreatmentB Treatment Arm B (Comparator) Randomization->TreatmentB Washout Washout Period (for Crossover design) TreatmentA->Washout if crossover Spirometry Serial Spirometry (e.g., FEV1 at 0, 15, 30, 60 min, then hourly) TreatmentA->Spirometry Diaries Patient Diaries (Symptom scores, Rescue medication use) TreatmentA->Diaries AE_Monitoring Adverse Event Monitoring TreatmentA->AE_Monitoring TreatmentB->Spirometry TreatmentB->Diaries TreatmentB->AE_Monitoring Washout->TreatmentB if crossover PrimaryEndpoint Primary Endpoint Analysis (e.g., FEV1 AUC0-6h) Spirometry->PrimaryEndpoint SecondaryEndpoints Secondary Endpoint Analysis (Peak FEV1, Symptom scores) Diaries->SecondaryEndpoints SafetyAnalysis Safety Analysis AE_Monitoring->SafetyAnalysis PrimaryEndpoint->SecondaryEndpoints SecondaryEndpoints->SafetyAnalysis cluster_Cholinergic Cholinergic Pathway cluster_Adrenergic Adrenergic Pathway cluster_Intervention Pharmacological Intervention Start Bronchoconstriction Stimuli (e.g., Vagal tone, Allergens) Acetylcholine Acetylcholine Release Start->Acetylcholine M3_Activation M3 Receptor Activation Acetylcholine->M3_Activation cGMP ↑ cGMP M3_Activation->cGMP Contraction_C Bronchoconstriction cGMP->Contraction_C Outcome Synergistic Bronchodilation & Improved Airflow Contraction_C->Outcome Beta2_Stimulation β2 Receptor Stimulation cAMP ↑ cAMP Beta2_Stimulation->cAMP Relaxation_A Bronchodilation cAMP->Relaxation_A Relaxation_A->Outcome Ipratropium This compound Ipratropium->M3_Activation Blocks Ipratropium->Outcome Albuterol Albuterol Albuterol->Beta2_Stimulation Activates

References

Safety Operating Guide

Proper Disposal of Ipratropium Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of ipratropium bromide is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, aligning with regulatory standards.

The appropriate disposal method for this compound is contingent on its formulation—specifically, whether it is in a liquid solution or an aerosolized inhaler. While this compound itself is not typically classified as a hazardous waste, the components of its delivery system, such as propellants in inhalers, necessitate distinct disposal pathways.

Procedural Overview for Disposal

Laboratories must handle the disposal of this compound and its associated containers in a manner that prevents environmental release and adheres to all applicable regulations.[1][2] Waste minimization is a recommended practice to reduce environmental impact.[1][3]

Disposal of this compound Inhalation Solution (Vials/Nebules)

Unused or expired this compound inhalation solution is generally not considered hazardous waste.[1][2] However, it should never be disposed of down the drain.

Step-by-Step Disposal for Liquid Solution:

  • Containment: For small spills or residual amounts, absorb the liquid with a non-combustible absorbent material.[2][3]

  • Packaging: Place the absorbed material and any unused solution into a suitable, sealed, and clearly labeled waste container.[2]

  • Disposal: The sealed container should be disposed of through an approved waste disposal plant or licensed chemical destruction facility.[2] Consult with your institution's environmental health and safety (EHS) department or a licensed waste management contractor to ensure compliance with local, state, and federal regulations.[4]

Disposal of this compound Aerosol Inhalers

Aerosol inhalers containing this compound are often classified as hazardous waste due to the ignitable nature of the propellant.[5][6][7] These pressurized canisters must be handled with care.

Step-by-Step Disposal for Aerosol Inhalers:

  • Do Not Puncture or Incinerate: Never puncture, crush, or incinerate the inhaler canister, as it can explode.[4]

  • Segregation: Treat the inhaler as hazardous waste. It should be segregated from general and non-hazardous pharmaceutical waste.[6][7]

  • Collection: Place the used, partially used, or expired inhaler into a designated hazardous waste container, often a black container as per EPA guidelines.[8]

  • Disposal Vendor: Arrange for pickup and disposal by a licensed hazardous waste management company. These vendors are equipped to handle and treat aerosol canisters appropriately, typically through incineration.[8][9]

  • Take-Back Programs: Where available, utilizing pharmaceutical take-back programs or returning inhalers to a pharmacy are preferred methods for disposal.[4][10] Some manufacturers may also offer recycling programs.[4]

Regulatory Context and Waste Classification

The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[6] For healthcare and laboratory facilities, the regulations under 40 CFR Part 266 Subpart P provide specific management standards for hazardous waste pharmaceuticals.[9][11][12] A key provision of Subpart P is the prohibition of sewering hazardous waste pharmaceuticals.[9][11]

The classification of this compound waste is summarized in the table below.

FormulationTypical Waste ClassificationEPA Waste CodePrimary Disposal Method
Inhalation Solution Non-Hazardous Pharmaceutical WasteN/ALicensed Chemical Destruction/Incineration[2][13]
Aerosol Inhaler Hazardous Waste (due to propellant)D001 (Ignitable)[5][6][7]Hazardous Waste Incineration[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Start: this compound Waste formulation Identify Formulation start->formulation solution Inhalation Solution (Vial/Nebule) formulation->solution Liquid inhaler Aerosol Inhaler (Pressurized Canister) formulation->inhaler Aerosol non_haz_container Place in sealed, labeled non-hazardous waste container solution->non_haz_container haz_container Place in designated hazardous waste container (e.g., black bin) inhaler->haz_container non_haz_disposal Dispose via licensed waste management vendor (Non-Hazardous Stream) non_haz_container->non_haz_disposal no_sewer CRITICAL: DO NOT DISPOSE DOWN DRAIN non_haz_container->no_sewer haz_disposal Dispose via licensed hazardous waste vendor (Hazardous Stream) haz_container->haz_disposal

Caption: Decision workflow for this compound disposal.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety protocols and local regulations.

References

Essential Safety and Operational Guidance for Handling Ipratropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of Ipratropium bromide is paramount. This document provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure risk when handling this compound. The required level of protection depends on the physical form of the substance being handled (solid or liquid) and the potential for exposure.

General Handling: When handling this compound in any form, it is crucial to adhere to good occupational work practices.[1] This includes washing hands thoroughly with soap and water after handling, and ensuring that contaminated clothing is laundered separately before reuse.[1][2] Always wear protective clothing to prevent skin contact.[1][2]

Eye Protection: To prevent eye contact, it is mandatory to wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[3] If a splash hazard exists, adequate eye protection is essential.[2]

Hand Protection: Impermeable gloves, such as latex, PVC, neoprene, or nitrile, should be worn to prevent skin contact.[2] It is important to inspect gloves for any damage before use and to use a proper glove removal technique to avoid skin contact with the outer surface of the glove.[4]

Respiratory Protection: For handling the solid form, especially when dust may be generated, a NIOSH-approved respirator is necessary.[2] Options include a full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges.[4] In situations with a higher risk of incidental or accidental exposure, a powered air-purifying respirator (PAPR) or air-supplied respirators should be considered.[1] Engineering controls, such as fume hoods with a face velocity of at least 1 m/s, are recommended to control airborne contamination.[1][5]

Protective Clothing: Adequate protective clothing should be worn to prevent occupational skin contact.[2] For bulk processing operations or when there is a possibility of skin contact with the drug product, impervious protective clothing is recommended.[5]

Exposure Scenario Required Personal Protective Equipment
Handling Solid/Powder NIOSH-approved respirator (e.g., N99/P2), safety goggles with side-shields, impermeable gloves, protective clothing.
Handling Solutions Safety goggles (if splash hazard exists), impermeable gloves, protective clothing.
Spill Cleanup (Solid) Wear protective clothing, including respiratory protection. Dampen with water to prevent dusting before sweeping.[1]
Spill Cleanup (Liquid) Wear protective gloves and clothing. Use absorbent materials to solidify the spill.[2]

Handling and Storage Procedures

Handling:

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[1][3]

  • Handle in a well-ventilated area.[1][3]

  • Do not eat, drink, or smoke when using this product.[1][6]

  • Keep containers securely sealed when not in use.[1]

Storage:

  • Store in original containers in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials and foodstuff containers.[1]

  • Protect containers from physical damage and check regularly for leaks.[1]

Spill and Disposal Plan

Spill Response:

  • Minor Spills (Solid): Dampen with water to prevent dusting before sweeping. Place in a suitable container for disposal.[1]

  • Major Spills (Solid): Evacuate the area and alert emergency responders. Use dry clean-up procedures and avoid generating dust. Collect residue in sealed containers for disposal.[1]

  • Liquid Spills: Use absorbent materials to contain and solidify the spill. Shovel or scoop up the solidified waste and place it in a suitable container for disposal.[2]

  • Prevent spillage from entering drains or water courses.[1]

Disposal:

  • Dispose of waste material in accordance with federal, state, and local regulations.[2]

  • Options for disposal may include burial in a licensed landfill or incineration in a licensed facility.[1]

  • Decontaminate empty containers before disposal.[1]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Task Assessment cluster_solid Solid Form cluster_liquid Liquid Form (Solution) start Start: Handling this compound task_type What is the physical form? start->task_type dust_potential Potential for dust generation? task_type->dust_potential Solid splash_potential Potential for splashing? task_type->splash_potential Liquid solid_ppe Required PPE: - NIOSH-approved respirator - Safety goggles with side-shields - Impermeable gloves - Protective clothing dust_potential->solid_ppe Yes liquid_ppe_splash Required PPE: - Safety goggles - Impermeable gloves - Protective clothing splash_potential->liquid_ppe_splash Yes liquid_ppe_no_splash Required PPE: - Impermeable gloves - Protective clothing splash_potential->liquid_ppe_no_splash No

Caption: PPE selection workflow based on the physical form of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ipratropium bromide
Reactant of Route 2
Ipratropium bromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.